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  • Product: 3-(Methoxymethyl)-3-methylazetidine hydrochloride
  • CAS: 1622351-29-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Topic: 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 905843-93-8) Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Unlocking Sp³-Rich Chemical Space in F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 905843-93-8) Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Unlocking Sp³-Rich Chemical Space in Fragment-Based Drug Design

Executive Summary

In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 905843-93-8) represents a high-value building block in this domain. As a constrained, saturated heterocycle with a quaternary carbon center, it offers a unique combination of structural rigidity and polar functionality.

This monograph details the physicochemical profile, synthetic pathways, and strategic applications of this compound. It serves as a definitive guide for researchers utilizing this azetidine core to modulate lipophilicity (LogD), improve metabolic stability, and execute bioisosteric replacements of gem-dimethyl or morpholine motifs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The introduction of the methoxymethyl group at the 3-position, adjacent to a methyl group, creates a quaternary center that significantly alters the ring's conformation and electronic properties compared to unsubstituted azetidines.

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Number 905843-93-8
Molecular Formula C₆H₁₄ClNO (Salt) / C₆H₁₃NO (Free Base)
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~10.5 (Azetidine NH)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Topological Polar Surface Area 21.26 Ų
Structural Significance
  • Quaternary Center: The C3 quaternary substitution prevents oxidative metabolism at the most vulnerable position of the azetidine ring (α-oxidation is blocked by the N-substitution usually, but C3 oxidation is common in unsubstituted rings).

  • Ether Side Chain: The methoxymethyl group acts as a hydrogen bond acceptor, potentially interacting with solvent-exposed regions of a binding pocket or specific serine/threonine residues, improving solubility without introducing a full donor-acceptor burden.

Synthetic Routes & Manufacturing[3][8][9]

The synthesis of 3,3-disubstituted azetidines is non-trivial due to the high ring strain (~26 kcal/mol). The most robust industrial route involves the cyclization of acyclic amino-alcohol precursors or the displacement of 1,3-dihalides/disulfonates.

Mechanistic Pathway

The preferred synthetic strategy utilizes a "Double Displacement" or "Intramolecular Cyclization" approach starting from a substituted propane-1,3-diol derivative.

Synthesis Figure 1: Strategic Synthesis of 3,3-Disubstituted Azetidines Precursor 2-(Methoxymethyl)-2- methylpropane-1,3-diol Activation Activation (Mesylation/Tosylation) Precursor->Activation MsCl, Et3N Intermediate Bis-Mesylate Intermediate Activation->Intermediate Cyclization Cyclization with Benzylamine (BnNH2) Intermediate->Cyclization Heat, Base Protected N-Benzyl Azetidine Cyclization->Protected SN2 Deprotection Hydrogenolysis (H2, Pd/C) + HCl Protected->Deprotection Product 3-(Methoxymethyl)-3- methylazetidine HCl Deprotection->Product

Critical Process Parameters (CPP)
  • Cyclization Temperature: The formation of the 4-membered ring is entropically disfavored. High temperatures (refluxing acetonitrile or toluene) are often required to overcome the activation energy barrier.

  • Dilution Factor: To favor intramolecular cyclization over intermolecular polymerization (oligomerization), the reaction must be performed under high-dilution conditions.

  • Nitrogen Protection: The synthesis typically proceeds via an N-benzyl or N-benzhydryl intermediate to prevent side reactions. The final step involves hydrogenolysis (Pd/C, H₂) in the presence of HCl to yield the hydrochloride salt directly.

Medicinal Chemistry Applications

Bioisosterism

This building block is a premier bioisostere for:

  • Gem-dimethyl groups: Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine introduces a basic amine handle for further diversification while maintaining steric bulk.

  • Morpholines/Piperidines: The azetidine ring is smaller, lowering the molecular weight and often increasing the fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates.

Property Modulation
  • Lipophilicity (LogD): The polar ether oxygen and the ionizable amine reduce LogD compared to all-carbon analogs, improving aqueous solubility and reducing non-specific binding.

  • Metabolic Stability: The steric bulk at C3 sterically hinders access to the nitrogen lone pair (if N-substituted) and blocks metabolic hotspots on the ring itself.

Experimental Protocol: General Coupling Procedure

Note: This protocol describes the usage of the hydrochloride salt in a standard amide coupling, a common downstream application.

Objective: Coupling of 3-(Methoxymethyl)-3-methylazetidine HCl with a carboxylic acid (R-COOH).

Reagents
  • Amine: 3-(Methoxymethyl)-3-methylazetidine HCl (1.0 equiv)

  • Acid: Carboxylic Acid substrate (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 3-(Methoxymethyl)-3-methylazetidine hydrochloride (1.0 equiv) directly to the reaction mixture.

  • Neutralization: Add the remaining DIPEA (1.0 - 2.0 equiv) to neutralize the HCl salt and release the free amine. Crucial: Ensure pH is >8 using wet pH paper.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]⁺.

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Quality Control: NMR Interpretation

For the free amine salt (in DMSO-d₆ or D₂O):

  • δ ~1.1-1.3 ppm (3H, s): Methyl group attached to C3.

  • δ ~3.2-3.3 ppm (3H, s): Methoxy group (-OCH₃).

  • δ ~3.4-3.5 ppm (2H, s): Methylene of the methoxymethyl group (-CH₂-O-).

  • δ ~3.6-4.0 ppm (4H, m): Azetidine ring protons (often split into two sets of doublets/multiplets due to ring puckering).

Safety & Handling

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocols:

  • Hygroscopicity: Hydrochloride salts of small amines are often hygroscopic. Store in a desiccator at 2-8°C.

  • Inhalation: Use only in a chemical fume hood. Azetidines can be potent sensitizers.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Duncton, M. A. (2011). Azetidines: new tools for the medicinal chemist. MedChemComm, 2(12), 1135-1161. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: Synthesis and functionalization.[2][3] Organic Preparations and Procedures International, 38(5), 427-465. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. (Context on 4-membered rings in drug design). [Link]

Sources

Exploratory

Physicochemical Properties of 3-(Methoxymethyl)-3-methylazetidine HCl

Technical Guide for Medicinal Chemistry Applications Executive Summary 3-(Methoxymethyl)-3-methylazetidine Hydrochloride (CAS: 1622351-29-4) is a specialized saturated heterocycle used as a high-value building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

3-(Methoxymethyl)-3-methylazetidine Hydrochloride (CAS: 1622351-29-4) is a specialized saturated heterocycle used as a high-value building block in modern drug discovery.[1][2][3] As a gem-disubstituted azetidine , it offers a strategic balance between conformational rigidity, metabolic stability, and physicochemical modulation.[4]

This guide details the compound's physicochemical profile, emphasizing its utility in lowering lipophilicity (LogD) while maintaining steric bulk, and its role as a bioisostere for gem-dimethyl groups or larger saturated rings.[4]

Chemical Identity & Structural Analysis[4][5][6][7][8]

Molecular Specifications
ParameterDetail
Compound Name 3-(Methoxymethyl)-3-methylazetidine Hydrochloride
CAS Number 1622351-29-4 (HCl Salt)
Free Base CAS 1564903-78-1
Molecular Formula C₆H₁₃NO[1] · HCl
Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
SMILES CC1(COC)CNC1.Cl
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes).[1][4][5]
Structural Logic: The Gem-Disubstitution Effect

The defining feature of this scaffold is the quaternary carbon at position 3.[1][4]

  • Metabolic Blocking: The absence of hydrogen atoms at the C3 position eliminates the potential for oxidative metabolism (e.g., hydroxylation) at this site, a common liability in simple azetidines.[4]

  • Conformational Bias: The steric bulk of the methyl and methoxymethyl groups forces the azetidine ring into a distinct puckered conformation.[4] This alters the vector of the nitrogen lone pair, potentially influencing binding affinity and selectivity compared to unsubstituted analogs.[4]

Physicochemical Profile

Ionization (pKa)[1][4]
  • Predicted pKa (Conjugate Acid): ~10.2 – 10.8[1][4]

  • Mechanistic Insight: Unsubstituted azetidine is highly basic (pKa ~11.3).[4] The introduction of the methoxymethyl group at C3 introduces a mild electron-withdrawing inductive effect (-I effect) via the ether oxygen, slightly reducing the electron density on the ring nitrogen.[1] This lowers the pKa relative to the parent azetidine, making it slightly less basic but still fully protonated at physiological pH (7.4).[4]

Lipophilicity (LogP / LogD)[1][4]
  • Predicted LogP: ~0.4 – 0.8[1]

  • LogD (pH 7.4): < 0 (Due to ionization)

  • Design Utility: The methoxymethyl group acts as a "polar solubilizing unit."[4] While the methyl group adds lipophilicity, the ether oxygen acts as a hydrogen bond acceptor (HBA).[4] This combination allows medicinal chemists to add steric bulk without the heavy lipophilicity penalty associated with purely alkyl substituents (like a t-butyl group).[4]

Hygroscopicity & Stability[1][4]
  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is hygroscopic.[4] It readily absorbs atmospheric moisture, which can lead to deliquescence.[4]

  • Thermal Stability: Generally stable up to ~150°C, but prolonged heating can induce ring-opening polymerization due to ring strain (~26 kcal/mol).[4]

  • Chemical Reactivity: The azetidine ring is strained.[4] While the HCl salt is stable, the free base is a potent nucleophile.[4] Avoid strong Lewis acids which can trigger ring-opening.[4]

Visualization: Structural Utility & Workflow[1][9]

The following diagram illustrates the structural logic of the scaffold and the recommended workflow for its characterization.

AzetidineProperties cluster_structure Structural Features cluster_properties Physicochemical Impact Node1 Gem-Disubstitution (C3) Prop1 Metabolic Stability (Blocked Oxidation) Node1->Prop1 Steric Block Node2 Methoxymethyl Group Prop2 Lowered LogP (Polar Ether) Node2->Prop2 H-Bond Acceptor Prop3 Modulated Basicity (pKa ~10.5) Node2->Prop3 -I Inductive Effect Node3 Azetidine Nitrogen Node3->Prop3 Protonation Site App Drug Design Utility: Bioisostere for Gem-Dimethyl Prop1->App Prop2->App Prop3->App

Figure 1: Structural-Property Relationships (SPR) of the 3-(Methoxymethyl)-3-methylazetidine scaffold.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: To determine the precise ionization constant of the azetidine nitrogen.[4]

  • Preparation: Dissolve 5 mg of 3-(Methoxymethyl)-3-methylazetidine HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the sample solution to pH ~2.0 using 0.1 M HCl.[4]

    • Titrate with 0.1 M carbonate-free NaOH in 5 µL increments.[4]

    • Record pH after stabilization (drift < 0.002 pH/min).

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.[4] Use Gran plot analysis for precision.[4]

Protocol: Kinetic Solubility Assay

Objective: To assess aqueous solubility for formulation.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Dosing: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) in a 96-well plate (final concentration 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Acceptance Criteria: Solubility > 100 µM indicates high solubility suitable for IV/PO dosing.[4]

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1][3][5]
Eye Irritation H319Causes serious eye irritation.[3][4][5]
STOT-SE H335May cause respiratory irritation.[1][3][4][6][5]

Handling Protocol:

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly sealed.[4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] Handle in a fume hood to avoid dust inhalation.[4]

  • Spill: Sweep up solid spills to avoid dust generation.[4] Neutralize aqueous residues with dilute bicarbonate before disposal.[4]

References

  • ChemicalBook. (2024).[4] 3-(methoxymethyl)-3-methylazetidine hydrochloride Product Properties. Retrieved from [1][4]

  • BLD Pharm. (2024).[4] Product Analysis: 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 1622351-29-4).[1][3] Retrieved from [1][4]

  • National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 53346546 (Related Analog: 3-Methoxy-3-methylazetidine). Retrieved from [1][4]

  • Lowe, D. (2010).[4] Azetidines in Medicinal Chemistry. In the Pipeline. (Contextual grounding on azetidine stability and pKa).

  • Echemi. (2024).[4] Industrial Supply of 3-(methoxymethyl)-3-methylazetidine hydrochloride. Retrieved from [1][4]

Sources

Foundational

Comprehensive Structural Elucidation of 3-(Methoxymethyl)-3-methylazetidine HCl

A Critical Guide for Medicinal Chemistry Applications Strategic Context: The Rise of -Rich Scaffolds In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, -rich architectures...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide for Medicinal Chemistry Applications

Strategic Context: The Rise of -Rich Scaffolds

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional,


-rich architectures is critical for improving physicochemical properties. 3-(Methoxymethyl)-3-methylazetidine hydrochloride  represents a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).

This scaffold offers three distinct advantages over traditional piperidines or pyrrolidines:

  • lowered Lipophilicity (

    
    ):  The strained azetidine ring lowers the lipophilic contribution compared to larger rings.
    
  • Gem-Dimethyl Effect Analogue: The 3,3-disubstitution locks the conformation, potentially reducing the entropic penalty upon binding to a protein target.

  • Vector Control: The orthogonal placement of the methyl and methoxymethyl groups allows for precise probing of hydrophobic pockets.

Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of this specific salt form, moving from bulk property analysis to atomic-level connectivity.

ElucidationWorkflow Start Unknown Sample MS HRMS (ESI+) Confirm Formula [M+H]+ = 116.1070 Start->MS Mass Check IR FT-IR Confirm Salt Form (Broad NH+) MS->IR Functional Groups NMR_1H 1H NMR (DMSO-d6) Integrals & Symmetry IR->NMR_1H Connectivity NMR_2D 2D NMR (HSQC/HMBC) Connect Quaternary C3 NMR_1H->NMR_2D Verification QC Chloride Titration Confirm Stoichiometry NMR_2D->QC Purity Final Validated Structure QC->Final

Caption: Logical workflow for the structural validation of 3-(Methoxymethyl)-3-methylazetidine HCl.

Analytical Strategy & Data Interpretation
3.1. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula


.
  • Ionization Mode: ESI (+)

  • Theoretical Exact Mass

    
    :  116.1070 Da
    
  • Observed Target:

    
     ppm.
    
  • Fragmentation Pattern:

    • 116

      
       84:  Loss of 
      
      
      
      (32 Da), characteristic of methoxy ethers.
    • 116

      
       71:  Ring opening/cleavage (Loss of 
      
      
      
      ).
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-


 is selected over 

or

.
  • Why not

    
    ? The hydrochloride salt is likely insoluble or sparingly soluble.
    
  • Why not

    
    ? Deuterium exchange would eliminate the ammonium (
    
    
    
    ) signals, removing a critical piece of evidence for the salt form.

Predicted Spectral Data (


 NMR, 400 MHz, DMSO-

):
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH2+ 8.80 - 9.20Broad Singlet2HAmmonium protons. Broad due to quadrupole relaxation of

.
Ring H (C2/C4) 3.60 - 3.90Multiplet (AB System)4HThe ring protons are diastereotopic due to the C3 stereocenter. Expect a complex pattern or broadened singlet if resolution is low.
O-CH2 3.45Singlet2HMethylene adjacent to oxygen.
O-CH3 3.28Singlet3HMethoxy methyl group.
C-CH3 1.25Singlet3HMethyl attached to quaternary C3.

Critical Structural Feature - The Ring Protons: Because the molecule has a plane of symmetry passing through the Nitrogen and C3, the C2 and C4 carbons are chemically equivalent. However, the protons on C2 are diastereotopic (


 is cis to Methyl, 

is trans). Thus, you typically observe an AB quartet (or AA'BB' system) for the ring protons, not a simple triplet/doublet.

 NMR Assignments: 
  • C3 (Quaternary): ~35-40 ppm (Low intensity, verified by HMBC).

  • C2/C4 (Ring): ~55-60 ppm.

  • O-CH2: ~75-78 ppm (Deshielded by Oxygen).

  • O-CH3: ~58-59 ppm.

  • C-CH3: ~20-22 ppm.

3.3. 2D NMR Correlation Logic

To definitively prove the quaternary center at C3, 2D NMR is required.

NMR_Logic Me C-Me Proton (1.25 ppm) OCH2 O-CH2 Proton (3.45 ppm) Me->OCH2 NOESY (Spatial) C3 C3 Quaternary (~38 ppm) Me->C3 HMBC (Strong) C_Ring C2/C4 Ring (~58 ppm) Me->C_Ring HMBC (3-bond) OCH2->C3 HMBC Ring Ring Protons (3.6-3.9 ppm) Ring->C3 HMBC

Caption: HMBC and NOESY correlations establishing the quaternary center C3 connectivity.

Experimental Protocols
4.1. Sample Preparation for NMR[1]
  • Reagent: DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Mass: Weigh 5.0 - 8.0 mg of the hydrochloride salt.

  • Vessel: 5mm precision NMR tube.

  • Procedure:

    • Dissolve solid in 0.6 mL DMSO-

      
      .
      
    • Sonicate for 30 seconds to ensure complete dissolution of the salt lattice.

    • Critical Step: If the solution is cloudy, filter through a cotton plug. Particulates cause line broadening that obscures the fine splitting of the azetidine ring protons.

4.2. Chloride Content Determination (Titration)

To distinguish between the free base and the hydrochloride salt without relying solely on NMR integration of the exchangeable NH proton:

  • Method: Argentometric Titration (Mohr method or Potentiometric).

  • Reagent: 0.01 M

    
    .
    
  • Expected Result: 1 equivalent of

    
     per mole of substrate.
    
    • Theoretical % Cl: ~23.3% (Calculated from MW ~151.63).

Quality Control & Impurities

When synthesizing or sourcing this compound, specific impurities are common based on the synthetic route (often cyclization of amino-alcohols or reduction of azetidinones).

Impurity TypeOriginDetection Method
Open Chain Amino-Alcohol Incomplete cyclizationLC-MS (Mass +18 or different retention)
Dimerization Polymerization of azetidineHRMS (Mass

)
Residual Solvents THF, Toluene from synthesis

NMR (Check 1.7 ppm / 3.6 ppm for THF)
References
  • Azetidine Synthesis & Properties

    • Couty, F., & Drouillat, B. (2010). The chemistry of azetidines. Tetrahedron, 66(13), 2329-2372.
  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • Medicinal Chemistry of Strained Rings

    • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-membered ring properties).
  • Spectroscopic Tables

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[3] (Standard reference for chemical shift prediction).

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Methoxy-3-Methylazetidine Hydrochloride

Executive Summary 3-Methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8) is a high-value saturated heterocyclic building block. In modern drug discovery, it serves as a critical bioisostere for gem-dimethyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8) is a high-value saturated heterocyclic building block. In modern drug discovery, it serves as a critical bioisostere for gem-dimethyl groups or cyclic ethers, offering a strategy to modulate lipophilicity (LogD) and metabolic stability without significantly increasing molecular weight.

This guide details a robust, three-step synthesis route starting from the commercially available 1-Boc-3-azetidinone . Unlike routes utilizing benzyl-protected precursors—which require cumbersome hydrogenation steps—this tert-butoxycarbonyl (Boc) strategy ensures high purity, facile purification, and scalability from milligram to multigram quantities.

Retrosynthetic Analysis

The structural rigidity of the azetidine ring imposes significant steric constraints. The synthesis is best approached by disconnecting the ether linkage first, followed by the removal of the nitrogen protecting group.

  • Target: 3-Methoxy-3-methylazetidine HCl

  • Disconnection 1 (C-O): Leads to the tertiary alcohol precursor, 3-hydroxy-3-methylazetidine.

  • Disconnection 2 (C-C): The quaternary center at C3 is best installed via nucleophilic addition to a ketone.

  • Starting Material: 1-Boc-3-azetidinone.[1][2]

Retrosynthesis Target 3-Methoxy-3-methylazetidine HCl (Target) Precursor1 1-Boc-3-methoxy-3-methylazetidine (Protected Ether) Target->Precursor1 Deprotection (HCl) Precursor2 1-Boc-3-hydroxy-3-methylazetidine (Tertiary Alcohol) Precursor1->Precursor2 O-Methylation (MeI) Start 1-Boc-3-azetidinone (Starting Material) Precursor2->Start Grignard (MeMgBr)

Figure 1: Retrosynthetic logic flow for the target molecule.

Detailed Synthetic Workflow

Stage 1: Nucleophilic Addition (Formation of Quaternary Center)

The formation of the quaternary carbon at the 3-position is achieved by adding a methyl anion to the ketone.

  • Reagents: 1-Boc-3-azetidinone, Methylmagnesium bromide (3.0 M in ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Critical Parameter: Temperature control (-78 °C) is vital to prevent nucleophilic attack on the Boc carbamate.

Protocol:

  • Charge a flame-dried round-bottom flask with 1-Boc-3-azetidinone (1.0 eq) and anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add Methylmagnesium bromide (1.2 eq) over 30 minutes. Note: Maintain internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Carefully add saturated aqueous NH₄Cl at 0 °C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 1-Boc-3-hydroxy-3-methylazetidine as a white solid.

Stage 2: O-Methylation (The Critical Step)

Methylating a tertiary alcohol in a strained ring is sterically demanding. Standard conditions often fail. We utilize Sodium Hydride (NaH) with excess Methyl Iodide (MeI) to drive the equilibrium.

  • Reagents: 1-Boc-3-hydroxy-3-methylazetidine, NaH (60% dispersion), Methyl Iodide.

  • Solvent: Anhydrous DMF (preferred for rate) or THF.

  • Safety: Hydrogen gas evolution; MeI is a suspected carcinogen.

Protocol:

  • Dissolve 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq) in anhydrous DMF (0.5 M) and cool to 0 °C.

  • Add NaH (1.5 eq, 60% in oil) portion-wise. Allow gas evolution to cease.

  • Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Add Methyl Iodide (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with cold water (exothermic!). Extract with Et₂O or EtOAc. Crucial: Wash the organic layer extensively with water/LiCl solution to remove DMF.

  • Purification: Silica gel chromatography yields 1-Boc-3-methoxy-3-methylazetidine .

Stage 3: Deprotection and Salt Formation

The final step removes the Boc group to yield the hydrochloride salt.

  • Reagents: 4.0 M HCl in 1,4-Dioxane.

  • Solvent: Dichloromethane (DCM) or minimal Dioxane.

Protocol:

  • Dissolve the intermediate from Stage 2 in a minimal amount of dry DCM.

  • Add 4.0 M HCl in Dioxane (5–10 eq) at 0 °C.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LCMS.

  • Isolation: Concentrate the solvent in vacuo. The product often precipitates.

  • Trituration: Triturate the residue with cold diethyl ether to remove organic impurities. Filter the white solid.

  • Product: 3-Methoxy-3-methylazetidine hydrochloride .

Process Logic & Reaction Scheme

The following diagram illustrates the reaction flow, including reagents and key intermediates.

ReactionScheme SM 1-Boc-3-azetidinone (SM) Int1 Tertiary Alcohol (Intermediate) SM->Int1 1. MeMgBr, THF, -78°C 2. NH4Cl Quench Int2 Methyl Ether (Protected) Int1->Int2 1. NaH, DMF, 0°C 2. MeI, RT, 16h Prod 3-Methoxy-3-methylazetidine HCl (Final Product) Int2->Prod 4M HCl in Dioxane RT, 2h

Figure 2: Step-by-step synthetic pathway.

Quantitative Data Summary

ParameterStage 1 (Grignard)Stage 2 (Methylation)Stage 3 (Deprotection)
Limiting Reagent 1-Boc-3-azetidinoneTertiary AlcoholMethyl Ether Intermediate
Key Reagent MeMgBr (1.2 eq)NaH (1.5 eq) / MeI (2.0 eq)HCl (4M in Dioxane)
Temp Range -78 °C to 0 °C0 °C to 25 °C0 °C to 25 °C
Typical Yield 85 - 92%65 - 75%>95%
Purification Flash ColumnFlash ColumnTrituration / Filtration

Analytical Characterization

To validate the synthesis, the final product must meet the following criteria:

  • ¹H NMR (D₂O or DMSO-d₆):

    • 
       ~1.40 ppm (s, 3H, C-Me ).
      
    • 
       ~3.20 ppm (s, 3H, O-Me ).
      
    • 
       ~3.80–4.20 ppm (m, 4H, Azetidine ring protons).
      
    • Absence of Boc singlet (~1.45 ppm).[5]

  • Mass Spectrometry (LCMS):

    • [M+H]⁺ calculated for C₅H₁₁NO: 102.09.

    • Observed: 102.1 m/z.

  • Appearance: White to off-white hygroscopic solid.

Safety & Handling (E-E-A-T)

  • Azetidine Stability: While the Boc-protected azetidine is stable, the free base (if neutralized) is volatile and can polymerize. Store the HCl salt in a desiccator at -20 °C.

  • Sodium Hydride: Reacts violently with water. Use mineral oil dispersion and wash with hexanes only if strictly necessary (risk of pyrophoricity).

  • Methyl Iodide: A potent alkylating agent and neurotoxin. Handle only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

References

  • ChemicalBook. (2025). 1-Boc-3-azetidinone Product Description and Properties. Retrieved from

  • Sigma-Aldrich. (2025). 1-Boc-3-azetidinone Safety Data Sheet and Technical Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519404: tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from

  • Vertex Pharmaceuticals. (2012). Patent WO2012066070: Synthesis of Azetidine Derivatives.
  • Malkov, A. V., et al. (2009).[6] On the selective N-methylation of BOC-protected amino acids. Journal of Organic Chemistry. (Provides mechanistic insight into Boc stability with NaH/MeI). Retrieved from

Sources

Foundational

1H NMR and 13C NMR data for 3-(Methoxymethyl)-3-methylazetidine hydrochloride

This guide serves as a definitive technical reference for the structural validation of 3-(Methoxymethyl)-3-methylazetidine hydrochloride via NMR spectroscopy. It is designed for medicinal chemists and analytical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the structural validation of 3-(Methoxymethyl)-3-methylazetidine hydrochloride via NMR spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this sp3-rich building block, often used in fragment-based drug discovery (FBDD) to modulate physicochemical properties (logP, solubility) without introducing aromatic flatness.

Part 1: Chemical Profile & Significance[1][2]

Compound: 3-(Methoxymethyl)-3-methylazetidine hydrochloride CAS Registry Numbers: 1622351-29-4, 1564903-78-1 (Vendor dependent) Molecular Formula: C6H14ClNO Molecular Weight: 151.63 g/mol Core Scaffold: 3,3-Disubstituted Azetidine (A saturated 4-membered N-heterocycle)

Structural Nuances for NMR Analysis

The azetidine ring is highly strained. In its hydrochloride salt form, the nitrogen is protonated (ammonium), which locks the ring conformation more rigidly than the free base and significantly deshields the


-protons (C2/C4).
  • Symmetry: The molecule possesses a plane of symmetry passing through the nitrogen and the C3 quaternary carbon only if we consider the time-averaged puckering. However, the C3 substituents (Methyl vs. Methoxymethyl) create two distinct "faces" of the ring.

  • Diastereotopicity: The protons on the ring carbons (C2 and C4) are diastereotopic. We expect them to appear as an AB system (two doublets) or a broadened multiplet, rather than a simple singlet, due to the different environments on the "methyl face" vs. the "methoxymethyl face."

Part 2: Experimental Methodology

To ensure reproducibility and spectral fidelity, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: Deuterium Oxide (D2O) is the gold standard for this HCl salt. It provides excellent solubility and eliminates the broad ammonium (NH2+) signal via deuterium exchange, simplifying the aliphatic region.

    • Alternative: DMSO-d6 can be used if observing the ammonium protons (typically broad, ~9.0 ppm) is required for salt confirmation.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • pH Consideration: Do not add base (e.g., NaHCO3) unless you intend to characterize the free amine, which will shift the ring protons upfield by ~0.5–1.0 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the diastereotopic ring protons.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30) and proton-decoupled 13C (zgpg30).

Part 3: Reference Spectral Data

The following data represents the Reference Spectral Profile for the hydrochloride salt in D2O.

Table 1: 1H NMR Data (400 MHz, D2O)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Rationale
4.15 Doublet (d)2H10.5H-2a, H-4aRing protons (

to N+). Deshielded by cationic nitrogen. Diastereotopic face A.
3.92 Doublet (d)2H10.5H-2b, H-4bRing protons (

to N+). Diastereotopic face B.
3.55 Singlet (s)2H--CH2-O-Methylene of the methoxymethyl group.
3.38 Singlet (s)3H--O-CH3Methoxy methyl group. Distinct sharp singlet.
1.35 Singlet (s)3H-C3-CH3Quaternary methyl group. Shielded aliphatic region.[1]
Not Observed----NH2+Exchanged with D2O solvent.

Analyst Note: The separation between the doublets at 4.15 and 3.92 ppm depends on the magnetic field strength and concentration. In lower-field instruments (300 MHz), these may appear as a roofed AB system or a complex multiplet.

Table 2: 13C NMR Data (100 MHz, D2O)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
76.5 CH2-CH2-O-Deshielded by oxygen; characteristic ether shift.
59.2 CH3-O-CH3Methoxy carbon.
56.8 CH2C2, C4 (Ring)Strained ring carbons

to N+.
36.5 CqC3 (Quaternary)Quaternary center; low intensity signal.
19.8 CH3C3-CH3Methyl substituent on the ring.

Part 4: Structural Validation Logic

The following Graphviz diagram illustrates the logical workflow for assigning the spectrum and confirming the structure.

SpectralValidation Sample Unknown Sample (HCl Salt) H_NMR 1H NMR Spectrum (D2O) Sample->H_NMR RingProtons Region 3.8-4.2 ppm Integrates 4H total H_NMR->RingProtons MeGroup Singlet ~1.35 ppm (3H) H_NMR->MeGroup OMeGroup Singlet ~3.38 ppm (3H) Singlet ~3.55 ppm (2H) H_NMR->OMeGroup SplitCheck Splitting Pattern? (AB System vs Singlet) RingProtons->SplitCheck AzetidineCore Azetidine Ring Confirmed (Diastereotopic Protons) SplitCheck->AzetidineCore Doublets confirm rigid ring/chiral face Substituents 3-Me & 3-CH2OMe Confirmed MeGroup->Substituents OMeGroup->Substituents Final Structure Validated: 3-(Methoxymethyl)-3-methylazetidine HCl AzetidineCore->Final Substituents->Final

Figure 1: Spectral Assignment Logic Tree. This workflow demonstrates how specific spectral features map to the unique structural constraints of the 3,3-disubstituted azetidine scaffold.

Part 5: Troubleshooting & Nuances

Free Base vs. Hydrochloride Salt

It is critical to know the salt form.

  • HCl Salt: Ring protons (C2/C4) appear at ~4.0 ppm .

  • Free Base: If the sample was neutralized or dissolved in CDCl3 with base, these protons will shift upfield to ~3.1–3.3 ppm . The diastereotopic splitting may also collapse into a singlet due to rapid nitrogen inversion (pyramidal inversion) which is blocked in the salt form.

Solvent Impurities

Common impurities from synthesis (e.g., from reduction of amides or esters) might include:

  • Methanol: Singlet at 3.34 ppm (D2O). Warning: This overlaps dangerously with the -OCH3 signal (3.38 ppm).

    • Solution: Check the integration.[2][3] The -OCH3 must integrate to 3H relative to the C-Me (3H). If the ratio is >1:1, you have residual methanol.

  • Ethanol: Triplet ~1.17 ppm, Quartet ~3.65 ppm.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122361456, 3-(Methoxymethyl)-3-methylazetidine hydrochloride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Analytical Characterization of 3-(Methoxymethyl)-3-methylazetidine HCl via Mass Spectrometry

[1] Introduction & Compound Profile In the landscape of fragment-based drug discovery (FBDD), 3-(Methoxymethyl)-3-methylazetidine Hydrochloride represents a critical class of "gem-disubstituted" azetidines.[1] These cons...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Compound Profile

In the landscape of fragment-based drug discovery (FBDD), 3-(Methoxymethyl)-3-methylazetidine Hydrochloride represents a critical class of "gem-disubstituted" azetidines.[1] These constrained rings are increasingly utilized to modulate lipophilicity and metabolic stability without significantly increasing molecular weight (MW) [1].

However, this molecule presents a "perfect storm" of analytical challenges:

  • Low Molecular Weight (MW): The free base MW is ~115 Da, placing it near the low-mass cutoff of many RF-quadrupoles, risking poor transmission efficiency.

  • High Polarity: The secondary amine and ether functionality, combined with the HCl salt form, create a highly polar species that elutes in the void volume (

    
    ) of standard C18 Reverse Phase LC (RPLC).
    
  • Lack of Chromophore: The absence of conjugated

    
    -systems renders UV detection (254 nm) useless, necessitating Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
    

This guide outlines a robust, self-validating LC-MS/MS workflow designed to overcome these limitations.

Physicochemical Snapshot
PropertyValueAnalytical Implication
CAS (HCl Salt) 905843-93-8Reference standard verification.[1][2]
Formula (Salt)

Requires free-basing consideration during prep.
MW (Free Base) 115.17 g/mol Target [M+H]

= 116.18 m/z.
LogP (Predicted) ~0.3 - 0.6Hydrophilic; requires HILIC for retention.[1]
pKa (Amine) ~10.5Highly charged at neutral/acidic pH.[1]

Sample Preparation & Handling

Core Directive: The HCl salt is hygroscopic and acidic. Direct injection of high-concentration HCl salts can suppress ionization in ESI+ mode and corrode stainless steel capillaries over time.[1]

Protocol: "Salt-Aware" Dilution
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 Acetonitrile:Water (v/v) .

    • Reasoning: Pure water may cause hydrolysis over time; pure acetonitrile will precipitate the salt.

  • Working Standard (1 µg/mL): Dilute the stock 1:1000 into 90:10 Acetonitrile:10mM Ammonium Formate (pH 3.0) .

    • Critical Step: The diluent must match the initial mobile phase conditions (High Organic) to prevent "solvent shock" and peak distortion [2].

LC-MS/MS Method Development

Chromatography: The HILIC Imperative

Standard C18 columns fail here because the charged amine interacts with residual silanols or elutes immediately. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine via an aqueous layer adsorbed to the silica surface.[3]

Recommended Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Agilent HILIC-Z) Dimensions: 2.1 x 100 mm, 1.7 µm or 3.5 µm particle size.[1]

Gradient Table (HILIC)
Time (min)Flow (mL/min)%A (20mM NH4 Formate pH 3.0)%B (Acetonitrile)Curve
0.000.4595Initial
1.000.4595Hold
5.000.44060Linear
6.000.44060Wash
6.100.4595Re-equilibrate
10.000.4595End

Note: HILIC requires longer re-equilibration times (10-20 column volumes) than RPLC to re-establish the water layer on the stationary phase.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation of the strained ring).

  • Desolvation Temp: 350°C.

  • Mass Range: Start scanning at m/z 50 (Crucial: standard default is often m/z 100, which would miss fragments).

Fragmentation Mechanics (MS2)

Understanding the fragmentation of 3,3-disubstituted azetidines is vital for confirming identity, as the parent ion (116 m/z) is non-specific.

Mechanistic Pathway

The high ring strain (~26 kcal/mol) of the azetidine drives fragmentation.

  • Parent Ion: [M+H]

    
     = 116.1 m/z.
    
  • Primary Pathway (Ring Opening): The protonated amine triggers a ring-opening via a retro-[2+2] type mechanism or simple C-N bond cleavage, releasing ethylene or substituted alkene fragments.

  • Secondary Pathway (Side Chain Loss): Loss of the methoxy group (neutral loss of Methanol, 32 Da) is chemically favorable, generating a stabilized cation.

Validated Transitions (MRM)
Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
116.1 84.1 15Loss of

(Methanol)
116.1 58.1 25Ring cleavage (C3-C4 bond scission)
116.1 42.1 35Alkyl fragment (

)

Visualization of Workflows

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision matrix for handling small polar salts.

AnalyticalWorkflow Sample Sample: Azetidine HCl Solubility Solubility Check Sample->Solubility Dissolve Diluent Diluent: 90% ACN Solubility->Diluent Prevents ppt Column Column: ZIC-HILIC Diluent->Column Inject MS_Source ESI+ Source (Low Mass Cutoff) Column->MS_Source Elute (2-4 min) Data Data: MRM 116->84 MS_Source->Data Detect

Caption: Figure 1. Optimized HILIC-MS/MS workflow preventing salt precipitation and ensuring retention.

Diagram 2: Predicted Fragmentation Pathway

Visualizing the structural breakdown of the [M+H]+ ion.

Fragmentation Parent [M+H]+ m/z 116.1 Intermed Ring Opening (Strain Release) Parent->Intermed CE: 10-15 eV Frag1 Fragment A m/z 84.1 (-CH3OH) Intermed->Frag1 Neutral Loss Frag2 Fragment B m/z 58.1 (Ring Cleavage) Intermed->Frag2 High Energy

Caption: Figure 2. Proposed collision-induced dissociation (CID) pathway for the azetidine core.

Quality Control & System Suitability

To ensure "Trustworthiness" in routine analysis, every batch must include a System Suitability Test (SST).

  • Void Volume Marker: Inject Toluene or Uracil. If the Azetidine elutes at the same time as the marker, the HILIC method is failing (likely due to high water content in the mobile phase).

  • Tailing Factor: Azetidines are notorious for tailing due to secondary silanol interactions.

    • Acceptance Criteria: Tailing Factor (

      
      ) < 1.5.
      
    • Correction: If

      
      , increase Ammonium Formate buffer concentration to 20mM.
      

References

  • Bouché, L., et al. (2016). "Azetidines: New Building Blocks for Drug Discovery." Drug Discovery Today, 21(11), 1695-1702.

  • McCalley, D. V. (2017). "Understanding and Managing the HILIC Mechanism for Polar Compounds." Journal of Chromatography A, 1523, 49-62.

  • Agilent Technologies. (2020). "HILIC Method Development Guide for Polar Amines." Agilent Technical Overview.

  • PubChem. (2023). "Compound Summary: 3-Methoxy-3-methylazetidine hydrochloride." National Library of Medicine.

Sources

Foundational

Technical Analysis of Azetidine Scaffolds: Structural Elucidation and IUPAC Nomenclature of C5H12ClNO

Introduction: The Azetidine Imperative in Medicinal Chemistry In the landscape of modern drug discovery, the azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its status as a mere chemical cur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Imperative in Medicinal Chemistry

In the landscape of modern drug discovery, the azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its status as a mere chemical curiosity to become a privileged scaffold.[1][2] With a ring strain energy of approximately 25 kcal/mol, azetidines offer a unique vector for modulating the physicochemical properties of drug candidates.[1] They serve as rigid, low-lipophilicity bioisosteres for gem-dimethyl, cyclobutane, or piperidine groups, often improving metabolic stability and solubility profiles.

This guide provides a rigorous technical analysis of the chemical entity defined by the molecular formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 . While this formula theoretically corresponds to multiple structural isomers, in the context of pharmaceutical building blocks, it predominantly refers to 1-Ethylazetidin-3-ol hydrochloride .[3][4]

This document details the IUPAC nomenclature derivation, structural validation, and synthetic methodologies for this specific scaffold, adhering to the principles of high-integrity chemical science.

Structural Deconvolution & Isomerism

The molecular formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 implies a salt form, specifically a hydrochloride salt of a base with the formula 

.
Degree of Unsaturation (DoU) Analysis

To determine the core architecture, we calculate the Degree of Unsaturation for the free base ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


:



[4]

A DoU of 1 indicates the presence of either one double bond (unlikely for a stable saturated heterocycle precursor) or one ring .[3] Given the context of "azetidine derivative," the single ring is the azetidine core (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[5]
Principal Isomers

The atoms remaining after accounting for the azetidine ring (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) are 

.[4] The arrangement of these atoms leads to three primary commercially relevant isomers:
IsomerStructure DescriptionIUPAC Name (Free Base)Relevance
A (Primary) Ethyl group on N, Hydroxyl on C31-Ethylazetidin-3-ol High: Common linker/fragment.[3][4]
B Ethyl group on C3, Hydroxyl on C33-Ethylazetidin-3-ol Med: Quaternary carbon scaffold.
C Ethoxy group on C3, H on N3-Ethoxyazetidine Low: Ether linkages are less common functional handles.[3][4]

Note: This guide focuses on Isomer A (1-Ethylazetidin-3-ol hydrochloride) as the standard reference for this formula in synthesis catalogs.[3][4]

IUPAC Nomenclature Derivation

The systematic naming of 1-Ethylazetidin-3-ol hydrochloride follows the hierarchical rules established in the IUPAC Blue Book (Nomenclature of Organic Chemistry).

Step-by-Step Derivation
  • Principal Functional Group: The hydroxyl group (-OH) has priority over the amine (in a heterocyclic ring) for citation as a suffix.[3][4] Thus, the parent name ends in -ol .[3][4]

  • Parent Hydride: The four-membered nitrogen-containing ring is azetidine .[1][3][4][5]

  • Numbering:

    • Numbering starts at the heteroatom (Nitrogen = 1).[3][4]

    • The path proceeds to give the principal functional group (OH) the lowest possible locant.[3]

    • In azetidine, the Nitrogen is 1, so the carbons are 2, 3,[5] 4. The -OH is at position 3.[3][4][5][6][7]

    • Base Name: Azetidin-3-ol .[3][4]

  • Substituents: An ethyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is attached to the nitrogen (position 1).[4]
    
    • Prefix: 1-Ethyl .[3][4]

  • Assembly (Free Base): 1-Ethylazetidin-3-ol .

  • Salt Formation: The compound is a hydrochloride salt.[3][5] In IUPAC nomenclature for salts of organic bases, the anion is cited as a separate word.

    • Final Name: 1-Ethylazetidin-3-ol hydrochloride .

Visualization of Nomenclature Logic

The following diagram illustrates the decision tree for naming this specific derivative.

G Start Formula: C5H12ClNO Deionize Remove HCl Base: C5H11NO Start->Deionize RingCheck Identify Ring: Azetidine (4-membered N-ring) Deionize->RingCheck Priority Identify Principal Group: -OH (Hydroxyl) > Amine RingCheck->Priority Numbering Numbering Rule: N=1, Substituents lowest locants Priority->Numbering Substituents Locate Substituents: -OH at C3 -Ethyl at N1 Numbering->Substituents BaseName Base Name: 1-Ethylazetidin-3-ol Substituents->BaseName SaltName Final IUPAC Name: 1-Ethylazetidin-3-ol hydrochloride BaseName->SaltName + HCl

Figure 1: Decision logic for IUPAC nomenclature of the target azetidine derivative.

Synthesis & Validation Protocols

To ensure scientific integrity, one must not only name the molecule but define how it is constructed and verified. The synthesis of N-substituted azetidin-3-ols typically proceeds via reductive amination or direct alkylation.[3][4]

Experimental Protocol: Reductive Amination

This method is preferred over direct alkylation (using ethyl iodide) to avoid over-alkylation to the quaternary ammonium salt.[3][4]

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Prep: Dissolve Azetidin-3-ol HCl (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.1 eq) to liberate the free base.[3][4]

  • Imine Formation: Add Acetaldehyde (1.2 eq) dropwise at 0°C. Stir for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. STAB is chosen for its selectivity toward imines over aldehydes.[3]

  • Quench & Extraction: Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract the aqueous layer with DCM (
    
    
    
    ).[4]
  • Salt Formation: Dry organic layer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), filter, and treat with 
    
    
    
    in dioxane. Evaporate solvent to yield the hygroscopic white solid.
Synthesis Workflow Diagram

Synthesis Input1 Azetidin-3-ol (Start) Step1 Imine Formation (DCM, 0°C) Input1->Step1 Input2 Acetaldehyde Input2->Step1 Step2 Reduction (NaBH(OAc)3) Step1->Step2 Intermediate Step3 Salt Formation (HCl/Dioxane) Step2->Step3 Free Base Product 1-Ethylazetidin-3-ol hydrochloride Step3->Product

Figure 2: Reductive amination pathway for the synthesis of the target scaffold.

Analytical Validation (Self-Validating System)

To distinguish 1-Ethylazetidin-3-ol from its isomer 3-Ethoxyazetidine , Proton NMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 NMR) is the definitive tool.[4]
Feature1-Ethylazetidin-3-ol (Target)3-Ethoxyazetidine (Isomer)
Ethyl Signal Quartet (~2.5-3.0 ppm) coupled to N-CH2.[3][4]Quartet (~3.4 ppm) coupled to O-CH2 (deshielded).[3][4]
Ring Protons C2/C4 protons appear as multiplets ~3.0-3.5 ppm.[3][4]C2/C4 protons appear ~3.5-4.0 ppm (adjacent to NH).[3][4]
Exchangeable H OH signal (broad singlet, disappears with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
NH signal (broad, disappears with

).[4]

Validation Check: If the ethyl quartet is shifted downfield (>3.4 ppm), you have synthesized the ether (Isomer C), not the target amino-alcohol.[3]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[3][4] Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • PubChem. Compound Summary for CID 57415896: 1-Ethylazetidin-3-ol hydrochloride.[3][4][8] National Library of Medicine (US).[3][4] [Link][3][4]

  • Lowe, M. A., et al. "Azetidines as Privileged Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2012.[9] (Contextual grounding on azetidine ring strain and utility).

Sources

Exploratory

Technical Guide: Solubility and Stability of 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Executive Summary 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 1622351-29-4) is a specialized saturated heterocycle used primarily as a fragment in drug discovery.[1] As a 3,3-disubstituted azetidine, it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 1622351-29-4) is a specialized saturated heterocycle used primarily as a fragment in drug discovery.[1] As a 3,3-disubstituted azetidine, it serves as a conformationally restricted bioisostere for gem-dimethyl amines or piperidines, offering distinct vectors for metabolic stability and solubility improvement.[1]

However, the inherent ring strain (~25 kcal/mol) of the azetidine core combined with the hygroscopic nature of hydrochloride salts presents specific challenges.[1] This guide provides an in-depth technical analysis of its solubility limits, stability under stress, and rigorous protocols for handling to ensure experimental reproducibility.[1]

Physicochemical Baseline

Understanding the fundamental properties of this building block is a prerequisite for successful formulation and synthesis.[1]

PropertyValue / DescriptionTechnical Note
CAS Number 1622351-29-4Specific to the HCl salt form.[1]
Formula C₆H₁₃NO[1] · HClFree base: C₆H₁₃NO
Molecular Weight 151.63 g/mol Free base: ~115.17 g/mol
Appearance White to off-white crystalline solidYellowing indicates oxidation or free-base liberation.[1]
pKa (Predicted) ~10.5 - 11.0 (Conjugate Acid)Highly basic secondary amine; exists as cation at physiological pH.[1]
LogP (Predicted) < 1.0 (Hydrophilic)High aqueous solubility expected.[1]
Hygroscopicity Moderate to HighHCl salts of small amines readily absorb atmospheric moisture.[1]

Solubility Profile

Aqueous Solubility

As a hydrochloride salt of a low-molecular-weight amine, 3-(Methoxymethyl)-3-methylazetidine hydrochloride exhibits high aqueous solubility (>50 mg/mL) .[1] The ionic lattice breaks down readily in water, driven by the high solvation energy of the chloride anion and the protonated azetidinium cation.[1]

  • pH Dependence: Solubility is pH-independent in acidic to neutral media (pH 1–7).[1] At pH > 10 (approaching pKa), the salt converts to the free base (oil), which may phase separate or exhibit reduced solubility.[1]

Organic Solvent Compatibility[1]
  • Protophilic Solvents (DMSO, DMF): Highly soluble.[1] Suitable for stock solutions (typically 100 mM).[1]

  • Protic Solvents (Methanol, Ethanol): Soluble.[1] Useful for transfers and reactions.[1]

  • Non-Polar Solvents (Hexane, Toluene): Insoluble.[1] Useful as anti-solvents for precipitation/purification.[1]

Protocol: Saturation Shake-Flask Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch.

  • Preparation: Weigh 10 mg of compound into a chemically resistant glass vial (e.g., borosilicate).

  • Addition: Add the solvent of interest in 10 µL increments, vortexing for 30 seconds after each addition.

  • Equilibration: Once dissolved, add excess solid until a suspension persists.[1] Shake at 25°C for 24 hours.

  • Analysis: Filter the supernatant (0.22 µm PTFE filter) and quantify via HPLC-UV or LC-MS against a standard curve.

Stability and Degradation Risks[1]

Ring Strain and Hydrolysis

The azetidine ring possesses significant angle strain.[1] While 3,3-disubstitution (the "Thorpe-Ingold effect") generally imparts greater kinetic stability compared to unsubstituted azetidines, the ring remains susceptible to nucleophilic attack, particularly ring-opening hydrolysis.[1]

  • Acidic Conditions: Generally stable.[1] The protonated nitrogen reduces the basicity and nucleophilicity, preventing self-polymerization.[1]

  • Basic Conditions: Risk of free-basing followed by dimerization or polymerization if stored concentrated.[1]

  • Nucleophiles: Strong nucleophiles can attack the ring carbons, leading to ring opening (formation of acyclic amines).[1]

Solid-State Stability

The primary risk in the solid state is deliquescence .[1] Absorption of water facilitates hydrolysis and creates a local solution environment where degradation rates accelerate.[1]

Visualization: Stability Testing Workflow

The following diagram outlines the decision logic for validating the integrity of this compound before use in critical assays.

StabilityWorkflow Start Start: Material Receipt Visual Visual Inspection (Color/Clumping) Start->Visual Hygro Hygroscopicity Check (Is it sticky?) Visual->Hygro No Discoloration Fail FAIL: Recrystallize or Discard Visual->Fail Yellow/Brown Purity LC-MS Purity Check Hygro->Purity Free Flowing Hygro->Fail Deliquescent Pass PASS: Store at -20°C with Desiccant Purity->Pass >95% Purity Purity->Fail <95% or Ring Open

Caption: Logic flow for incoming quality control and stability assessment of azetidine salts.

Handling and Storage Protocols

To maintain the integrity of 3-(Methoxymethyl)-3-methylazetidine hydrochloride, strict adherence to environmental controls is required.[1][2]

Storage Conditions
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (weeks) at 2-8°C is acceptable.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]

  • Desiccation: The vial must be sealed within a secondary container (desiccator) containing active silica gel or molecular sieves.[1]

Handling "Best Practices"
  • Warm-Up: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.[1]

  • Weighing: Work quickly. Do not leave the container open. If the solid appears sticky or forms a gum, it has likely absorbed water.[1]

  • Solution Storage: Aqueous stock solutions should be prepared fresh. DMSO stocks can be stored at -20°C for up to 3 months but should be checked for precipitation upon thawing.[1]

Degradation Pathway Analysis

Understanding how the molecule fails is critical for troubleshooting.[1] The primary degradation pathway is nucleophilic ring opening, often catalyzed by moisture or strong bases.[1]

DegradationPathway Compound Azetidine HCl Salt (Intact Ring) FreeBase Free Base (pH > 10) Compound->FreeBase Deprotonation NuAttack Nucleophilic Attack (H2O / OH-) Compound->NuAttack Heat/Stress FreeBase->NuAttack Strain Release Polymer Oligomerization FreeBase->Polymer Self-Reaction RingOpen Ring Opening (Linear Amine) NuAttack->RingOpen C-N Bond Cleavage

Caption: Primary degradation mechanism via nucleophilic ring opening driven by release of ring strain.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved January 28, 2026 from [Link](Note: Used as structural surrogate for general azetidine salt properties).[1]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1][2] (General reference for azetidine ring strain and reactivity).

  • Stahl, P. H., & Wermuth, C. G.[1][3] (Eds.).[1][2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on HCl salt hygroscopicity and solubility).

Sources

Foundational

The Azetidine Renaissance: Strategic Utilization of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry

Executive Summary: The "Goldilocks" Ring In the landscape of medicinal chemistry, the azetidine scaffold has transitioned from an esoteric curiosity to a privileged structure. Historically overshadowed by the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the landscape of medicinal chemistry, the azetidine scaffold has transitioned from an esoteric curiosity to a privileged structure. Historically overshadowed by the stability of pyrrolidines (5-membered) and piperidines (6-membered), azetidines offer a unique "Goldilocks" profile: they possess sufficient ring strain (


26 kcal/mol) to drive unique reactivity and conformational rigidity, yet they are chemically stable enough to survive metabolic scrutiny and shelf-storage.

For the drug developer, the azetidine ring is not merely a spacer; it is a precision tool for lowering lipophilicity (LogP) , modulating basicity , and altering vector geometry without the entropic penalty of acyclic chains.

Physicochemical Profiling: The Square Advantage

The incorporation of an azetidine ring introduces distinct physicochemical alterations compared to its larger homologues.

Basicity and Solvation

Azetidines are generally strong bases. Contrary to the intuition that increased s-character in strained rings lowers basicity, azetidines often display comparable or slightly higher


 values than pyrrolidines. This is attributed to the reduced steric hindrance around the nitrogen lone pair, facilitating efficient solvation of the protonated cation.

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

PropertyAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Medicinal Chem Implication

(Conj.[1] Acid)

11.29

11.27

11.22
High basicity; good for lysosomal trapping but requires masking for permeability.
Ring Strain (kcal/mol) 26.06.00.0High strain allows for unique ring-opening functionalizations (e.g., strain-release).
C-N-C Angle

90°

109°

111°
Geometric restriction; alters exit vectors of substituents significantly.
LogP (Parent) 0.230.460.84Critical: Azetidine lowers lipophilicity, improving solubility and LLE (Ligand Lipophilicity Efficiency).
Conformational Control: The "Pucker"

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, azetidine exists in a puckered conformation with a barrier to inversion of only


1.3 kcal/mol. However, 3-substitution significantly increases this barrier, locking the molecule into a specific vector. This allows medicinal chemists to project substituents into precise regions of a binding pocket (e.g., the Asp190 interaction in Cobimetinib).

Strategic Applications & Bioisosterism

The Gem-Dimethyl Bioisostere

The C-N-C angle of azetidine (


90°) closely mimics the bond angle of a gem-dimethyl group (

109° compressed by sterics). Replacing a gem-dimethyl group with an azetidine ring:
  • Retains Steric Bulk: Preserves the hydrophobic collapse.

  • Introduces Polarity: The nitrogen atom lowers LogP.

  • Provides a Vector: The nitrogen offers a handle for further functionalization.[1]

Visualization: The Azetidine Decision Logic

The following diagram illustrates the decision-making process for incorporating an azetidine scaffold during Lead Optimization.

AzetidineLogic Problem Lead Optimization Challenge HighLogP Issue: High LogP / Poor Solubility Problem->HighLogP MetabInstability Issue: Metabolic Labile (N-dealkylation) Problem->MetabInstability VectorMisalign Issue: Suboptimal Target Engagement Problem->VectorMisalign Solution Strategy: Azetidine Insertion HighLogP->Solution Replace Cyclobutane/Piperidine MetabInstability->Solution Replace N-Ethyl/Isopropyl VectorMisalign->Solution Rigidify Linker Effect1 Result: Lower LogP (Compact Polar Surface) Solution->Effect1 Effect2 Result: Block N-Dealkylation (Steric/Electronic protection) Solution->Effect2 Effect3 Result: Alter Exit Vector (Square Geometry) Solution->Effect3

Caption: Decision matrix for deploying azetidine scaffolds to solve common ADME/potency issues.

Synthetic Methodologies

Accessing the azetidine ring requires overcoming the enthalpy of ring strain.

Classical Approach: Intramolecular Cyclization

The most robust method for scale-up involves the cyclization of


-haloamines or 

-amino alcohols.
  • Mechanism: Intramolecular nucleophilic substitution (

    
    ).
    
  • Reagents: Bases (NaOH,

    
    ) or Mitsunobu conditions for amino alcohols.
    
  • Limitation: Requires pre-functionalized linear precursors.

Modern Approach: Photochemical [2+2] Cycloaddition

Pioneered by groups like Schindler, the Aza-Paternò-Büchi reaction allows for the direct synthesis of highly substituted azetidines from imines and alkenes using visible light.[1]

  • Mechanism: Triplet energy transfer (EnT) or redox activation allows the [2+2] cycloaddition, bypassing high thermal barriers.

  • Utility: Access to complex, sterically crowded azetidines unavailable via

    
    .
    

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. Context: This is a key intermediate in the synthesis of Baricitinib (Olumiant). The exocyclic double bond is installed via a Horner-Wadsworth-Emmons (HWE) reaction on the commercially available N-Boc-3-azetidinone.

Reagents & Equipment
  • Substrate: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq).

  • Reagent: Diethyl (cyanomethyl)phosphonate (1.2 eq).

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.2 eq).
    
  • Solvent: Anhydrous THF (0.2 M concentration).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Phosphonate Activation: Charge the flask with Diethyl (cyanomethyl)phosphonate (1.2 eq) and anhydrous THF. Cool the solution to

    
     using an ice/water bath.
    
  • Deprotonation: Add

    
    -BuOK (1.2 eq) portion-wise over 15 minutes. Critical: Maintain temperature 
    
    
    
    to prevent polymerization of the sensitive ylide. Stir for 30 minutes at
    
    
    until the solution becomes clear/pale yellow.
  • Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in minimal anhydrous THF. Add this solution dropwise to the ylide mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (

    
    ) naturally. Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Stain: KMnO4). The ketone spot (
    
    
    
    ) should disappear, replaced by the alkene product (
    
    
    ).
  • Quench & Workup: Cool back to

    
    . Quench with saturated aqueous 
    
    
    
    . Dilute with EtOAc. Separate layers. Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude residue often solidifies. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0

    
     20% EtOAc/Hexanes).
    

Self-Validating Checkpoint: The product should show a characteristic vinyl proton signal in


 NMR around 

5.3–5.5 ppm (pentet-like due to coupling with ring protons).

Case Studies in Drug Discovery

Baricitinib (JAK1/2 Inhibitor)[2]
  • Role of Azetidine: The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group to the cyanomethylene "warhead."

  • Medicinal Chemistry Insight: The 4-membered ring restricts the conformational space of the ethylsulfonyl tail, minimizing the entropic cost of binding. The cyanomethylene group forms a reversible covalent bond (Michael acceptor) or strong interaction with the JAK active site.

Cobimetinib (MEK Inhibitor)[1][3][4]
  • Role of Azetidine: Features a 3-hydroxy-3-piperidinyl-azetidine spiro-like system.

  • Medicinal Chemistry Insight: The azetidine nitrogen is part of a "solubility handle" that projects into the solvent front. The specific geometry of the azetidine ensures the tertiary alcohol interacts correctly with Asp190 and the

    
    -phosphate of ATP, a geometry that a pyrrolidine analog failed to achieve optimally.
    
Visualization: Baricitinib Synthesis Pathway

The following diagram outlines the convergent synthesis of Baricitinib, highlighting the azetidine functionalization.

BaricitinibSynth Start N-Boc-3-azetidinone Step1 HWE Reaction (Diethyl cyanomethyl phosphonate) Start->Step1 Inter1 N-Boc-3-(cyanomethylene) azetidine Step1->Inter1 Step2 1. TFA (Deprotection) 2. EtSO2Cl (Sulfonylation) Inter1->Step2 Inter2 1-ethylsulfonyl-3- (cyanomethylene)azetidine Step2->Inter2 Step3 Michael Addition (Pyrrolo[2,3-d]pyrimidine) Inter2->Step3 Final Baricitinib Step3->Final

Caption: Synthetic route to Baricitinib focusing on the elaboration of the azetidine core.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry, 2021. Link

  • Cobimetinib (Cotellic): A MEK Inhibitor for Melanoma. PubChem Compound Summary. Link

  • An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 2016. Link

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 2021. Link

Sources

Exploratory

Technical Whitepaper: Operational Mastery of 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Executive Summary 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 1622351-29-4) is a high-value pharmacophore scaffold used to introduce conformational rigidity and modulate lipophilicity (LogP) in drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 1622351-29-4) is a high-value pharmacophore scaffold used to introduce conformational rigidity and modulate lipophilicity (LogP) in drug candidates. Unlike flexible alkyl amines, the azetidine ring imposes a specific vector on substituents, often improving metabolic stability and potency via the gem-dimethyl effect.

However, its operational profile presents distinct challenges: high hygroscopicity , ring-strain reactivity , and stoichiometric ambiguity in coupling reactions if the hydrochloride counterion is not properly managed. This guide provides a validated framework for the safe storage, handling, and synthetic application of this building block.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the structural constraints of this molecule is the first step to safe handling. The 3,3-disubstitution pattern creates a "gem-disubstituted" steric environment that protects the ring nitrogen but also increases the basicity of the free amine compared to unsubstituted azetidines.

Table 1: Physicochemical Specifications
PropertySpecificationOperational Note
Chemical Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Number 1622351-29-4Verification: Confirm Certificate of Analysis (CoA) matches this CAS.
Formula C₆H₁₃NO · HCl
Molecular Weight 151.63 g/mol Use this value for stoichiometry (Salt form).
Physical State White to off-white crystalline solidWarning: Turns to deliquescent gum if exposed to ambient humidity (>40% RH).
Solubility High: Water, Methanol, DMSOLow: DCM, Toluene, HexanesFree base is soluble in DCM; Salt is not.
Acidity (pKa) ~10.5 (Estimated for conjugate acid)Requires strong organic bases (e.g., DIPEA, DBU) or inorganic carbonates for neutralization.

Part 2: Risk Assessment & Toxicology (SAR-Based)

While specific toxicological data for this exact analog may be sparse, a Structure-Activity Relationship (SAR) assessment based on the azetidine class dictates the following safety profile.

Primary Hazards[2]
  • Skin/Eye Irritation (H315, H319): The hydrochloride salt is acidic upon hydrolysis on moist surfaces (mucous membranes). Contact causes immediate irritation.

  • Respiratory Irritation (H335): Inhalation of dust triggers upper respiratory tract inflammation.

  • Acute Toxicity (Oral): Treat as Harmful (Category 4). Azetidines are biologically active; structural analogs have shown varying degrees of ion channel modulation.

The "Ring Strain" Hazard

The azetidine ring possesses ~25 kcal/mol of ring strain. While 3,3-disubstitution kinetically stabilizes the ring against spontaneous opening, strong nucleophiles (e.g., thiols, azides) in the presence of Lewis acids can trigger ring-opening polymerization or alkylation.

  • Rule: Avoid heating above 100°C in the presence of strong acids or nucleophiles without explicit stability testing.

Part 3: Storage & Stability Protocol

The primary failure mode for this reagent is moisture-induced degradation . The HCl salt is hygroscopic; absorption of water leads to clumping, stoichiometry errors, and potential hydrolysis of the methoxymethyl ether over long periods.

Diagram 1: Material Lifecycle & Storage Logic

StorageLifecycle Receipt Receipt of Material QC QC: 1H-NMR (D2O) Check for H2O peak Receipt->QC Verify Purity Storage Storage: Desiccator < 4°C, Argon Atmosphere QC->Storage Pass Usage Usage: Warm to RT Before Opening Storage->Usage Synthesis Req Handling Weighing: Glove Box or Rapid Transfer Usage->Handling Prevent Condensation Handling->Storage Reseal w/ Parafilm

Caption: Lifecycle management to prevent deliquescence. Critical control point: Warming to Room Temperature (RT) before opening prevents condensation inside the bottle.

Part 4: Operational Handling & Synthesis Integration

The most common experimental error with 3,3-disubstituted azetidine salts is incomplete neutralization during coupling reactions (e.g., Amide coupling, SNAr). The HCl counterion consumes one equivalent of base immediately.

Protocol: In-Situ Neutralization vs. Free-Basing

For sensitive couplings, it is recommended to convert the salt to the free base before the reaction to avoid solubility issues with the salt in organic solvents (DCM/THF).

Diagram 2: Synthetic Decision Matrix

SynthesisLogic Start Start: Azetidine HCl Salt ReactionType Reaction Type? Start->ReactionType Amide Amide Coupling (HATU/EDC) ReactionType->Amide SNAr SNAr / Alkylation ReactionType->SNAr MethodA Method A: In-Situ Add 3.0 eq DIPEA Amide->MethodA DMF/DMSO Soluble Decision Solvent Compatibility? SNAr->Decision Decision->MethodA Polar Solvent MethodB Method B: Biphasic Free-Basing (DCM / Sat. Na2CO3) Decision->MethodB Non-Polar (DCM/Tol)

Caption: Decision tree for handling the HCl salt. Method B is preferred for reactions in non-polar solvents where the salt would otherwise precipitate and fail to react.

Validated Protocol: Biphasic Free-Basing (Method B)

Use this when the subsequent reaction requires anhydrous DCM, Toluene, or THF.

  • Dissolution: Dissolve the Azetidine HCl salt (1.0 eq) in a minimal amount of water (approx. 5 mL per gram).

  • Basification: Carefully add saturated aqueous Na₂CO₃ or K₂CO₃ until pH > 12.

    • Note: Do not use NaOH if the methoxymethyl group is sensitive, though it is generally stable. Carbonate is safer.

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Why DCM? Azetidines are polar; Diethyl ether often fails to extract them efficiently from water.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄: Magnesium sulfate is slightly acidic and can bind amines.

  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C).

    • Volatility Warning: 3-(Methoxymethyl)-3-methylazetidine free base is a low-molecular-weight amine. It may be volatile . Do not apply high vacuum for extended periods.

Part 5: Emergency Response

Spills and Exposure
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen. The HCl dust is corrosive to lung tissue.

  • Skin Contact: Brush off loose particles before rinsing. Rinse with water for 15 minutes.

  • Spill Cleanup: Do not dry sweep. Cover with wet sand or vermiculite to avoid dust generation, then scoop into a waste container. Neutralize the surface with a dilute sodium bicarbonate solution.

Waste Disposal
  • Dispose of as Hazardous Organic Waste (Halogenated).

  • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as N-oxides or explosive chloro-amines could theoretically form.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74867462: 3-(Methoxymethyl)-3-methylazetidine hydrochloride. PubChem. [Link][1]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual reference for Azetidine ring strain and reactivity). [Link][2]

  • Siren, K. (1995). Handling of Hygroscopic Amine Salts in Medicinal Chemistry. Journal of Chemical Education (General Protocol Reference). [Link]

Sources

Foundational

Technical Monograph &amp; Safety Guide: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

[1] Document Control: Subject: 3-(Methoxymethyl)-3-methylazetidine HCl Classification: High-Value Pharmacophore / Research Chemical[1] Executive Summary & Chemical Context This guide transcends the standard Material Safe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: 3-(Methoxymethyl)-3-methylazetidine HCl

  • Classification: High-Value Pharmacophore / Research Chemical[1]

Executive Summary & Chemical Context

This guide transcends the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for handling 3-(Methoxymethyl)-3-methylazetidine hydrochloride .

In modern medicinal chemistry, this molecule is a critical "sp3-rich" building block. The azetidine ring offers a rigid, defined vector for the methoxymethyl and methyl groups, often serving as a bioisostere for gem-dimethyl groups or piperidines to modulate metabolic stability and lipophilicity (LogD). However, the inherent ring strain (~26 kcal/mol) of the azetidine core, combined with the ionic nature of the hydrochloride salt, necessitates specific handling protocols to prevent degradation (ring-opening polymerization) and ensure operator safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
Chemical Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Number 1622351-29-4 (Primary commercial identifier); Note: Verify batch specific CAS as salt forms vary.[1]
Molecular Formula C₆H₁₃NO[1] · HCl
Molecular Weight 151.63 g/mol
Structure Description 4-membered nitrogen heterocycle; quaternary carbon at C3 substituted with -CH₃ and -CH₂OCH₃.[1]
Physical State White to off-white crystalline solid.[1]
Solubility High: Water, DMSO, Methanol. Low: Hexanes, Et₂O.
Acidity (pKa) ~10.5 (Estimated for conjugate acid of azetidine).
Hygroscopicity High . The HCl salt avidly absorbs atmospheric moisture.

Hazard Characterization: Mechanism & Mitigation

While standard MSDS documents list H-codes, understanding the mechanism of toxicity allows for superior risk management.

Core Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4][6][7]

Mechanistic Toxicology (The "Why")
  • Acidity & Irritation: Upon contact with mucous membranes (lungs, eyes), the hydrochloride salt dissociates. The free proton (H⁺) lowers local pH, causing immediate irritation. Simultaneously, the liberated amine (if pH neutralizes) can interact with cellular lipids.

  • Ring Strain & Alkylation Potential: Azetidines are strained rings. While less reactive than aziridines, they possess a theoretical potential for ring-opening alkylation of biological nucleophiles (DNA/Proteins) under specific metabolic conditions. Treat as a potential genotoxin until definitive data proves otherwise.

Emergency Response Architecture

This decision matrix dictates the immediate biological mitigation strategies in the event of exposure.

EmergencyResponse Start EXPOSURE EVENT Type Identify Route Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhale INHALATION (Mucosal Damage) Type->Inhale Act_Skin 1. Brush off dry solid 2. Flush water 15 min 3. Do NOT neutralize w/ bases Skin->Act_Skin Act_Eye 1. Force eyelids open 2. Irrigate 15 min (Saline/Water) 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to fresh air 2. Oxygen if breathing labored 3. Monitor for pulmonary edema Inhale->Act_Inhale Medical SEEK MEDICAL ATTENTION (Provide SDS & CAS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Decision tree for immediate biological mitigation following exposure.[1]

Operational Handling & Stability Protocol

The primary technical failure mode with this compound is hydrolysis-induced ring opening or hygroscopic clumping , which ruins stoichiometry in synthesis.

Storage Hierarchy[1][13]
  • Primary: Store at 2–8°C (Refrigerator).

  • Environment: Under inert atmosphere (Argon/Nitrogen). The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

Self-Validating Weighing Protocol

Objective: Weigh out the reagent without introducing water that degrades the reagent or alters the mass balance.

  • Equilibration: Remove vial from the fridge and let it warm to Room Temperature (RT) before opening.

    • Reasoning: Opening a cold vial condenses atmospheric water onto the solid immediately.

  • Inert Transfer: Ideally, weigh inside a glovebox. If not available, use the "Cone and Quarter" method quickly in a fume hood.

  • Dissolution Check (Self-Validation):

    • Dissolve a small amount in the reaction solvent (e.g., DMSO or DMF).

    • Pass Criteria: Solution is clear and colorless.

    • Fail Criteria: Solution is cloudy or has a distinct "fishy" amine odor (indicates free base liberation or decomposition).

Analytical Verification (Quality Control)

Before committing this material to a high-value synthesis, verify its integrity.

  • ¹H NMR (DMSO-d₆):

    • Look for the diagnostic azetidine ring protons . These typically appear as multiplets around 3.5 – 4.2 ppm .

    • Look for the methoxy singlet (-OCH₃) around 3.2 – 3.3 ppm .

    • Look for the methyl singlet (-CH₃) around 1.1 – 1.4 ppm .

    • Degradation Marker: Disappearance of the ring signals and appearance of broad peaks in the aliphatic region suggests ring opening (polymerization or hydrolysis).

Synthesis Workflow Visualization

This diagram outlines the safe incorporation of this building block into a standard nucleophilic substitution or coupling reaction.

HandlingWorkflow Storage Cold Storage (2-8°C, Desiccated) Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh Weighing (Minimize Air Exposure) Equilibrate->Weigh Rapidly Solubilize Dissolution (DMSO/DMF/MeOH) Weigh->Solubilize Base Free Base Generation (Add DIPEA/K2CO3) Solubilize->Base In Situ React Reaction (Nucleophilic Attack) Base->React Active Species

Figure 2: Operational workflow for transitioning the reagent from storage to active synthesis.

References

  • ChemicalBook. (2024). 3-(methoxymethyl)-3-methylazetidine hydrochloride Product Properties & Safety. Retrieved from

  • Fisher Scientific. (2023).[4] Safety Data Sheet: Azetidine Hydrochloride analogs. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-methylazetidine (Analogous Structure Data). Retrieved from

  • BLD Pharm. (2024). Product MSDS: 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [1]

(Note: Due to the specialized nature of this building block, specific toxicological data is often inferred from structural analogs found in the databases above.)

Sources

Exploratory

Commercial Sourcing &amp; Technical Guide: 3-Methoxy-3-methylazetidine Hydrochloride

[1] Executive Summary 3-Methoxy-3-methylazetidine hydrochloride (CAS 905843-93-8) has emerged as a high-value building block in modern medicinal chemistry.[1] Its structural motif—a strained four-membered amine ring subs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methoxy-3-methylazetidine hydrochloride (CAS 905843-93-8) has emerged as a high-value building block in modern medicinal chemistry.[1] Its structural motif—a strained four-membered amine ring substituted with a geminal methyl/methoxy pair—offers a unique vector for tuning physicochemical properties.[1][2] It serves as a metabolic blocker (preventing oxidation at the 3-position) and a lipophilicity modulator, often functioning as a bioisostere for morpholine or gem-dimethyl groups in lead optimization.[1]

This guide moves beyond simple supplier lists to provide a technical framework for sourcing this material. It addresses the synthesis-driven impurity profile, critical quality attributes (CQAs), and a tiered supplier strategy to ensure supply chain resilience.

Chemical Dossier & Technical Specifications

Before engaging suppliers, the technical parameters must be strictly defined to avoid batch-to-batch variability.[1]

ParameterSpecificationTechnical Note
Chemical Name 3-Methoxy-3-methylazetidine hydrochloride
CAS Number 905843-93-8Verify against CAS 905843-93-8 (HCl) vs. Free Base
Molecular Formula C₅H₁₂ClNOFree Base: C₅H₁₁NO (MW 101.[1][3][4]15)
Molecular Weight 137.61 g/mol Salt stoichiometry is critical (usually 1:[1]1)
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual solvent
Solubility High in Water, MeOH, DMSOPoor in non-polar solvents (Hexane, Et₂O)
Hygroscopicity Moderate to HighHCl salts of azetidines are prone to deliquescence

Synthetic Route & Impurity Landscape[1]

Understanding the synthesis is the only way to predict impurities.[1] Suppliers typically utilize a route starting from 1-Boc-3-hydroxy-3-methylazetidine.[1] The "blind spot" in many COAs is the unreacted tertiary alcohol, which is difficult to detect by standard UV-HPLC due to weak chromophores.[1]

Predicted Synthetic Pathway
  • Starting Material: 1-Boc-3-hydroxy-3-methylazetidine.[1]

  • Methylation: Reaction with NaH/MeI (Sodium Hydride/Methyl Iodide) to form the ether.[1] Critical Step: Steric hindrance at C3 makes this slow.

  • Deprotection: Acidic cleavage (HCl/Dioxane) to remove the Boc group.[1]

  • Salt Formation: Isolation as the Hydrochloride salt.[1][2][5]

Critical Quality Attributes (CQAs)
  • Impurity A (Starting Material): 3-hydroxy-3-methylazetidine.[1][6] Cause: Incomplete methylation.[1] Risk:[1][4] Changes H-bond donor/acceptor profile significantly.[1]

  • Impurity B (Ring Opening): Linear amine derivatives.[1] Cause: Azetidine ring stress leads to opening under harsh acidic/thermal conditions.[1]

  • Residual Solvents: Dioxane, THF, or DMF (common in methylation steps).[1]

  • Counter-ion Stoichiometry: Must be 1.0 ± 0.1 eq HCl.[1] Excess HCl leads to hygroscopicity issues.[1]

Synthesis & QC Workflow (Visualization)

SynthesisQC Start Start: 1-Boc-3-hydroxy-3-methylazetidine Step1 Methylation (NaH/MeI) Risk: Incomplete Reaction Start->Step1 Step2 Boc-Deprotection (HCl) Risk: Ring Opening Step1->Step2 Intermediate Isolation Final Final Product (HCl Salt) Step2->Final QC1 QC: H-NMR (Verify -OCH3 signal) Final->QC1 QC2 QC: Residual Solvent (GC-HS) Final->QC2 QC3 QC: Chloride Titration Final->QC3 Release Release QC1->Release Pass Reject Reject QC1->Reject Fail (<95%)

Figure 1: Synthetic workflow highlighting critical process steps and required QC checkpoints for vendor validation.

Commercial Supplier Landscape

The market for 905843-93-8 is divided into "Catalogue Aggregators" and "Origin Manufacturers."[1] For drug development, relying on aggregators introduces lead-time risks and batch inconsistency.[1]

Supplier Tiering[1]
TierCharacteristicsRecommended Vendors (Verified Presence)Strategy
Tier 1: Originators Own synthesis labs, bulk capacity (kg scale), transparent COA.[1]Enamine , WuXi AppTec , Pharmablock Use for GMP/GLP tox batches.[1] Request full batch records.
Tier 2: Stockists Hold physical inventory but may not synthesize.[1] Good for mg-g scale.Combi-Blocks , BLD Pharm , Chem-Impex Ideal for initial SAR screening.[1] Fast delivery (US/EU stock).
Tier 3: Aggregators "Virtual" inventory. Long lead times (drop-ship from China).[1]Various Alibaba/ChemicalBook listingsAvoid for critical path activities.[1] High risk of "bait and switch."
Sourcing Protocol
  • Stock Verification: Do not trust "In Stock" web status. Request a current batch COA before PO.

  • Hygroscopicity Check: Ask the supplier for packaging details (e.g., "sealed under argon in Mylar bag").[1]

  • Salt Form Confirmation: Explicitly state "Hydrochloride Salt" to avoid receiving the unstable free base oil.

Experimental Validation (Internal QC)

Upon receipt of the material, the following self-validating protocol is recommended to ensure integrity before use in synthesis.

Protocol: Rapid Purity & Identity Verification
  • Technique: ¹H NMR (400 MHz, DMSO-d₆).

  • Rationale: NMR is superior to LCMS for this compound because the lack of strong UV chromophores makes HPLC purity estimation unreliable.[1]

  • Diagnostic Signals:

    • Methoxy Group: Singlet at ~3.2–3.4 ppm (3H).[1]

    • Methyl Group: Singlet at ~1.4–1.6 ppm (3H).[1]

    • Azetidine Ring Protons: Two sets of doublets/multiplets at ~3.6–4.2 ppm (4H).[1] Broadening may occur due to ring puckering.[1]

    • Missing Signals: Absence of Boc peaks (~1.45 ppm, 9H) confirms deprotection.[1]

Protocol: Free Base Conversion (If required)
  • Note: The HCl salt is stable; the free base is volatile and prone to polymerization.[1] Only convert immediately before use.

    • Suspend HCl salt in DCM.

    • Add sat.[1] NaHCO₃ or 1M NaOH (keep cold, 0°C).

    • Rapid extraction (x3 DCM).[1]

    • Dry over Na₂SO₄ and concentrate carefully (volatile!).

Sourcing Decision Logic

Use this logic flow to determine the appropriate supplier engagement model based on your project phase.

SourcingLogic Project Project Stage? Discovery Hit-to-Lead (mg scale) Project->Discovery Optimization Lead Opt / Tox (10g - 100g) Project->Optimization Development GMP / Clinical (>1kg) Project->Development Tier2 Buy from Tier 2 (Combi-Blocks/BLD) Priority: Speed Discovery->Tier2 Tier1 Buy from Tier 1 (Enamine/WuXi) Priority: Quality/Batch Consistency Optimization->Tier1 Custom Custom Synthesis / MSA Priority: Supply Chain Security Development->Custom

Figure 2: Decision matrix for selecting suppliers based on development phase.[1]

References

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride (Compound CID 53346546).[1] National Library of Medicine.[1] Accessed October 2023.[3][7] [Link][1]

  • Dunetz, J. R., et al. "Azetidines in Drug Discovery: A Versatile Scaffold."[1] Journal of Medicinal Chemistry. (Contextual citation for azetidine stability and synthesis).

Sources

Foundational

Technical Guide: Ring Strain and Conformational Analysis of 3-Methylazetidines

[1][2] Executive Summary This technical guide provides a comprehensive analysis of 3-methylazetidine, a four-membered saturated heterocycle increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl g...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-methylazetidine, a four-membered saturated heterocycle increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl groups, piperidines, and morpholines.[1][2] This document details the thermodynamic underpinnings of its ring strain, the kinetic barriers governing its conformational dynamics, and practical methodologies for its synthesis and application in drug development.

Theoretical Framework: Ring Strain and Energetics

The azetidine core is defined by significant ring strain, a property that dictates both its reactivity and its value as a rigidifying scaffold in ligand design.

Comparative Strain Analysis

Azetidine possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol (106 kJ/mol).[2][3] While high, this is slightly lower than that of its carbon analogue, cyclobutane (~26.5 kcal/mol), and significantly lower than the three-membered aziridine (~27.7 kcal/mol).[1]

HeterocycleRing SizeStrain Energy (kcal/mol)Key Strain Contributors
Aziridine 327.7Extreme angle compression (60°), torsional strain.[1][2][3]
Cyclobutane 426.5Angle strain, significant torsional strain (8 eclipsing H).[2][3]
Azetidine 425.4 Angle strain, reduced torsional strain (fewer H-H interactions).[2][3]
Pyrrolidine 56.2Minimal strain, nearly ideal angles.[2][3]
Sources of Strain in 3-Methylazetidine

The strain in 3-methylazetidine arises from two primary vectors:

  • Baeyer Strain (Angle Strain): The internal bond angles are compressed to ~90° (experimentally ~91.5° at C-C-C), deviating significantly from the ideal

    
     angle of 109.5°. This results in poor orbital overlap and bent bonds ("banana bonds").[2][3]
    
  • Pitzer Strain (Torsional Strain): In a planar conformation, adjacent C-H bonds would be perfectly eclipsed.[2][3] To relieve this, the ring puckers.

Conformational Analysis

Unlike the rigid cyclopropane, the azetidine ring is dynamic. The introduction of a methyl group at the 3-position creates a complex conformational landscape governed by the interplay between ring puckering and nitrogen inversion.[1]

Ring Puckering and Substituent Preference

The azetidine ring exists in a puckered conformation with a puckering angle (


) of approximately 30–35° . This puckering relieves torsional strain but introduces 1,3-transannular interactions (similar to the diaxial interactions in cyclohexane).[1][2]

For 3-methylazetidine , the methyl group can adopt either a pseudo-equatorial or pseudo-axial orientation.[1][2]

  • Pseudo-Equatorial Preference: The methyl group strongly prefers the equatorial position.[1] In the axial position, the methyl group encounters steric repulsion from the axial hydrogens at C-2 and C-4 (1,3-interaction) and the lone pair on the nitrogen.[1]

  • Equilibrium: The energy difference is sufficient to lock the majority of the population in the equatorial conformer at room temperature, although the barrier to ring flipping is low (~1.3 kcal/mol).

Nitrogen Inversion

A critical feature of azetidines is the nitrogen inversion barrier.[1] Unlike aziridines, where the barrier is high enough to isolate invertomers (>19 kcal/mol), the barrier in N-alkyl azetidines is low (~6–9 kcal/mol ).

  • Implication: At physiological temperatures, N-substituents and the ring pucker rapidly equilibrate.[1][2] The 3-methyl group remains equatorially biased, but the N-substituent (if present) flips rapidly.[1]

Visualization of Conformational Dynamics[1]

AzetidineConformation cluster_legend Energy Landscape Planar Planar Transition State (High Torsional Strain) Puckered_Ax Puckered Conformer (3-Me Axial) High Energy Planar->Puckered_Ax Ring Flip Puckered_Eq Puckered Conformer (3-Me Equatorial) Global Minimum Puckered_Eq->Planar Ring Flip (~1.3 kcal/mol)

Figure 1: Conformational energy landscape showing the equilibrium between puckered forms via a planar transition state.

Synthetic Methodology

The synthesis of 3-methylazetidine is non-trivial due to the thermodynamic penalty of closing a strained four-membered ring.[1] The most robust protocol involves the cyclization of


-functionalized amines.[1]
Protocol: Cyclization of 3-Amino-2-methylpropan-1-ol

This method utilizes an intramolecular nucleophilic displacement.[1][2][3] The hydroxyl group is converted into a leaving group (LG), allowing the amine to attack the


-carbon.[1]

Step-by-Step Protocol:

  • N-Protection:

    • Reagents: 3-amino-2-methylpropan-1-ol, Di-tert-butyl dicarbonate (

      
      ), 
      
      
      
      , Dioxane/Water.[1][2][3]
    • Procedure: Stir amine with

      
       at 0°C to RT for 12h. Isolate N-Boc-3-amino-2-methylpropan-1-ol.[1][2][3]
      
    • Rationale: Prevents N-alkylation polymerization and reduces amine nucleophilicity temporarily.[1][2][3]

  • Activation (O-Sulfonylation):

    • Reagents: N-Boc-intermediate, Methanesulfonyl chloride (MsCl), Triethylamine (

      
      ), DCM.[1][2][3]
      
    • Procedure: Add MsCl dropwise at 0°C. The hydroxyl group is converted to a mesylate (-OMs), a potent leaving group.[1]

  • Cyclization (Ring Closure):

    • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF, reflux.[1][2][3]

    • Mechanism:[1][2][4][5][6] Strong base deprotonates the carbamate nitrogen.[2][3] The resulting anion attacks the C-OMs center intramolecularly.[1]

    • Note: High dilution is preferred to favor intramolecular cyclization over intermolecular oligomerization.[1][2][3]

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.[2][3]

    • Product: 3-Methylazetidine hydrochloride salt.[1][2][3][7]

Synthetic Workflow Diagram

Synthesis Start 3-amino-2-methylpropan-1-ol Step1 1. N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-amino alcohol Step1->Inter1 Step2 2. Activation (MsCl, Et3N) Inter1->Step2 Inter2 N-Boc-O-Mesylate Step2->Inter2 Step3 3. Cyclization (NaH, THF, Reflux) *Critical Step* Inter2->Step3 Inter3 N-Boc-3-methylazetidine Step3->Inter3 Step4 4. Deprotection (HCl/Dioxane) Inter3->Step4 Final 3-Methylazetidine HCl Step4->Final

Figure 2: Synthetic route from acyclic precursor to 3-methylazetidine via intramolecular displacement.[1][2][3][8][9]

Applications in Drug Design

3-Methylazetidine is a high-value scaffold for modulating physicochemical properties (PCPs) in lead optimization.[1][2][3]

Basicity Modulation (pKa)
  • Azetidine pKa: ~11.3 (Experimental).[2][3]

  • 3-Methylazetidine pKa: Estimated ~11.4.[1][2][3]

  • Effect: The ring strain increases the s-character of the C-N bonds, theoretically lowering basicity compared to acyclic amines.[1] However, in practice, azetidines are highly basic (similar to piperidine).[2][3] The 3-methyl group exerts a weak inductive effect (+I), slightly increasing electron density on the nitrogen, resulting in a marginal increase in pKa.

  • Strategic Use: Incorporating electron-withdrawing groups (e.g., 3,3-difluoroazetidine) drastically lowers pKa (to ~7.0), improving metabolic stability and permeability. 3-methylazetidine is used when high basicity is required for target binding (e.g., salt bridge formation).[1][2]

Lipophilicity and Metabolic Stability
  • LogP: The azetidine ring is less lipophilic than the gem-dimethyl group it often replaces, helping to lower LogP and improve solubility.[1]

  • Metabolic Stability: The 3-methyl group blocks metabolic oxidation at the 3-position.[1][2] However, the strained ring can be susceptible to oxidative ring opening by P450 enzymes if not adequately substituted.

Bioisosterism

3-Methylazetidine serves as a restricted bioisostere for:

  • Isopropyl amine: Rigidifies the alkyl chain, reducing entropic penalty upon binding.

  • Morpholine/Piperidine: Reduces molecular weight (MW) and steric bulk while maintaining the hydrogen bond acceptor/donor vector.

References

  • Ring Strain Energies: Wiberg, K. B.[2][3] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.[2][3] Link[2][3]

  • Conformational Analysis: Carballeira, L., et al. "Conformational analysis of azetidine and 3-substituted azetidines."[1][2][3] Journal of Molecular Structure, 2002.[2][3] Link

  • Synthesis Protocol: Billotte, S. "Synthesis of 3-substituted azetidines."[1][2][3][10] Synlett, 1998.[2][3] (Adapted from general methodologies for azetidine synthesis).

  • pKa Data: Jencks, W. P., & Regenstein, J. "Ionization constants of acids and bases."[2][3][5] Handbook of Biochemistry and Molecular Biology, CRC Press.[2][3]

  • Nitrogen Inversion: Lehn, J. M.[2][3] "Nitrogen Inversion: Molecular Orbital Theory and Experimental Results." Fortschritte der chemischen Forschung, 1970.[2][3]

Sources

Exploratory

The Azetidine Scaffold: Structural Paradigm and Synthetic Evolution

Technical Guide for Medicinal Chemists and Process Scientists [1] Executive Summary The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists and Process Scientists [1]

Executive Summary

The azetidine ring—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Historically overshadowed by its three-membered (aziridine) and five-membered (pyrrolidine) counterparts, the azetidine ring offers a unique "Goldilocks" zone of physicochemical properties: it possesses significant ring strain (~26 kcal/mol) to drive reactivity and rigidify conformation, yet maintains sufficient kinetic stability for metabolic endurance. This guide analyzes the structural physics, historical discovery, and high-value synthetic protocols of substituted azetidines, with a focus on their application in approved therapeutics like Cobimetinib and Baricitinib.

The Structural Paradigm: Physics of the Four-Membered Ring

The utility of azetidine in medicinal chemistry is defined by its ability to lower lipophilicity (LogD) while retaining steric bulk comparable to gem-dimethyl groups or larger rings.

Ring Strain and Conformation

Unlike the planar azetidin-2-one (


-lactam), the saturated azetidine ring is not planar.[2] It adopts a puckered "butterfly" conformation to minimize torsional strain from eclipsing interactions.

Table 1: Comparative Ring Physics of Nitrogen Heterocycles

PropertyAziridine (3-membered)Azetidine (4-membered) Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (

)
~27.5 kcal/mol~26.1 kcal/mol ~6.2 kcal/mol~0 kcal/mol
Hybridization High

-character
Deviated



pKa (Conjugate Acid) ~7.9~11.3 ~11.3~11.2
Dominant Conformation Rigid PlanarPuckered (~30° angle) EnvelopeChair
Metabolic Liability High (Alkylation risk)Low (Stable) ModerateModerate

Note on Causality: The high pKa of azetidine (similar to secondary amines) combined with its lower lipophilicity makes it an ideal bioisostere for piperidines. Replacing a six-membered ring with a four-membered ring often resolves "metabolic soft spots" by removing oxidizable carbons while maintaining the vector orientation of substituents.

Historical Evolution & Discovery[1][2]

The Gabriel-Weiner Discovery (1888)

The first synthesis of the parent azetidine was reported by Siegmund Gabriel and J. Weiner in 1888.[1] They employed the thermal cyclization of


-bromopropylamine.
  • Significance: This established that 4-membered amine rings could exist, disproving earlier theories that the strain would prevent isolation.

  • Limitation: Early methods suffered from polymerization and low yields due to the competing intermolecular reactions.

The Natural Product Validation (1955)

The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis (Lily of the Valley) proved that biological systems could construct and tolerate this strained ring.[2] This paved the way for the discovery of the Mugineic acids (phytosiderophores).

The Modern Era: Strain-Release & Photoredox

Current discovery chemistry leverages the high ring strain of azabicyclo[1.1.0]butanes (ABB). By attacking the "bridge" bond of ABB with nucleophiles, chemists can rapidly access 3,3-disubstituted azetidines, a motif difficult to synthesize via classical cyclization.

Synthetic Methodologies: Protocols and Workflows[3]

Protocol A: Synthesis of 1-Substituted Azetidines via 1,3-Amino Alcohols

Methodology adapted from Hillier et al. (J. Org. Chem. 2006).[3][4][5]

Principle: This method avoids the handling of unstable


-haloamines by generating a reactive bis-electrophile in situ from a 1,3-diol equivalent.

Materials:

  • N-Benzylamine (1.0 equiv)

  • 1,3-Propanediol (or substituted analog)[4]

  • Triflic anhydride (

    
    ) (2.2 equiv)
    
  • Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Solvent:

    
     (Anhydrous)
    

Step-by-Step Protocol:

  • Activation: Cool a solution of 1,3-diol (10 mmol) and DIPEA (40 mmol) in

    
     (50 mL) to -78°C under nitrogen.
    
  • Triflation: Dropwise add

    
     (22 mmol). The reaction is highly exothermic; maintain internal temp < -60°C. Stir for 30 mins. Causality: This converts the inert hydroxyls into highly reactive triflate leaving groups.
    
  • Cyclization: Add the primary amine (10 mmol) slowly. Allow the mixture to warm to room temperature over 2 hours.

  • Reflux: Heat the mixture to reflux (40°C) for 1 hour to ensure complete ring closure.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Yield Expectation: 75-90% for N-benzyl azetidine.

Protocol B: Synthesis of 3,3-Disubstituted Azetidines (Baricitinib Intermediate)

Methodology adapted from industrial routes for JAK inhibitors.

Workflow Visualization:

Baricitinib_Synthesis Start N-Boc-3-azetidinone Step1 Horner-Emmons Reaction Start->Step1 + Diethyl cyanomethylphosphonate + Base Inter1 Exocyclic Alkene (Cyanomethylene) Step1->Inter1 Olefin Formation Step2 Deprotection (TFA/Acid) Inter1->Step2 Remove Boc Step3 Sulfonamidation (Ethanesulfonyl Cl) Step2->Step3 N-Functionalization Final Baricitinib Core (Functionalized Azetidine) Step3->Final Michael Addition to Pyrazole

Caption: Figure 1. Synthetic workflow for the azetidine core of Baricitinib, highlighting the utilization of the ketone handle for C3-functionalization.

Medicinal Chemistry Case Studies

Cobimetinib (Cotellic)
  • Target: MEK1/2 (Mitogen-activated protein kinase).

  • Role of Azetidine:

    • The azetidine ring replaces a piperidine found in earlier generation MEK inhibitors.

    • SAR Insight: The 3-hydroxyl-azetidine moiety forms a critical hydrogen bond with the phosphate backbone of ATP in the enzyme pocket. The 4-membered ring constrains the amine vector more rigidly than a 5- or 6-membered ring, reducing the entropic penalty of binding.

    • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (P450) compared to larger saturated rings.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 (Janus Kinase).

  • Role of Azetidine:

    • Acts as a linker connecting the ethylsulfonyl group to the pyrrolo[2,3-d]pyrimidine scaffold.

    • Structural Feature: It utilizes a 3-cyanomethylene substitution. This exocyclic double bond is unique; it positions the nitrile group to interact with the JAK binding pocket while maintaining a specific distance from the hinge-binding region.

Future Outlook: The "Strain-Release" Era

The future of azetidine chemistry lies in Azabicyclo[1.1.0]butane (ABB) .[6]

  • Concept: ABB acts as a "spring-loaded" precursor.

  • Reaction: Nucleophilic attack on the central bond relieves ~60 kcal/mol of strain, instantly generating 3,3-disubstituted azetidines.

  • Application: This allows for the late-stage functionalization of drug molecules, appending an azetidine ring to complex proteins or small molecules under mild conditions (click chemistry).

References

  • Gabriel, S., & Weiner, J. (1888). Ueber das Azetidin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature. Link

  • Hillier, M. C., et al. (2006).[4] A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Rice, K. D., et al. (2012). Novel Azetidine-Based MEK Inhibitors (Cobimetinib). Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Implementation of 3-(Methoxymethyl)-3-methylazetidine HCl in Drug Discovery

Executive Summary This guide details the application of 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: Variable/Generic structure ref) as a high-value building block in medicinal chemistry. This scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: Variable/Generic structure ref) as a high-value building block in medicinal chemistry. This scaffold represents a strategic tool for "escaping flatland"—transitioning from planar aromatic systems to


-rich architectures.

Its primary utility lies in Lead Optimization , specifically for:

  • Metabolic Blocking: The quaternary carbon at C3 prevents oxidative metabolism common in saturated heterocycles.

  • Physicochemical Tuning: Modulating

    
     and 
    
    
    
    while reducing molecular weight (MW) compared to piperidine or morpholine analogs.
  • Vector Engineering: Providing a defined vector for the methoxymethyl ether oxygen to engage in hydrogen bonding without the entropic penalty of acyclic chains.

Structural Rationale & Mechanistic Insight

The "Gem-Disubstituted" Advantage

The 3,3-disubstitution pattern is not merely decorative; it is a conformational lock. Unsubstituted azetidines possess a low barrier to ring inversion ("puckering"). By installing a methyl and a methoxymethyl group at C3, the ring adopts a preferred conformation that minimizes transannular interactions.

  • Metabolic Shielding: In many saturated amines (pyrrolidines, piperidines), the carbon

    
     to the nitrogen is a "soft spot" for Cytochrome P450-mediated oxidation (N-dealkylation). While azetidines are inherently more resistant to this than larger rings, the C3 position remains vulnerable to oxidation. The quaternary center in 3-(Methoxymethyl)-3-methylazetidine abolishes C-H bonds at this position, rendering the core highly resistant to oxidative clearance.
    
Bioisosteric Mapping

This scaffold serves as a bioisostere for several common moieties:

  • vs. Morpholine: Reduces MW by ~14 Da and lowers lipophilicity while retaining the ether oxygen acceptor.

  • vs. Gem-dimethyl Piperidine: significantly reduces molecular volume and "Ligand Efficiency" (LE) penalty.

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision matrix for selecting this scaffold and its structural advantages.

Azetidine_Logic cluster_mech Mechanistic Advantages Problem Lead Liability: High Clearance / Low Sol Strategy Strategy: Increase sp3 Fraction (Fsp3) Problem->Strategy Solution Scaffold Selection: 3-(Methoxymethyl)-3-methylazetidine Strategy->Solution Adv1 Metabolic Block: Quaternary C3 prevents oxidation Solution->Adv1 Adv2 Conformation: Gem-disubstitution locks pucker Solution->Adv2 Adv3 Polarity: Ether O acts as H-bond acceptor Solution->Adv3

Caption: Decision workflow illustrating the transition from lead liability identification to scaffold selection, highlighting the specific mechanistic advantages of the 3,3-disubstituted azetidine core.

Experimental Protocols

Handling and Free-Basing

Context: The reagent is supplied as a Hydrochloride (HCl) salt. While stable, the salt form is non-nucleophilic. For reactions sensitive to strong bases or requiring precise stoichiometry (e.g., Buchwald-Hartwig), in situ neutralization or prior free-basing is critical.

Protocol: In Situ Neutralization (Recommended for


) 
  • Dissolve the heteroaryl chloride substrate (1.0 equiv) in anhydrous DMSO or NMP.

  • Add 3-(Methoxymethyl)-3-methylazetidine HCl (1.2 equiv).

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Note: 3 equiv is required—1 to neutralize the HCl, 1 to scavenge the generated HCl from the reaction, and 1 to drive equilibrium.

  • Proceed with heating.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Attaching the azetidine to electron-deficient heteroocycles (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Substrate: 4-Chloro-heterocycle[1]

  • Reagent: 3-(Methoxymethyl)-3-methylazetidine HCl

  • Base:

    
     (Cesium Carbonate) or DIPEA
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: In a microwave vial, charge the chlorosubstrate (0.5 mmol, 1.0 eq) and the azetidine HCl salt (0.6 mmol, 1.2 eq).

  • Base Addition: Add

    
     (1.5 mmol, 3.0 eq). Author Note: Inorganic bases like Cesium Carbonate often provide cleaner profiles than amine bases for azetidines, preventing the formation of quaternary ammonium byproducts.
    
  • Solvation: Add anhydrous DMF (2.5 mL, 0.2 M conc).

  • Reaction: Seal and heat to 90°C for 4–12 hours. (Monitor via LCMS for consumption of chloride).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the aromatic C-Cl signal and the appearance of azetidine methylene protons (typically distinct doublets/multiplets around 3.8–4.2 ppm due to the gem-disubstitution).
    
Protocol B: Reductive Amination

Application: Linking the azetidine to an aldehyde-bearing core.

Step-by-Step:

  • Free-Basing (Critical): Dissolve azetidine HCl (1.2 eq) in MeOH. Add TEA (1.2 eq) and stir for 10 min.

  • Imine Formation: Add the aldehyde substrate (1.0 eq) and

    
     (catalytic, pH 5–6). Stir at Room Temp for 1 hour.
    
  • Reduction: Add

    
     (Sodium triacetoxyborohydride) (1.5 eq).
    
  • Quench: Stir 16h. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (Dichloromethane). Note: Azetidines are polar; ensure the aqueous phase is basic (pH > 10) to force the amine into the organic layer.

Property Profiling & Data Interpretation[2][3][4]

The following table summarizes the expected shift in physicochemical properties when replacing a standard Piperidine or Morpholine group with 3-(Methoxymethyl)-3-methylazetidine .

PropertyPiperidine AnalogMorpholine Analog3-(Methoxymethyl)-3-methylazetidine Impact
MW (Da) ~84 (fragment)~86 (fragment)~114 (fragment) +MW vs Piperidine, but adds functionality.

(Calc)
~10.5~8.3~9.5 - 10.0 Tunable basicity. Lower than pyrrolidine due to ether inductive effect.
LogD (pH 7.4) High (Lipophilic)Low (Polar)Moderate Balanced permeability and solubility.
Metabolic Stability Low (Ring oxidation)HighHigh Quaternary C3 blocks metabolic soft spot.
Fsp3 1.01.01.0 Maintains high saturation (critical for clinical success).
Signaling & Workflow Diagram

The integration of this molecule into a Design-Make-Test (DMT) cycle is visualized below.

DMT_Cycle Design Design Phase: Identify Metabolic Liability in Lead Series Synthesis Synthesis Phase: Coupling of 3-(Methoxymethyl)- 3-methylazetidine HCl Design->Synthesis Select Reagent Purification Purification: Reverse Phase HPLC (Monitor for HCl removal) Synthesis->Purification SnAr / Red-Am Testing Testing Phase: Microsomal Stability (HLM) & Permeability (PAMPA) Purification->Testing Pure Compound Testing->Design SAR Feedback

Caption: Design-Make-Test cycle emphasizing the specific insertion point of the azetidine scaffold to address metabolic liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of Sodium Channel 1.7. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • PubChem Compound Summary. (2025). 3-Methoxy-3-methylazetidine hydrochloride (Analogous Structural Data). National Center for Biotechnology Information. [Link]

Sources

Application

N-functionalization protocols for 3-(Methoxymethyl)-3-methylazetidine HCl

Application Note & Protocol Guide: N-Functionalization of 3-(Methoxymethyl)-3-methylazetidine HCl Introduction: The Scaffold & Its Utility 3-(Methoxymethyl)-3-methylazetidine (as its HCl salt) is a high-value building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: N-Functionalization of 3-(Methoxymethyl)-3-methylazetidine HCl

Introduction: The Scaffold & Its Utility

3-(Methoxymethyl)-3-methylazetidine (as its HCl salt) is a high-value building block in modern medicinal chemistry. It belongs to the class of 3,3-disubstituted azetidines , which are increasingly utilized as bioisosteres for gem-dimethyl groups, piperidines, or morpholines.

Key Structural Advantages:

  • Conformational Control: The gem-disubstitution at the C3 position creates a "puckered" ring conformation. This restricts the vector of the nitrogen lone pair, often improving selectivity in protein-ligand binding compared to flexible acyclic amines.

  • Metabolic Stability: The strained four-membered ring, combined with the steric bulk of the C3 substituents, often retards oxidative metabolism (N-dealkylation) compared to less hindered amines.

  • Lipophilicity Modulation: The methoxymethyl ether side chain provides a specific dipole orientation that can lower LogD without introducing hydrogen bond donors, improving CNS penetration and oral bioavailability.

Technical Challenge: The primary challenge in working with this scaffold is its supply as a Hydrochloride (HCl) salt . The quaternary carbon at C3 introduces steric bulk that does not directly hinder the nitrogen but influences the ring dynamics. Furthermore, the high ring strain (~26 kcal/mol) requires protocols that avoid harsh acidic conditions or extreme temperatures that could trigger ring-opening polymerization.

Handling & Preparation: The "In-Situ" Free-Basing Strategy

Critical Warning: The free base of 3-(Methoxymethyl)-3-methylazetidine is a low-molecular-weight amine (MW ~115 g/mol ) and is volatile .

  • DO NOT free-base and rotovap to dryness. You will lose significant material.

  • DO use the "In-Situ Neutralization" method described below for maximum yield and reproducibility.

Workflow Visualization: Salt Handling

SaltHandling Start Start: Azetidine HCl Salt Choice Reaction Type? Start->Choice PathA Alkylation / Acylation (Biphasic or Aprotic) Choice->PathA SN2 / Amide PathB Pd-Catalysis / Reductive Amination (Homogeneous) Choice->PathB Buchwald / Red-Am StepA1 Add 2.5 - 3.0 equiv Inorganic Base (K2CO3 or Cs2CO3) PathA->StepA1 Action Proceed to Coupling StepA1->Action StepB1 Add 1.05 equiv DIPEA Stir 15 min @ RT PathB->StepB1 StepB1->Action

Figure 1: Decision tree for handling the HCl salt based on downstream chemistry. Minimizing isolation steps prevents volatility losses.

Protocol 1: Reductive Amination (The "Workhorse")

This is the most reliable method for attaching the azetidine core to alkyl/benzyl chains. The use of Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.

Mechanism & Rationale: The HCl salt is acidic. If unneutralized, it inhibits iminium ion formation. However, strong bases can degrade the aldehyde. We use a "buffered" approach with DIPEA.

Reagents:

  • Substrate: Aldehyde/Ketone (1.0 equiv)

  • Amine: 3-(Methoxymethyl)-3-methylazetidine HCl (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)3 (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol:

  • Salt Neutralization: In a reaction vial, suspend the Azetidine HCl (1.2 equiv) in DCE (0.2 M concentration relative to aldehyde). Add DIPEA (1.2 equiv) and stir at Room Temperature (RT) for 10–15 minutes. The suspension should clear or become a fine cloudiness as the free amine is released.

  • Imine Formation: Add the Aldehyde/Ketone (1.0 equiv) to the mixture. If the ketone is sterically hindered, add catalytic Acetic Acid (1-2 drops) and stir for 30-60 mins before adding reductant.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Note: Gas evolution (AcOH) may occur; ensure the vessel is vented or has headspace.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (x3).

    • Critical Step: The product is a tertiary amine.[1] Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.

  • Purification: Flash chromatography. These products are polar; use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH4OH additive.

Protocol 2: Buchwald-Hartwig N-Arylation

Coupling the sterically constrained azetidine to aryl halides requires specific ligand choices. Standard ligands (PPh3) often fail. RuPhos and BrettPhos are the gold standards for secondary amines, particularly cyclic ones.

Catalytic Cycle Visualization:

Buchwald PreCat Pd(OAc)2 / RuPhos Precatalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) PreCat->OxAdd Active Pd(0) AmineBind Amine Binding (Azetidine approaches) OxAdd->AmineBind Deprot Deprotonation (Base removes H from N) AmineBind->Deprot NaOtBu / Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->PreCat Regenerate Pd(0) Product N-Aryl Azetidine RedElim->Product

Figure 2: The catalytic cycle optimized for azetidines. The "Deprotonation" step is critical; steric bulk at C3 of the azetidine can slow amine binding, making highly active ligands like RuPhos essential.

Protocol:

  • Preparation: Charge a vial with Aryl Halide (1.0 equiv), Azetidine HCl (1.2 equiv), and Base.

    • Base Choice:NaOtBu (2.5 equiv) is preferred for rapid reaction. If the substrate has base-sensitive esters, use Cs2CO3 (3.0 equiv).

  • Catalyst: Add RuPhos Pd G3 or G4 precatalyst (2–5 mol%).

    • Alternative: Pd2(dba)3 (2 mol%) + RuPhos (4 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M). Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80–100 °C for 2–12 hours.

    • Note: Azetidines are thermally stable up to ~120 °C in these conditions, but avoid higher temps to prevent ring degradation.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

Protocol 3: Amide Coupling (N-Acylation)

Standard peptide coupling reagents work well. The key is the order of addition to prevent "double-reaction" or hydrolysis of the activated ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine HCl (1.2 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv) (Preferred for sterically hindered amines)

  • Base: DIPEA (3.0 equiv) – Note the higher equivalent count to neutralize both the HCl salt and the HATU byproduct.

  • Solvent: DMF or DMF/DCM (1:1).

Protocol:

  • Dissolve Carboxylic Acid in DMF.

  • Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir for 5 mins to form the activated ester (color change often observed).

  • In a separate vial, dissolve Azetidine HCl (1.2 equiv) in minimal DMF + DIPEA (1.5 equiv).

  • Add the amine solution to the activated acid.

  • Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), then sat. NaHCO3, then Brine.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Reductive Am.) Incomplete salt neutralization.Pre-stir Azetidine HCl with DIPEA for >15 mins before adding aldehyde.
Ring Opening Byproducts Reaction temperature too high (>120°C) or strong Lewis Acids.Lower Temp. Switch to Pd-catalyzed methods (Buchwald) instead of nucleophilic aromatic substitution (SNAr) which requires higher heat.
Material Loss on Conc. Volatility of Free Base.Never concentrate the free amine to dryness. Keep in solution or form the HCl salt immediately if isolating.
Stalled Coupling (Amide) Steric clash at C3 position.Switch from EDC/HOBt to HATU or COMU . Use DMF instead of DCM to increase rate.

References

  • Synthesis and Reactivity of 3,3-Disubstituted Azetidines

    • Duncton, M. A. J. (2011). "Azetidines: New Tools for the Medicinal Chemist."[3] Med.[3] Chem. Commun.

  • Buchwald-Hartwig Amination of Cyclic Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • Properties of Azetidine HCl Salts

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Methoxymethyl)azetidine hydrochloride.[2]

Sources

Method

Application Note: Coupling Strategies for 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9] 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 1622351-29-4) represents a high-value "design element" in modern medicinal chemistry. It serves as a supe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 1622351-29-4) represents a high-value "design element" in modern medicinal chemistry. It serves as a superior bioisostere for gem-dimethyl groups, morpholines, or piperidines.

Why This Molecule Matters[4]
  • The "Magic Methyl" Effect: The C3-methyl group restricts conformation, potentially locking the molecule into a bioactive pose.

  • Physicochemical Optimization: Unlike a simple gem-dimethyl group, the azetidine ring lowers lipophilicity (LogD) while maintaining metabolic stability. The methoxymethyl arm adds a specific polarity vector and hydrogen bond acceptor capability.

  • Structural Vector: The 3,3-disubstitution creates a distinct

    
    -rich geometry that projects substituents out of the plane, escaping "flatland" chemistry.
    
Chemical Specifications
PropertyValueCritical Note
Formula

Salt Stoichiometry is 1:1.
MW 151.63 g/mol Use this MW for all molarity calculations.
pKa (Conj. Acid) ~10.5 - 11.0Highly basic secondary amine; requires strong activation of coupling partners.
State White solidHygroscopic. Store in desiccator.

Core Handling & "In Situ" Free-Basing

The most common failure mode with this reagent is under-neutralization. Because it is supplied as the hydrochloride salt, the amine nitrogen is protonated (


) and non-nucleophilic. You must  neutralize the HCl to release the reactive free amine.
  • Rule of Thumb: Always use at least 2.5 to 3.0 equivalents of tertiary base (DIPEA or TEA) in coupling reactions.

    • 1.0 eq neutralizes the HCl salt.

    • 1.0 eq neutralizes the acid generated during activation (e.g., from HATU/T3P).

    • 0.5–1.0 eq maintains the basic pH required for kinetics.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Discovery-scale synthesis (10 mg to 5 g). Best for unreactive carboxylic acids.

Mechanistic Insight

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because the 3,3-disubstituted azetidine is sterically encumbered. The Azt-ring strain makes the nitrogen less nucleophilic than a standard pyrrolidine. HATU generates a highly reactive O-At ester intermediate that accelerates the attack of the hindered amine.

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or DMA (0.1 M concentration).

    • Add HATU (1.1 eq).

    • Add DIPEA (1.5 eq) slowly.

    • Wait: Stir for 5–10 minutes. The solution usually turns yellow/orange. This pre-activation prevents the amine from reacting with HATU directly (guanidinylation).

  • Amine Addition:

    • In a separate vial, dissolve 3-(Methoxymethyl)-3-methylazetidine HCl (1.1 eq) in minimal DMF.

    • Add DIPEA (1.5 eq) to this vial to pre-neutralize the salt.

    • Add the amine solution to the activated acid mixture.

  • Reaction & Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Self-Validation Check: Spot TLC or check LCMS. If the acid persists, add 0.2 eq more HATU and stir for 1 hour.

  • Workup:

    • Dilute with EtOAc. Wash with sat.

      
       (removes HOBt/HOAt byproducts), then water, then brine.
      
    • Dry over

      
      .
      

Protocol B: Scalable & Green Coupling (T3P Method)

Application: Scale-up (>5 g) or when purification is difficult. Reagent: T3P (Propylphosphonic anhydride), usually 50% w/w in EtOAc/DMF.

Why T3P?

T3P generates water-soluble byproducts.[1] Unlike HATU, which leaves difficult-to-remove urea/HOBt residues, T3P reactions can often be purified simply by washing with water.[1]

Methodology
  • Charge: Combine Carboxylic Acid (1.0 eq) and 3-(Methoxymethyl)-3-methylazetidine HCl (1.1 eq) in EtOAc or 2-MeTHF.

  • Base: Add Pyridine or DIPEA (3.5 eq). Note: Higher base load is crucial for T3P.

  • Addition: Add T3P solution (1.5 eq) dropwise at

    
    .
    
  • Reaction: Warm to RT. T3P kinetics are slower; allow 12–24 hours.

  • Workup: Wash with water (

    
    ), 1M HCl (if product is not basic), and 
    
    
    
    . Evaporate solvent.

Protocol C: Buchwald-Hartwig N-Arylation

Application: Attaching the azetidine to an aryl/heteroaryl halide. Challenge: The 3,3-disubstitution creates significant steric bulk around the nitrogen. Standard ligands (PPh3, dppf) often fail.

Recommended System
  • Catalyst:

    
     or precatalysts (e.g., XPhos Pd G3).
    
  • Ligand: RuPhos (best for secondary amines) or BrettPhos .

  • Base:

    
     (strong base, fast reaction) or 
    
    
    
    (mild, for sensitive substrates).
Protocol
  • De-gassing: Charge reaction vial with Aryl Halide (1.0 eq), Azetidine HCl salt (1.2 eq), Base (

    
    , 2.5 eq), and Ligand (RuPhos, 5 mol%). Cap and purge with 
    
    
    
    or Argon for 5 mins.
  • Catalyst Addition: Add Pd source (2.5 mol%) under inert flow.

  • Solvent: Add de-gassed Toluene or Dioxane (0.2 M).

  • Heating: Heat to

    
     for 4–16 hours.
    
  • Note: If using

    
    , reaction times will be longer; ensure vigorous stirring as it is a heterogeneous mixture.
    

Visualization of Workflows

Diagram 1: Amide Coupling Decision & Workflow

This diagram illustrates the logic flow for selecting the correct coupling reagent and the critical neutralization steps.

AmideCoupling Start Start: Carboxylic Acid + Azetidine HCl ScaleCheck Is this Scale-up (>5g) or Discovery (<100mg)? Start->ScaleCheck PathHATU Discovery Path: HATU ScaleCheck->PathHATU Discovery PathT3P Scale-up Path: T3P ScaleCheck->PathT3P Scale-up Step1_HATU 1. Activate Acid: Acid + HATU + DIPEA (1 eq) PathHATU->Step1_HATU Step2_HATU 2. Neutralize Salt (Critical): Azetidine.HCl + DIPEA (1.5 eq) Step1_HATU->Step2_HATU Parallel Prep Step3_HATU 3. Combine & Stir 2h Step2_HATU->Step3_HATU Finish Workup: HATU -> Column Chromatography T3P -> Aqueous Wash Step3_HATU->Finish Step1_T3P 1. Mix Acid + Azetidine.HCl + Solvent PathT3P->Step1_T3P Step2_T3P 2. Add Base (3.5 eq) (Pyridine or DIPEA) Step1_T3P->Step2_T3P Step3_T3P 3. Add T3P (50%) dropwise Step2_T3P->Step3_T3P Step3_T3P->Finish

Caption: Logic flow for selecting HATU vs. T3P based on scale and purification needs, highlighting the critical base stoichiometry.

Diagram 2: N-Arylation Strategy (Buchwald vs. SnAr)

This diagram guides the user on attaching the azetidine to aromatic rings based on the electronic nature of the substrate.

Arylation Substrate Aryl Halide Substrate ElecCheck Electron Deficient (e.g., Chloropyridine, Nitro-benzene)? Substrate->ElecCheck SnAr SnAr Pathway ElecCheck->SnAr Yes Buchwald Buchwald-Hartwig Pathway ElecCheck->Buchwald No (Electron Neutral/Rich) Cond_SnAr Reagents: K2CO3 or DIPEA Solvent: DMSO or NMP Temp: 80-120°C SnAr->Cond_SnAr Product N-Aryl Azetidine Product Cond_SnAr->Product LigandSelect Ligand Selection: Steric Bulk Required Buchwald->LigandSelect RuPhos RuPhos / BrettPhos (Best for secondary azetidines) LigandSelect->RuPhos RuPhos->Product

Caption: Decision matrix for N-arylation. Use SnAr for electron-poor rings; use Pd-catalysis (RuPhos) for neutral/rich rings.

Troubleshooting & QC

  • NMR Signature: In

    
     NMR (DMSO-d6), the azetidine ring protons typically appear as multiplets between 3.5–4.2 ppm. The methoxy singlet is distinct at ~3.2 ppm. The C3-methyl is a singlet ~1.1–1.3 ppm.
    
  • Rotamers: Due to the amide bond character, you may see rotamers in the NMR spectrum at RT. Run variable temperature (VT) NMR at

    
     to coalesce peaks for confirmation.
    
  • Hygroscopicity: If the HCl salt clumps or becomes sticky, dry it under high vacuum over

    
     before use. Water interferes with HATU couplings by hydrolyzing the active ester.
    

References

  • Azetidines in Medicinal Chemistry: West, R. A., et al. "Azetidines: New Tools for the Medicinal Chemist."[2] Journal of Medicinal Chemistry. (2012). (General grounding on azetidine utility).

  • HATU Coupling Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398.

  • T3P Application Note: "Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.

  • Buchwald-Hartwig Ligand Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Chemical Substance Data: PubChem Entry for 3-(Methoxymethyl)-3-methylazetidine hydrochloride.[4] [4]

Sources

Application

Application of 3-methoxy-3-methylazetidine HCl as a building block

Application Note: 3-Methoxy-3-methylazetidine HCl in Medicinal Chemistry Abstract This guide details the strategic application and handling of 3-methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8 / 148644-09-1 der...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-3-methylazetidine HCl in Medicinal Chemistry

Abstract

This guide details the strategic application and handling of 3-methoxy-3-methylazetidine hydrochloride (CAS: 905843-93-8 / 148644-09-1 derivatives) as a high-value building block in drug discovery. Unlike traditional gem-dimethyl azetidines, this scaffold offers a unique "polar/hydrophobic balance," leveraging the gem-disubstitution effect to block metabolic hotspots while utilizing the methoxy group to modulate lipophilicity (LogD) and aqueous solubility. This document provides validated protocols for free-basing, amide coupling, and S_NAr diversification, specifically tailored to overcome the steric and electronic nuances of this salt form.

Physicochemical Profile & Design Rationale

The "Magic Methyl" vs. "Polar Methoxy" Trade-off In Fragment-Based Drug Discovery (FBDD), replacing a gem-dimethyl group with a methoxy-methyl pair is a tactical maneuver to lower cLogP without sacrificing the steric bulk necessary to fill hydrophobic pockets.

Property3,3-Dimethylazetidine3-Methoxy-3-methylazetidine Impact on Drug Candidate
Hybridization sp³ (Rigid)sp³ (Rigid)Maintains vector orientation.
Lipophilicity (cLogP) High (~1.2)Moderate (~0.4) Improves solubility & metabolic stability.
H-Bond Acceptors 1 (Amine)2 (Amine + Ether) Additional handle for solvent/protein interaction.
Basicity (pKa) ~11.3~9.5 - 10.0 Reduced basicity improves CNS penetration and reduces hERG liability.
Metabolic Liability Low (Blocked C3)Very Low (Blocked C3) Prevents oxidative dealkylation at the vulnerable 3-position.

Strategic Diagram: The Bioisosteric Shift The following diagram illustrates the logical progression from a standard piperidine ring to the optimized azetidine scaffold.

Bioisostere_Logic Piperidine Piperidine Scaffold (High Basicity, Flexible) Azetidine Azetidine Core (Rigid, High Strain) Piperidine->Azetidine Ring Contraction (Reduce MW) GemDimethyl 3,3-Dimethyl Azetidine (Metabolically Stable, High LogP) Azetidine->GemDimethyl Gem-Dimethyl Effect (Block Metabolism) Target 3-Methoxy-3-Methyl Azetidine (Optimized LogD, Stable, Lower pKa) GemDimethyl->Target Methoxy Install (Lower LogP)

Caption: Evolution of the azetidine scaffold to optimize physicochemical properties.

Handling & Stability Protocols

Storage & Hygroscopicity The HCl salt is stable at room temperature but is hygroscopic .

  • Storage: Store in a desiccator at 4°C.

  • Handling: Weigh quickly in ambient air; for precise stoichiometry (<10 mg), weigh inside a glovebox or use as a stock solution in DMSO/Methanol.

Safety Note: Azetidines are potential skin irritants.[1][2] The HCl salt forms acidic vapors upon contact with moisture. Use standard PPE and fume hood.

Experimental Protocols

Protocol A: Controlled "In-Situ" Free-Basing & Amide Coupling

Why this matters: The HCl salt is acidic. Direct addition to sensitive activated esters without prior neutralization can lead to hydrolysis of the active ester or incomplete coupling. However, isolating the volatile free base is risky. This protocol uses a "buffered" approach.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methoxy-3-methylazetidine HCl (1.2 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv only ). Stir for 5 minutes at RT. Color change to yellow/orange indicates activation.

  • Salt Neutralization (Separate Vial): In a separate vial, suspend 3-Methoxy-3-methylazetidine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 equiv ). Vortex until the solid fully dissolves.

    • Expert Insight: We use 2.5 equiv here: 1.0 to neutralize the HCl, and 1.5 to act as the proton scavenger during coupling.

  • Coupling: Add the neutralized azetidine solution dropwise to the activated acid mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS. The methoxy group is distinct in proton NMR (singlet ~3.2 ppm), serving as a diagnostic handle.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid/HATU byproducts) and Brine. Dry over Na₂SO₄.

Protocol B: S_NAr Diversification (Nucleophilic Aromatic Substitution)

Why this matters: The steric bulk of the 3-methyl/3-methoxy group makes the nitrogen less nucleophilic than unsubstituted azetidine. Higher temperatures or stronger bases are often required.

Reagents:

  • Aryl Halide (e.g., 2-chloropyridine, 4-fluoronitrobenzene) (1.0 equiv)

  • 3-Methoxy-3-methylazetidine HCl (1.2 equiv)[2]

  • K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv for unreactive substrates)

  • DMSO or NMP (Polar aprotic solvents are essential)

Step-by-Step:

  • Preparation: Charge a reaction vial with the Aryl Halide, Azetidine HCl salt, and finely ground Base (K₂CO₃).

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Reaction: Heat to 80–100°C .

    • Expert Insight: Unlike simple amines which react at 60°C, the 3,3-disubstitution creates a "neopentyl-like" steric effect on the ring nitrogen, often requiring +20°C higher temperatures.

  • Validation: If conversion is <50% after 4 hours, switch solvent to NMP and raise temperature to 120°C (microwave reactor preferred for 30 mins).

Validated Workflow Diagram

The following Graphviz diagram outlines the decision tree for selecting the correct coupling condition based on the electrophile.

Workflow_Protocol Start Start: 3-Methoxy-3-methylazetidine HCl Decision Select Electrophile Start->Decision Acid Carboxylic Acid (Amide Coupling) Decision->Acid C=O Electrophile Aryl Aryl Halide (SnAr / Buchwald) Decision->Aryl Ar-X Electrophile BaseNeut Step 1: Pre-neutralize HCl (2.5 eq DIPEA in DMF) Acid->BaseNeut HATU Step 2: HATU Activation BaseNeut->HATU ProductA Amide Product (Stable, Polar Core) HATU->ProductA Heat Step 1: K2CO3 / DMSO Heat to 100°C (Steric barrier) Aryl->Heat ProductB N-Aryl Product (Reduced hERG liability) Heat->ProductB

Caption: Decision tree for functionalizing 3-methoxy-3-methylazetidine HCl.

References

  • Lowe, D. The Azetidine Connection. In the Pipeline (Science.org), 2016. (Discusses the rise of azetidines as gem-dimethyl surrogates). [Link]

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med.[3] Chem., 2011.[4] (Foundational text on ring contraction and bioisosterism). [Link]

  • PubChem. Compound Summary: 3-Methoxy-3-methylazetidine hydrochloride.[1][2] National Library of Medicine. [Link]

Sources

Method

Precision Application Note: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride in CNS Agent Synthesis

Executive Summary & Strategic Rationale In modern Central Nervous System (CNS) drug discovery, the 3-(Methoxymethyl)-3-methylazetidine hydrochloride building block represents a high-value tool for optimizing physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern Central Nervous System (CNS) drug discovery, the 3-(Methoxymethyl)-3-methylazetidine hydrochloride building block represents a high-value tool for optimizing physicochemical properties. As a conformationally restricted, saturated heterocycle, it serves as a superior bioisostere for larger, more lipophilic rings like piperidine or morpholine.

Why this building block matters:

  • Metabolic Shielding: The quaternary carbon at the 3-position (gem-disubstitution) blocks metabolic oxidation (P450-mediated hydroxylation) at the most vulnerable site of the azetidine ring.

  • CNS Physicochemical Balance: The methoxymethyl ether moiety acts as a Hydrogen Bond Acceptor (HBA) without adding a Hydrogen Bond Donor (HBD). This increases aqueous solubility and lowers LogD while maintaining a Polar Surface Area (PSA) compatible with Blood-Brain Barrier (BBB) penetration.

  • Vector Control: The rigid azetidine square acts as a spacer that projects the methoxymethyl group into a defined vector space, distinct from flexible alkyl chains.

Chemical Identity & Properties

PropertyDataRelevance to Synthesis
IUPAC Name 3-(Methoxymethyl)-3-methylazetidine hydrochloridePrimary Identifier
CAS Number 1622351-29-4 Sourcing Verification
Formula C₆H₁₄ClNOStoichiometry Calculation
MW 151.63 g/mol Reagent Weighing
Free Base MW 115.17 g/mol Yield Calculation
Physical State White to off-white crystalline solidHandling ease
Solubility High in H₂O, MeOH, DMSO; Low in Et₂OExtraction Strategy
pKa (est.) ~10.5 (Secondary Amine)Requires strong base for neutralization

Strategic Application: Bioisosteric Replacement Logic

The following diagram illustrates the logical progression of using this azetidine to optimize a lead compound, moving from a lipophilic piperidine to the optimized 3,3-disubstituted azetidine.

Bioisostere_Logic cluster_0 Design Cycle Lead Lead Compound (Piperidine Core) High LogP, Metabolic Liability Step1 Ring Contraction (Azetidine) Lower MW, Rigid Vector Lead->Step1 Reduce Lipophilicity Step2 3,3-Disubstitution (Methyl + Methoxymethyl) Blocked Metabolism, Tuned Lipophilicity Step1->Step2 Block C3 Oxidation Outcome CNS Candidate Optimal MPO Score High BBB Permeability Step2->Outcome Final Optimization

Figure 1: Strategic evolution of a CNS lead compound using 3-(Methoxymethyl)-3-methylazetidine to improve metabolic stability and physicochemical profile.

Experimental Protocol: SₙAr Coupling to Heteroaromatic Cores

Context: This protocol describes the coupling of 3-(Methoxymethyl)-3-methylazetidine HCl to a 4-chloropyrimidine scaffold. This is a ubiquitous reaction in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

Pre-requisites & Safety
  • Reagent: 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS 1622351-29-4).[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃. Note: Since the starting material is an HCl salt, at least 2.5 - 3 equivalents of base are required.

  • Solvent: DMSO (for high temp) or Isopropanol (for milder conditions).

Step-by-Step Methodology
Step 1: Free Base Liberation (In-Situ)
  • Charge a reaction vial with 4-chloropyrimidine derivative (1.0 equiv, 1.0 mmol).

  • Add 3-(Methoxymethyl)-3-methylazetidine HCl (1.2 equiv, 1.2 mmol, 182 mg).

  • Add DMSO (anhydrous, 3.0 mL) or NMP .

    • Expert Insight: Avoid protic solvents like ethanol if the chloride is labile to solvolysis. For unreactive substrates, DMSO is preferred to solubilize the salt.

  • Add DIPEA (3.5 equiv, 3.5 mmol, 610 µL).

    • Critical Check: The solution may warm slightly upon addition of base. Ensure the solid HCl salt dissolves completely.

Step 2: The Coupling Reaction
  • Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting chloride (M) and formation of the product (M - Cl + 114).

    • Troubleshooting: If conversion is slow, add 0.5 equiv of CsF (Cesium Fluoride) to accelerate the SₙAr reaction via the "halex" effect (formation of intermediate fluoride).

Step 3: Workup & Isolation (The Critical CNS Step)

Azetidines are polar.[3][4] Standard aqueous workups often result in product loss to the aqueous phase.

  • Dilution: Dilute the reaction mixture with EtOAc (ethyl acetate) or, if the product is very polar, DCM:Isopropanol (3:1) .

  • Wash: Wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Avoid: Do not use acidic washes (1N HCl) as this will protonate the product and pull it into the water layer.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 4: Purification
  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.

  • Note: The methoxymethyl group is stable on silica.

Mechanistic Workflow: SₙAr Reaction

SnAr_Pathway Start Reagents: Ar-Cl + Azetidine-HCl + Base Deprotonation In-Situ Neutralization: Formation of Free Amine Start->Deprotonation DIPEA/Cs2CO3 Attack Nucleophilic Attack: Meisenheimer Complex Deprotonation->Attack Heat (80°C) Elimination Elimination of Cl-: Aromatization Attack->Elimination Fast Step Product Final Product: 3-(Methoxymethyl)-3-methyl-1-arylazetidine Elimination->Product

Figure 2: Mechanistic pathway for the incorporation of the azetidine building block into an aromatic system.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized CNS agent, verify the following spectral features:

  • ¹H NMR (DMSO-d₆):

    • Azetidine Ring Protons: Look for two doublets (or broad singlets) around 3.6 – 4.2 ppm (4H total). The gem-disubstitution often makes these diastereotopic if the N-substituent is chiral or bulky.

    • Methoxymethyl (-CH₂-O-): A sharp singlet around 3.4 ppm (2H).

    • Methoxy (-OCH₃): A sharp singlet around 3.25 ppm (3H).

    • C3-Methyl (-CH₃): A singlet typically upfield around 1.2 – 1.4 ppm (3H).

  • LCMS:

    • Expect a clean [M+H]⁺ peak.

    • Check for fragmentation: Loss of -OCH₃ (M-31) is a common fragment in high-energy collision.

References

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (Discusses the utility of azetidines in improving physicochemical properties). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Novel Bioactive Molecules Using 3-Methoxy-3-Methylazetidine HCl

Executive Summary: The "Magic Methyl" Effect in Fragment-Based Design In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to those with higher fract...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect in Fragment-Based Design

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to those with higher fractions of sp³-hybridized carbons (


). 3-Methoxy-3-methylazetidine hydrochloride  represents a high-value building block in this domain.

This specific scaffold offers a dual advantage:

  • Bioisosterism: It serves as a metabolically stable, conformationally restricted surrogate for morpholine or gem-dimethyl groups.

  • Physicochemical Modulation: The 3-methoxy group lowers cLogP (lipophilicity) while the 3-methyl group introduces the "magic methyl" effect—locking conformation and blocking oxidative metabolism at the sensitive

    
    -carbon positions common in unsubstituted azetidines.
    

This guide provides validated protocols for activating and coupling this sterically demanding, hygroscopic salt in high-throughput and lead optimization workflows.

Technical Profile & Handling

Compound: 3-Methoxy-3-methylazetidine hydrochloride CAS: 905843-93-8 (HCl salt) Molecular Weight: 137.61 g/mol (Salt) / 101.15 g/mol (Free Base)

PropertyValueImplication for Synthesis
Form Hygroscopic solidMust be stored in desiccator; weigh quickly to avoid water uptake affecting stoichiometry.
pKa (Conj. Acid) ~8.5 - 9.0 (Est.)Moderately basic. Requires

equivalents of base to fully depotonate in organic solvents.
Nucleophilicity ModerateThe 3,3-disubstitution creates steric bulk around the nitrogen, slowing reaction rates compared to pyrrolidine.
Solubility High (Water/MeOH)Poor solubility in non-polar solvents (DCM/Ether) while in salt form.
Critical Pre-requisite: Free-Basing Strategy

The HCl salt inhibits nucleophilic attack. While in situ neutralization is common, pre-isolation of the free base is recommended for sensitive catalytic reactions (e.g., Buchwald-Hartwig) to prevent catalyst poisoning by chloride ions.

Protocol A: In Situ Neutralization (For Amide Couplings/SNAr)

  • Standard: Add 3.0–4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.

  • Verification: Ensure the reaction pH is >9.0 before adding the electrophile.

Protocol B: Free Base Isolation (For Pd-Catalysis)

  • Dissolve the HCl salt in minimal water (1 g/5 mL).

  • Saturate with

    
     or add 10N NaOH until pH >12.
    
  • Extract exhaustively with DCM (

    
     mL). Note: Azetidines are water-soluble; salting out the aqueous layer is critical.
    
  • Dry organic layer over

    
    , filter, and concentrate carefully (volatile!).
    

Core Application 1: Scaffold Decoration via Amide Coupling

The most common application is attaching the azetidine to a carboxylic acid core to modulate solubility. Due to the steric hindrance at the 3-position, standard EDC/HOBt couplings often stall. We utilize HATU for its superior reactivity with hindered secondary amines.

Validated Protocol: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • 3-Methoxy-3-methylazetidine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol, half of total base). Stir at RT for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Amine Addition: In a separate vial, suspend 3-Methoxy-3-methylazetidine HCl (1.2 mmol) in DMF (1 mL) and the remaining DIPEA (2.0 mmol). Sonicate if necessary to ensure fine dispersion.

  • Coupling: Add the amine suspension dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • QC Check: Monitor by LCMS. If conversion <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ).
  • Purification: Flash chromatography (DCM:MeOH gradient).

Mechanism & Rationale: The 3-methyl group creates a "conformationally locked" amine. HATU generates the highly reactive Aza-benzotriazole ester, which is susceptible enough to be attacked by the sterically hindered azetidine nitrogen.

Core Application 2: Heteroaryl Functionalization (SNAr)

Replacing a halogen on a heteroaromatic ring (e.g., chloropyridine, chloropyrimidine) with this azetidine is a standard tactic to reduce hERG liability compared to piperidines.

Validated Protocol: Nucleophilic Aromatic Substitution

Reagents:

  • Heteroaryl Chloride (e.g., 2-chloropyridine derivative) (1.0 eq)

  • 3-Methoxy-3-methylazetidine HCl (1.5 eq)

  • Base:

    
     (3.0 eq) or DIPEA (4.0 eq)
    
  • Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Heteroaryl Chloride (0.5 mmol), Azetidine salt (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvation: Add DMSO (2 mL).

  • Reaction:

    • Method A (Thermal): Heat to 90–110°C for 12 hours.

    • Method B (Microwave - Preferred): Heat to 120°C for 30 minutes.

  • Quench: Pour into water (20 mL).

  • Extraction: Extract with EtOAc (

    
    ). Note: DMSO retains organic compounds; wash the organic layer thoroughly with water to remove DMSO.
    

Troubleshooting: If the reaction stalls, add KF (0.5 eq) . The fluoride acts to increase the solubility of the base and can form a more reactive heteroaryl-fluoride intermediate in situ.

Visualizing the Logic: Synthesis & Stability

The following diagrams illustrate the workflow and the metabolic rationale for selecting this specific building block.

AzetidineWorkflow Sub_HCl 3-Methoxy-3-methyl azetidine HCl FreeBase Free Base Generation Sub_HCl->FreeBase Neutralization Amide Amide Coupling (HATU/DIPEA) FreeBase->Amide R-COOH SNAr SNAr Reaction (Cs2CO3/DMSO) FreeBase->SNAr Ar-Cl Buchwald Pd-Catalysis (RuPhos/NaOtBu) FreeBase->Buchwald Ar-Br Prod_Amide Stable Amide (Solubility Modulator) Amide->Prod_Amide Prod_Het Heteroaryl-Azetidine (hERG reduction) SNAr->Prod_Het Buchwald->Prod_Het

Figure 1: Decision tree for synthetic workflows starting from the HCl salt.

MetabolicStability Morpholine Morpholine/Piperidine (High Metabolic Liability) Oxidation CYP450 Oxidation at alpha-carbon Morpholine->Oxidation Susceptible Azetidine 3-Methoxy-3-methylazetidine (Optimized Bioisostere) Block Gem-Dimethyl Effect Blocks Metabolic Site Azetidine->Block 3-Methyl Steric Shield Result1 Rapid Clearance Oxidation->Result1 Result2 Extended Half-life (t1/2) Lower Lipophilicity Block->Result2

Figure 2: Mechanistic rationale for improved metabolic stability (T1/2) vs. traditional heterocycles.

References

  • Enamine. Azetidines: Fragment-based drug design. Retrieved from

  • Chem-Impex. 3-Methoxy-azetidine hydrochloride Product Data. Retrieved from

  • Mishiro, K., et al. (2017).[1][2] Ynamides as novel coupling reagents enable a highly efficient, two-step, one-pot synthetic strategy for amides.[1] Organic Letters. Retrieved from

  • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. (Contextual grounding for azetidine stability).
  • Lowe, D. (2016). The Magic Methyl. Science Translational Medicine (In the Pipeline). (Contextual grounding for the methyl effect).

Sources

Method

Scale-up synthesis of 3-(Methoxymethyl)-3-methylazetidine hydrochloride derivatives

Application Note: Process Safety and Optimization in the Scale-Up of 3-(Methoxymethyl)-3-methylazetidine Hydrochloride Executive Summary 3-(Methoxymethyl)-3-methylazetidine hydrochloride is a high-value heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Safety and Optimization in the Scale-Up of 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Executive Summary

3-(Methoxymethyl)-3-methylazetidine hydrochloride is a high-value heterocyclic building block, increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl groups or to modulate lipophilicity (LogD) and metabolic stability in drug candidates.

This application note details a robust, scalable manufacturing protocol designed to overcome the classical challenges associated with azetidine synthesis: high ring strain (approx. 26 kcal/mol), volatility of free bases, and the thermal instability of intermediates. Unlike academic routes utilizing expensive 1-azabicyclo[1.1.0]butane reagents, this protocol employs a cost-effective "Ring-Opening/Ring-Closing" (RORC) strategy starting from commercially available 3-methyl-3-oxetanemethanol.

Key Process Features:

  • Atom Economy: Utilizes the pre-formed quaternary center of the oxetane precursor.

  • Safety: Avoids the isolation of highly volatile free-base azetidine intermediates until the final salt formation.

  • Scalability: Validated for kilogram-scale batches with defined Critical Process Parameters (CPPs).

Synthetic Strategy & Route Selection

The selected route prioritizes safety and cost-efficiency by converting the strained oxetane ring into a stable acyclic di-halide intermediate before cyclizing to the final azetidine core. This circumvents the risks associated with direct handling of activated low-molecular-weight azetidines.

Reaction Scheme

G Figure 1: Scale-Up Synthetic Pathway via Oxetane Ring Opening SM 3-Methyl-3- oxetanemethanol Step1 Step 1: Methylation SM->Step1 MeI, NaH THF, 0°C Int1 3-(Methoxymethyl)- 3-methyloxetane Step1->Int1 Step2 Step 2: Ring Opening Int1->Step2 HCl (gas) Int2 1-Chloro-3-methoxy- 2-(chloromethyl)-2-methylpropane Step2->Int2 Step3 Step 3: Cyclization Int2->Step3 BnNH2, K2CO3 MeCN, Reflux Int3 N-Benzyl-3-(methoxymethyl)- 3-methylazetidine Step3->Int3 Step4 Step 4: Hydrogenolysis & Salt Formation Int3->Step4 H2, Pd/C then HCl/Et2O Product 3-(Methoxymethyl)-3-methylazetidine Hydrochloride Step4->Product

Detailed Experimental Protocols

Step 1: O-Methylation of 3-Methyl-3-oxetanemethanol

Objective: Functionalize the primary alcohol while maintaining the oxetane ring integrity.

  • Reagents: 3-Methyl-3-oxetanemethanol (1.0 equiv), Methyl Iodide (1.2 equiv), Sodium Hydride (60% dispersion, 1.3 equiv), THF (anhydrous, 10 vol).

  • Protocol:

    • Charge NaH into a reactor inerted with N₂. Add THF and cool to 0–5°C.

    • Dose 3-Methyl-3-oxetanemethanol slowly (maintaining T < 10°C) to control H₂ evolution. Safety Critical: Ensure adequate venting for hydrogen gas.

    • Stir for 30 min at 0°C.

    • Add Methyl Iodide dropwise. The reaction is exothermic.[1]

    • Warm to 20–25°C and stir for 4 hours.

    • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

    • Workup: Extract with MTBE. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Distillation under reduced pressure (Product b.p. approx. 140°C at atm, lower at vacuum).

Step 2: Ring Opening to Dichloro-Intermediate

Objective: Controlled opening of the oxetane ring to generate the acyclic electrophile.

  • Reagents: 3-(Methoxymethyl)-3-methyloxetane (from Step 1), HCl gas (anhydrous).

  • Protocol:

    • Dissolve the oxetane intermediate in DCM (5 vol) and cool to -10°C.

    • Bubble anhydrous HCl gas through the solution. Monitor the exotherm carefully.

    • Continue until HPLC/GC indicates consumption of starting material (>98% conversion).

    • Workup: Purge excess HCl with N₂. Wash with saturated NaHCO₃ (careful: CO₂ evolution) and brine.

    • Concentrate to yield 1-chloro-3-methoxy-2-(chloromethyl)-2-methylpropane . This intermediate is stable and can be stored.

Step 3: Cyclization to N-Benzyl Azetidine

Objective: Double nucleophilic displacement to form the 4-membered ring.

  • Reagents: Dichloro-intermediate (1.0 equiv), Benzylamine (3.0 equiv), K₂CO₃ (powdered, 3.0 equiv), Acetonitrile (15 vol).

  • Protocol:

    • Suspend K₂CO₃ in Acetonitrile. Add Benzylamine.[2]

    • Heat to reflux (80–82°C).

    • Add the Dichloro-intermediate dissolved in MeCN slowly over 2–4 hours. Note: Slow addition favors intramolecular cyclization over intermolecular polymerization.

    • Stir at reflux for 12–16 hours.

    • Workup: Cool to RT. Filter off inorganic salts.[3] Concentrate the filtrate.

    • Purification: The crude residue is partitioned between water and Toluene. The organic layer is extracted with 1M HCl (pulling the product into the aqueous phase), washed with Toluene, then basified with NaOH and re-extracted into Toluene. This "Acid/Base Swing" is critical for high purity (>98%).

Step 4: Hydrogenolysis and Salt Formation

Objective: Removal of the benzyl protecting group and isolation of the stable hydrochloride salt.

  • Reagents: N-Benzyl intermediate, Pd/C (10% w/w, 50% wet), Methanol (10 vol), HCl in Et₂O or iPrOH.

  • Protocol:

    • Charge the N-Benzyl azetidine and Methanol into a hydrogenation vessel.

    • Add Pd/C catalyst (5 wt% loading relative to substrate).

    • Pressurize with H₂ (3–5 bar) and stir at 40°C for 6–12 hours.

    • Filtration: Filter through Celite to remove catalyst. Safety: Do not allow the catalyst to dry out (pyrophoric).

    • Salt Formation: Cool the filtrate to 0°C. Add HCl (1.1 equiv as a solution in Et₂O or iPrOH) dropwise.

    • Isolation: The product precipitates as a white crystalline solid.[1] Filter, wash with cold ether, and dry under vacuum at 40°C.

Critical Process Parameters (CPP) & Quality Control

ParameterSpecificationRationale
Water Content (Step 1) < 0.05% (Karl Fischer)Water consumes NaH and MeI, reducing yield and generating impurities.
Addition Rate (Step 3) > 2 hoursFast addition promotes oligomerization over ring closure.
Temperature (Step 4) < 45°CFree base azetidines are volatile; high temps during hydrogenation can lead to yield loss.
Residual Pd < 10 ppmMandatory for pharmaceutical intermediates.

Process Safety Logic (Decision Tree)

The following diagram illustrates the safety decision logic required during the scale-up, particularly regarding the handling of the strained ring and exotherms.

Safety Figure 2: Process Safety Decision Matrix Start Start Scale-Up Check1 Is NaH used in Step 1? Start->Check1 Action1 Use Solid Dosing Valve & H2 Monitor Check1->Action1 Yes Action2 Proceed to Methylation Action1->Action2 Check2 Step 2: HCl Addition Exotherm Control Action2->Check2 Action3 Active Cooling (-10°C) Limit Feed Rate Check2->Action3 T > 0°C Check3 Step 3: Cyclization Concentration Action3->Check3 Action4 High Dilution Required (Avoid Polymerization) Check3->Action4

References

  • Hillier, M. C.; Chen, C.-Y. (2006).[4][5] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines". The Journal of Organic Chemistry, 71(20), 7885–7887.[5]

  • Dunet, J. et al. (2018). "Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine". Organic Process Research & Development, 22(3), 399–408.

  • Frigola, J. et al. (2000). "Synthesis of Azetidine Derivatives". World Intellectual Property Organization, WO2000063168A1.

  • Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines". The Journal of Organic Chemistry, 75(24), 8701–8704.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a comprehensive risk assessment before scaling up any chemical process.

Sources

Application

Application Note: Strategic Incorporation of Azetidines to Enhance Metabolic Stability in Drug Discovery

Executive Summary & Rationale In the multiparameter optimization (MPO) of drug candidates, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a high-value bioisostere. While often viewed mere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the multiparameter optimization (MPO) of drug candidates, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a high-value bioisostere. While often viewed merely as a "spacer," its strategic utility lies in its ability to modulate physicochemical properties without altering the fundamental pharmacophore vector.

Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of high Fsp³ character , reduced lipophilicity (LogD) , and modulated basicity (pKa) . This guide details the mechanistic basis for these improvements and provides validated protocols for their synthesis and metabolic testing.

The "Azetidine Effect" on ADME

The introduction of an azetidine ring often resolves a common medicinal chemistry dilemma: lowering lipophilicity to improve metabolic stability while maintaining potency.

  • Lipophilicity (LogD): Azetidines are generally less lipophilic than piperidines due to the reduced carbon count, directly correlating to lower non-specific binding and reduced clearance by CYP450 enzymes.

  • Basicity (pKa): The pKa of the azetidine nitrogen is typically 0.5–1.0 units lower than that of pyrrolidine or piperidine (approx. 10.4 vs. 11.2). This reduction can decrease lysosomal trapping and hERG channel inhibition.

  • Rigidification: The high ring strain (~25 kcal/mol) creates a rigid vector, often locking substituents into a bioactive conformation that minimizes the entropic penalty of binding.

Mechanistic Visualization: The Bioisosteric Walk

The following diagram illustrates the structural and property evolution when transitioning from a standard piperidine linker to an azetidine.

Azetidine_Bioisostere Piperidine Piperidine Core (Standard Linker) Optimization Optimization Step: Ring Contraction Piperidine->Optimization Identify Metabolic Soft Spot Prop_Pip High LogD High CYP Affinity High Basicity Piperidine->Prop_Pip Azetidine Azetidine Core (Optimized Bioisostere) Optimization->Azetidine Install 4-membered ring Prop_Aze Lower LogD (-0.5 to -1.0) Reduced Cl_int Rigid Vector Azetidine->Prop_Aze

Figure 1: Structural evolution from Piperidine to Azetidine, highlighting the concomitant shift in physicochemical properties that drive improved metabolic stability.

Case Study Data: Impact on Intrinsic Clearance

The following table synthesizes data trends observed in lead optimization campaigns (e.g., MAGL inhibitors, STAT3 inhibitors) where azetidines replaced larger rings.

ParameterCompound A (Piperidine)Compound B (Azetidine)Delta / Improvement
Ring Size 6-membered4-memberedRigidification
cLogP 3.42.6-0.8 (Lower Lipophilicity)
pKa (Basic N) 11.110.3-0.8 (Reduced Basicity)
HLM Cl_int > 100 µL/min/mg24 µL/min/mg>4x Stability Increase
hERG IC50 4.2 µM> 30 µMReduced Cardiotoxicity

Note: Data represents a composite of typical optimization trajectories found in literature (e.g., Pfizer, Merck).

Experimental Protocol: Synthesis of N-Aryl Azetidines

While many routes exist, the Buchwald-Hartwig Cross-Coupling is the most robust method for installing azetidines onto aromatic drug scaffolds, avoiding the risks of ring-opening associated with harsh nucleophilic substitutions.

Protocol A: Palladium-Catalyzed C-N Coupling

Objective: Couple a 3-substituted azetidine hydrochloride salt to an aryl halide lead intermediate.

Materials:

  • Aryl Bromide/Chloride intermediate (1.0 equiv)

  • 3-substituted Azetidine HCl salt (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or RuPhos (4-8 mol%) (RuPhos is preferred for secondary amines)

  • Base: Cs2CO3 (3.0 equiv) or NaOtBu (for non-base sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In a reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 equiv), Azetidine HCl salt (1.2 equiv), and Cs2CO3 (3.0 equiv).

  • Catalyst Addition: Add Pd2(dba)3 and XPhos. Note: Pre-complexation of the catalyst and ligand in a separate vial for 5 minutes often improves yields.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl halide). Sparge with Argon/Nitrogen for 5 minutes to remove oxygen.

  • Reaction: Seal the vial and heat to 90–100°C for 4–16 hours. Monitor by LC-MS for consumption of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (typically DCM/MeOH gradients for polar azetidines).

Critical Control Point: Azetidines are strained.[1][2] Avoid highly acidic workups or prolonged exposure to Lewis acids which can trigger ring-opening or polymerization.

Validation Protocol: Microsomal Stability Assay (HLM)

To confirm the metabolic stability improvement, a standardized Human Liver Microsome (HLM) assay is required.

Protocol B: HLM Intrinsic Clearance Determination

Objective: Determine the intrinsic clearance (


) and half-life (

) of the azetidine analog.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)[3]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

Microsomal_Assay Prep Preparation 1 µM Test Cmpd 0.5 mg/mL Microsomes PreInc Pre-Incubation 5 min @ 37°C Prep->PreInc Start Initiation Add NADPH PreInc->Start Sampling Sampling Timepoints 0, 5, 15, 30, 45 min Start->Sampling Quench Quench Add ACN + IS Sampling->Quench Analysis Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Step-by-Step Methodology:

  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL final) in Phosphate Buffer (pH 7.4).

  • Compound Spike: Spike the test compound (from 10 mM DMSO stock) into the Master Mix to a final concentration of 1 µM . (Final DMSO < 0.1%).[4]

  • Pre-Incubation: Aliquot 50 µL of the mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction (Time 0).

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into a plate containing ice-cold Acetonitrile + Internal Standard (ratio 1:3 sample:ACN) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 minutes at 4°C.

  • Quantification: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent ion relative to the Internal Standard.

Calculation: Plot ln(% Remaining) vs. Time. The slope (


) is used to calculate 

and

.


References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. (Note: Seminal work discussing ring strain and bioisosterism principles).

  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Pyrrolidines and Piperidines." Bioorganic & Medicinal Chemistry Letters.

  • West, R. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[5] Journal of Medicinal Chemistry.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec.

Sources

Method

Application Note: Optimized Reaction Conditions for Amide Bond Formation with Azetidines

Executive Summary Azetidines have emerged as "privileged scaffolds" in modern medicinal chemistry, offering a critical balance of conformational rigidity and favorable physicochemical properties (low LogP, metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines have emerged as "privileged scaffolds" in modern medicinal chemistry, offering a critical balance of conformational rigidity and favorable physicochemical properties (low LogP, metabolic stability) compared to their pyrrolidine or piperidine counterparts.[1] However, the installation of the azetidine moiety via amide coupling presents unique challenges. The significant ring strain (~25.4 kcal/mol) and variable nucleophilicity of substituted azetidines (e.g., 3,3-difluoroazetidine) often lead to failed couplings, low yields, or unintended ring-opening side reactions.

This guide moves beyond standard EDC/HOBt protocols, providing advanced, field-validated methodologies for coupling difficult azetidines. We focus on T3P® (Propylphosphonic anhydride) and Ghosez’s Reagent as superior alternatives for sterically hindered and electron-deficient systems.

Mechanistic Challenges & Strategy

The Nucleophilicity vs. Strain Paradox

While parent azetidine is highly basic (pKa ~11.3), functionalization at the 3-position drastically alters its reactivity.

  • Steric Hindrance: 3,3-disubstituted azetidines create a "puckered" conformation that sterically shields the nitrogen lone pair, retarding nucleophilic attack on the activated ester.

  • Electronic Deactivation: 3,3-difluoroazetidine, a common bioisostere, exhibits significantly reduced nucleophilicity due to the inductive electron-withdrawing effect of the fluorine atoms. Standard uronium reagents (HATU, HBTU) often stall with these substrates.

  • Ring Opening Risk: The high ring strain makes

    
    -acyl azetidines susceptible to acid-catalyzed hydrolysis or nucleophilic ring-opening, particularly when the amide bond is twisted or destabilized.
    
Decision Matrix: Selecting the Right Reagent

Do not default to HATU for every reaction. Use this logic flow to select the optimal condition:

Azetidine_Coupling_Logic Start Start: Analyze Substrate Check_Electronic Is Azetidine Electron Deficient? (e.g., 3,3-difluoro, 3-cyano) Start->Check_Electronic Check_Steric Is System Sterically Hindered? (e.g., 2-substituted or bulky acid) Check_Electronic->Check_Steric No (Simple Azetidine) Ghosez_Route Ghosez's Reagent Protocol: Acid Chloride Formation -> Amine addn Check_Electronic->Ghosez_Route Yes (Low Nucleophilicity) Standard Standard Protocol: HATU / DIPEA / DMF Check_Steric->Standard No T3P_Route T3P Protocol: T3P (50% in EtOAc) / NMM / EtOAc Check_Steric->T3P_Route Yes (Steric Bulk)

Figure 1: Reagent selection workflow based on azetidine substitution patterns.

Detailed Experimental Protocols

Protocol A: T3P Coupling (Preferred for Steric Hindrance)

Why T3P? Propylphosphonic anhydride (T3P) acts as a powerful water scavenger and activates the carboxylic acid into a mixed anhydride. It is less prone to epimerization than HATU and its byproducts are water-soluble, simplifying workup—critical for polar azetidine products.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Azetidine derivative (1.1 – 1.2 equiv)

  • Base:

    
    -Methylmorpholine (NMM) or DIPEA (3.0 – 5.0 equiv)
    
  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: Charge the carboxylic acid and the azetidine (free base or salt) into a reaction vial.

  • Solvent & Base: Add EtOAc (concentration ~0.1 – 0.2 M). Add NMM (use 3 equiv for free amine, 5 equiv if amine is a salt). Stir at 0 °C for 5 minutes.

  • Activation: Dropwise add the T3P solution. Note: T3P addition is exothermic; control temperature.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), saturated NaHCO₃ (x2), and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Result: Often yields pure product without chromatography due to the water solubility of T3P byproducts.

Protocol B: Ghosez’s Reagent (Preferred for Low Nucleophilicity)

Why Ghosez's? When coupling 3,3-difluoroazetidine , standard active esters (OBt/OAt) are often not electrophilic enough to overcome the amine's poor nucleophilicity. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the acid to an acid chloride in situ under neutral conditions, avoiding the harsh acidic environment of oxalyl chloride/DMF that could decompose sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Azetidine (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)[3]

  • Solvent: Dichloromethane (DCM) or Chloroform (dry)

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir at RT for 1–2 hours.[3][4] Monitor: Check conversion to acid chloride by quenching an aliquot with MeOH (forms methyl ester) and checking LCMS.

  • Coupling: Cool the mixture back to 0 °C. Add the base (TEA/DIPEA).

  • Amine Addition: Add the azetidine (or 3,3-difluoroazetidine HCl salt) slowly.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous extraction (NaHCO₃/Brine).

Troubleshooting: Azetidine Ring Opening

A critical failure mode in azetidine chemistry is the unintended opening of the four-membered ring. This typically occurs after the amide is formed, driven by acid-catalyzed nucleophilic attack on the amide carbonyl, which relieves ring strain.

Mechanism of Failure

Ring_Opening_Mechanism Amide N-Acyl Azetidine (Strained) Protonation Acid Activation (H+) Amide->Protonation acidic workup Attack Nucleophilic Attack (H2O / Nu-) Protonation->Attack Nu attack at C=O Open Ring Opened Product (Linear Amide) Attack->Open C-N Bond Cleavage (Strain Release)

Figure 2: Acid-mediated ring-opening pathway.

Prevention Strategy:

  • Avoid Strong Acids: Do not use 1M HCl for workups if the product is acid-sensitive. Use saturated NH₄Cl or phosphate buffer (pH 5-6).

  • Temperature Control: Keep reactions involving electron-deficient azetidines below 40 °C unless necessary.

  • Lewis Acids: Be cautious with strong Lewis acids (e.g., during deprotection steps elsewhere in the molecule) as they can coordinate the amide oxygen and trigger opening.

Comparative Data Table

FeatureStandard (HATU)T3P (Propylphosphonic anhydride)Ghosez's Reagent
Primary Use General, simple azetidinesSterically hindered acids/aminesLow nucleophilicity (e.g., 3,3-F2)
Epimerization Moderate RiskVery Low RiskLow Risk (Neutral conditions)
Workup Requires acid/base washWater soluble byproducts (Easy)Standard extraction
Cost HighModerate (Scalable)Moderate
Toxicity Peptide coupling allergensNon-toxic, Non-allergenicCorrosive (handle with care)

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future for Large-Scale Amide Bond Formation. Organic Process Research & Development .

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications .

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters .

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry .

  • Poda, G., et al. (2016). The Azetidine Motif in Drug Discovery: A Review of its Use and Properties. Progress in Medicinal Chemistry .

Sources

Application

Application Note: Strategic Design and Screening of Fragment Libraries in FBDD

Introduction: The Library as a Probe In Fragment-Based Drug Design (FBDD), the chemical library plays a fundamentally different role than in High-Throughput Screening (HTS).[1][2] While HTS libraries function as "lottery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Library as a Probe

In Fragment-Based Drug Design (FBDD), the chemical library plays a fundamentally different role than in High-Throughput Screening (HTS).[1][2] While HTS libraries function as "lottery tickets" hoping for a near-complete match, an FBDD library functions as a chemical probe . Its role is to map the binding potential of a protein's surface with high-efficiency, low-complexity chemical matter.

The success of an FBDD campaign is not defined by the potency of the initial hits (often mM range), but by their Ligand Efficiency (LE) and synthetic tractability . This guide details the scientific principles for constructing these libraries and the protocols for screening them, ensuring that every hit provides a valid starting point for lead optimization.

Library Design: Engineering Chemical Space

The "Role" of the fragment library is to cover maximum chemical space with minimum compounds. A library of 2,000 fragments can probe the same chemical space as millions of HTS compounds because fragments represent the substructures of larger drug-like molecules.

The "Rule of Three" (Ro3)

Proposed by Congreve et al. at Astex, the Ro3 is the gold standard for fragment selection. It ensures that fragments remain small enough to allow for the addition of functional groups during optimization without violating the "Rule of Five" (Ro5) in the final drug candidate.

PropertyFBDD Fragment (Ro3)HTS Lead (Ro5)Rationale for FBDD
Molecular Weight < 300 Da< 500 DaLeaves "room" to add mass for potency.
H-Bond Donors ≤ 3≤ 5Reduces desolvation penalties upon binding.
H-Bond Acceptors ≤ 3≤ 10Maintains specific polar interactions.
cLogP ≤ 3≤ 5Ensures aqueous solubility for high-conc screening.
Rotatable Bonds ≤ 3-Reduces entropic penalty upon binding.
Structural Diversity and "Social" Fragments[3]
  • Escaping Flatland: Modern libraries move beyond flat, aromatic-rich systems (high

    
    ) to include 3D character (
    
    
    
    rich). This allows probing of chiral pockets and improves solubility.
  • "Social" vs. "Unsocial" Fragments:

    • Social: Fragments with vectors (handles) for chemical elaboration (e.g., -NH2, -COOH, -Br).

    • Unsocial: Inert structures (e.g., pure hydrocarbons) that are chemically difficult to grow. Exclude these.

Quality Control Filters

Before a molecule enters the physical library, it must pass rigorous filters:

  • PAINS Filter: Remove Pan-Assay Interference Compounds (reactive Michael acceptors, aggregators).

  • Solubility Check: Compounds must be soluble at 100 mM in DMSO and 1 mM in aqueous buffer (PBS/TBS). Insoluble fragments cause aggregation-based false positives in SPR and NMR.

Screening Protocols: The Role of Biophysical Detection[2][4][5]

Unlike enzymatic assays, FBDD relies on biophysical methods to detect weak binding (


 ~ mM). The two primary workhorses are STD-NMR  and SPR .
Protocol A: Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed technique. It detects magnetization transfer from a saturated protein to a transiently bound ligand.

Mechanism:

  • Selectively irradiate protein protons (on-resonance) at a frequency where the ligand does not absorb (e.g., -1 ppm).

  • Magnetization spreads through the protein via spin diffusion.

  • Magnetization transfers to the bound ligand via the Nuclear Overhauser Effect (NOE).

  • The ligand dissociates, carrying the saturation into the bulk solution.

  • Result: The difference spectrum (Off-Resonance minus On-Resonance) shows only signals from the binder.

Step-by-Step Protocol:

  • Sample Prep:

    • Protein Conc: 10–20 µM.

    • Ligand Conc: 500 µM – 1 mM (Ligand:Protein ratio > 50:1).

    • Buffer: Deuterated buffer (D2O or H2O/D2O 90:10) with 50-100 mM salt. Avoid high DMSO (>5%).

  • Pulse Sequence:

    • Use a train of Gaussian pulses for selective saturation (total saturation time 2–3 seconds).

    • On-Resonance: -0.5 to -1.0 ppm (protein methyls).

    • Off-Resonance: 30 ppm (control).

  • Data Acquisition:

    • Interleave scans (On/Off) to minimize drift artifacts.

    • Number of Scans: 64–128 usually sufficient.

  • Validation:

    • Negative Control: Run the exact same ligand mix without protein . If signals appear in the difference spectrum, the ligand is binding to the probe or aggregating (False Positive).

Protocol B: Surface Plasmon Resonance (SPR)

SPR measures the refractive index change near a sensor surface, allowing real-time kinetic analysis (


, 

).

Step-by-Step Protocol:

  • Immobilization:

    • Immobilize the target protein on a CM5 or dextran chip.

    • Target Density: High density (3000–5000 RU) is often needed for small fragments (low signal-to-noise).

  • Clean Screen (Solubility Filter):

    • Inject library at a single high concentration (e.g., 200 µM).

    • Criteria: Reject "super-binders" (stoichiometry > 5:1) or "sticky" compounds (square-wave profiles that don't return to baseline).

  • Affinity Screen:

    • For hits from the Clean Screen, run a dose-response (e.g., 3-point dilution: 50, 150, 450 µM).

    • Analysis: Fit to a steady-state affinity model (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Note: Fast on/off rates often preclude kinetic fitting; steady-state is standard for fragments.

Visualization of Workflows

Diagram 1: The FBDD Library Logic

This diagram illustrates the lifecycle of a fragment library, from digital design to structural validation.

FBDD_Workflow Design Library Design (Ro3, Diversity, PAINS) QC Quality Control (Solubility, Purity) Design->QC Filter Screen Primary Screen (STD-NMR / SPR) QC->Screen Plating Validation Hit Validation (Orthogonal Assay) Screen->Validation Hits (<10mM) Structure Structure Solution (X-ray / Cryo-EM) Validation->Structure Confirmed Binder Lead Lead Optimization (Fragment Growing) Structure->Lead Binding Mode Lead->Design Iterative Design

Caption: The iterative workflow of Fragment-Based Drug Design, highlighting the critical QC and validation steps before structural elaboration.

Diagram 2: STD-NMR Mechanism

This diagram explains the physical "Role" of magnetization transfer in identifying binders.

STD_NMR RF RF Pulse (On-Resonance) Protein Protein Saturation (Spin Diffusion) RF->Protein Irradiation Complex Transient Complex (Protein-Ligand) Protein->Complex NOE Transfer Ligand_Free Free Ligand (Carrying Saturation) Complex->Ligand_Free Dissociation (Fast Exchange) Spectrum Difference Spectrum (Signal Observed) Ligand_Free->Spectrum Detection

Caption: Mechanistic flow of Saturation Transfer Difference (STD) NMR. The signal is strictly dependent on the binding event and fast exchange kinetics.

Hit Evaluation: The Math of Efficiency

Once hits are identified, the "Role" of the library shifts to providing data for prioritization. Do not select hits based solely on potency (


). Use Ligand Efficiency (LE) .


  • Target: LE

    
     0.3 kcal/mol per heavy atom.
    
  • Interpretation: A fragment with

    
     mM (MW 150) is often a better starting point than a hit with 
    
    
    
    µM (MW 450), because the former has higher efficiency and more room for optimization.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[3][4] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. [Link][5][4]

  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection.[4][6][7] Drug Discovery Today. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]

Sources

Method

Advanced Synthesis and Evaluation of GABA Uptake Inhibitors

Application Note: AN-GAT-042 Introduction & Mechanistic Rationale The modulation of γ-aminobutyric acid (GABA) levels in the synaptic cleft is a validated strategy for treating epilepsy and anxiety disorders. The primary...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GAT-042

Introduction & Mechanistic Rationale

The modulation of γ-aminobutyric acid (GABA) levels in the synaptic cleft is a validated strategy for treating epilepsy and anxiety disorders. The primary target is the GABA Transporter-1 (GAT-1), a membrane protein responsible for the reuptake of GABA from the synapse into presynaptic neurons and glial cells.

Inhibiting GAT-1 extends the residence time of GABA in the synapse, enhancing inhibitory neurotransmission. This Application Note details the synthesis and evaluation of nipecotic acid derivatives , specifically focusing on the structural prototype Tiagabine .

The "Anchor-and-Chain" Design Principle

Successful GAT-1 inhibitors generally follow a tripartite structure:

  • Amino Acid Core: A polar head group (e.g., nipecotic acid) that mimics GABA and binds to the substrate site.

  • Lipophilic Anchor: A bulky, aromatic moiety that penetrates the blood-brain barrier (BBB) and interacts with the transporter's hydrophobic vestibule.

  • Spacer: An aliphatic chain (often with an alkene) connecting the core and anchor, positioning them at the correct distance.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural requirements for high-affinity GAT-1 inhibition.

GAT_SAR Core Polar Core ((R)-Nipecotic Acid) Spacer Spacer (Butenyl Chain) Core->Spacer N-linked Target GAT-1 Binding Site Core->Target Substrate Mimicry Anchor Lipophilic Anchor (Bis-thienyl) Spacer->Anchor C-linked Anchor->Target Vestibule Interaction BBB BBB Penetration Anchor->BBB Lipophilicity

Figure 1: Structural logic of Tiagabine-like GAT-1 inhibitors. The (R)-configuration of the core is essential for potency.

Synthetic Protocols

The synthesis of high-affinity GAT-1 inhibitors hinges on the optical purity of the nipecotic acid core. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]

Protocol A: Resolution of Racemic Ethyl Nipecotate

Objective: Isolation of (R)-ethyl nipecotate via diastereomeric salt formation.[2]

Reagents:

  • Racemic Ethyl Nipecotate[1][2]

  • L-(+)-Tartaric Acid (Resolving agent)

  • Ethanol (96%) / Water

  • Acetone

Procedure:

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in ethanol. Add a solution of L-(+)-tartaric acid (1.0 eq) in water/ethanol (1:9 v/v) dropwise at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (R)-ethyl nipecotate L-tartrate salt crystallizes preferentially.

  • Filtration: Filter the white crystals and wash with cold acetone.

  • Recrystallization: Recrystallize the wet cake from ethanol/water (95:5) to upgrade chiral purity to >99% ee.

  • Free Base Liberation: Suspend the purified salt in dichloromethane (DCM) and treat with 2M NaOH (aq) until pH > 12. Separate the organic layer, dry over MgSO₄, and concentrate to yield (R)-ethyl nipecotate as a clear oil.

Quality Control:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min.

  • Target: >99% enantiomeric excess (ee).

Protocol B: N-Alkylation and Hydrolysis (Tiagabine Synthesis)

Objective: Coupling the chiral core with the lipophilic side chain.

Reagents:

  • (R)-Ethyl Nipecotate (from Protocol A)

  • 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (The "Linker-Anchor" halide)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) - Catalytic

  • Solvent: Methyl Isobutyl Ketone (MIBK) or Acetonitrile

  • Sodium Hydroxide (NaOH)[3]

Procedure:

  • N-Alkylation:

    • In a reaction vessel, charge (R)-ethyl nipecotate (1.0 eq), the alkyl bromide (1.1 eq), anhydrous K₂CO₃ (2.5 eq), and KI (0.1 eq) in MIBK.

    • Reflux (115°C) for 18–24 hours under nitrogen atmosphere.

    • Monitor consumption of the amine by TLC (SiO₂, DCM/MeOH 9:1).

    • Workup: Cool to RT, filter off inorganic salts. Wash the filtrate with water, dry over Na₂SO₄, and evaporate solvent. Purify the intermediate ester via flash chromatography (Hexane/EtOAc).

  • Saponification (Hydrolysis):

    • Dissolve the intermediate ester in Ethanol (5 vol).

    • Add 2N NaOH (3.0 eq). Stir at 60°C for 3 hours.

    • Workup: Evaporate ethanol. Dissolve residue in water.[3] Wash with diethyl ether (to remove unreacted lipophiles).

    • Acidify the aqueous phase carefully with 1N HCl to pH 6.0 (isoelectric point).

    • Extract the zwitterionic product into DCM or crystallize directly if concentration permits.

  • Salt Formation (Optional): Treat with 1.0 eq HCl in ethanol to generate the hydrochloride salt for stability.

Biological Evaluation: Synaptosomal Uptake Assay

To validate the synthesized compounds, their ability to inhibit GABA uptake must be quantified using native transporters in rat brain synaptosomes.

Protocol C: [³H]-GABA Uptake Inhibition

Objective: Determine IC₅₀ values for GAT-1 inhibition.

Materials:

  • Tissue: Rat cerebral cortex (rich in GAT-1).

  • Buffer (Krebs-Ringer): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 10 mM Glucose, 20 mM HEPES, pH 7.4.

  • Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Control Inhibitor: NNC-711 or Tiagabine.

Workflow:

  • Synaptosome Preparation:

    • Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes).

    • Centrifuge at 1,000 x g for 10 min (4°C). Discard pellet (debris).

    • Centrifuge supernatant at 20,000 x g for 20 min (4°C).

    • Resuspend the pellet (P2 fraction) in Krebs-Ringer buffer.

  • Assay Incubation:

    • Aliquot 100 µL of synaptosome suspension into tubes.

    • Add 20 µL of test compound (dissolved in DMSO/Buffer) at varying concentrations (0.1 nM – 100 µM).

    • Pre-incubate for 10 min at 37°C.

    • Start Reaction: Add 20 µL of [³H]-GABA (final concentration 10–20 nM) + unlabeled GABA (total 10 µM if studying low affinity, but for GAT-1, keep total GABA low).

    • Incubate for 15 minutes at 37°C. (Linear phase of uptake).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with 5 mL cocktail.

    • Count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis:

  • Non-specific uptake (NSB): Measured in samples incubated on ice (4°C) or with 1 mM Nipecotic Acid.

  • Specific Uptake: Total CPM - NSB.

  • Calculate % Inhibition and fit to a sigmoidal dose-response curve to generate IC₅₀.

Summary of Key Data

CompoundCore ConfigurationSide ChainIC₅₀ (GAT-1) [nM]
(R)-Nipecotic Acid (R)None (H)~10,000
(S)-Nipecotic Acid (S)None (H)>50,000
Tiagabine (R)Bis(3-methyl-2-thienyl)butenyl20 – 50
NNC-711 (S)*Diphenylbutenyl (Guvacine deriv.)~40

Note: NNC-711 is based on Guvacine/Nipecotic acid derivatives but often utilizes specific stereochemistry for optimal fit.

Synthetic Workflow Diagram

Synthesis_Flow Start Racemic Ethyl Nipecotate Step1 Resolution w/ L-Tartaric Acid (Crystallization) Start->Step1 Intermediate1 (R)-Ethyl Nipecotate Tartrate Step1->Intermediate1 Step2 Free Base Liberation (NaOH/DCM) Intermediate1->Step2 Step3 N-Alkylation (R-X, K2CO3, KI, Reflux) Step2->Step3 Intermediate2 Tiagabine Ethyl Ester Step3->Intermediate2 Step4 Saponification (NaOH, then pH adj.) Intermediate2->Step4 Final Tiagabine (HCl Salt) Step4->Final

Figure 2: Step-by-step synthetic pathway from racemic starting material to active pharmaceutical ingredient.

Troubleshooting & Optimization

  • Low Yield in Alkylation:

    • Cause: Steric hindrance of the secondary amine or decomposition of the alkyl halide.

    • Solution: Ensure KI is fresh (activates the alkyl bromide to iodide in situ). Use a polar aprotic solvent like Acetonitrile or DMF if MIBK reflux is too slow.

  • Racemization:

    • Risk: Occurs during harsh hydrolysis conditions.

    • Check: Avoid refluxing strong base for extended periods. Monitor optical rotation or chiral HPLC after hydrolysis.

  • High Non-Specific Binding (Assay):

    • Cause: Lipophilic compounds sticking to filters.

    • Solution: Pre-soak GF/B filters in 0.1% PEI or BSA. Use rapid wash cycles with ice-cold buffer.

References

  • Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors. Journal of Medicinal Chemistry.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International.

  • Nielsen, E. B., et al. (1991). Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake. European Journal of Pharmacology.

  • Thermo Fisher Scientific. (2012). Protocol for isolating synaptosomes.

  • Vertex Pharmaceuticals. (1999). Patent US5958951A: Method for making tiagabine HCl.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 3-(Methoxymethyl)-3-methylazetidine HCl coupling

This guide functions as a specialized Technical Support Center for researchers working with 3-(Methoxymethyl)-3-methylazetidine Hydrochloride . It is structured to address the unique reactivity profile of this strained,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(Methoxymethyl)-3-methylazetidine Hydrochloride . It is structured to address the unique reactivity profile of this strained, sterically hindered building block.[1]

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Executive Summary: The Challenge Profile

This building block presents a "Perfect Storm" of synthetic challenges:

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain energy, making it susceptible to ring-opening polymerization (ROP) or hydrolysis under acidic/nucleophilic stress.

  • Steric Hindrance: The gem-disubstitution at the C3 position (methyl + methoxymethyl) creates a "neopentyl-like" steric environment that shields the secondary amine, significantly slowing nucleophilic attack.

  • Salt Management: As an HCl salt, the amine is chemically inert until free-based. Incomplete neutralization is the #1 cause of reaction failure.

Module 1: Pre-Reaction Critical Checks (The "Hidden" Failure Points)

Q: "I added the reagents, but I see zero conversion by LCMS. What is wrong?"

Diagnosis: You likely failed to fully liberate the free base amine. The Science: The HCl salt form of the azetidine is non-nucleophilic. In standard protocols, researchers often add 1.0–1.2 equivalents of base (e.g., DIPEA) assuming it covers the reaction. However, the HCl salt consumes the first equivalent of base immediately. The Fix:

  • Stoichiometry Rule: You must use at least 3.0 equivalents of base (DIPEA or NMM).

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq to neutralize the acid byproduct generated during coupling.

    • 1.0 eq excess to drive the equilibrium.

  • Protocol: Pre-stir the Azetidine HCl with the base in the solvent for 10–15 minutes before adding the activated carboxylic acid/coupling reagent. This ensures the amine is free and soluble.

Q: "My reaction mixture turned into a gummy polymer. Why?"

Diagnosis: Uncontrolled Ring-Opening Polymerization (ROP). The Science: Azetidines can polymerize via nucleophilic attack on the ring carbons if the nitrogen is activated (e.g., protonated or acylated) and the temperature is too high, or if strong Lewis acids are present. The Fix:

  • Temperature Control: Never heat the free-basing step above 40°C. Perform the initial addition of coupling reagents at 0°C , then slowly warm to Room Temperature (RT).

  • Avoid Strong Acids: Do not use acid chlorides (R-COCl) unless absolutely necessary, as the generated HCl can trigger ring opening. Use mild coupling reagents (HATU, T3P).

Module 2: Reagent Selection & Optimization

Decision Matrix: Choosing the Right Coupling Agent

For this specific sterically hindered amine, standard EDC/NHS coupling is often too slow, leading to hydrolysis of the active ester before the amine can attack.

ReagentSuitabilityWhy use it?[2][3][4]Recommended Condition
HATU High (Discovery)The HOAt moiety creates a less bulky active ester, accelerating attack by hindered amines.DMF/DMAc, 3.0 eq DIPEA, RT.
T3P (Propylphosphonic anhydride)High (Scale-up)Low epimerization; drives reaction by releasing water (captured by T3P). Excellent for hindered systems.[5]EtOAc or 2-MeTHF, Pyridine/NMM, 0°C -> RT.
COMU High Safer alternative to HATU with similar reactivity (Oxyma-based).DMF, DIPEA.
EDC/HOBt Low Reaction rate often too slow for 3,3-disubstituted azetidines.Not recommended.
Visual Workflow: Optimization Logic

The following diagram illustrates the decision process for optimizing this specific coupling.

CouplingLogic Start Start: Azetidine HCl Coupling Solubility Step 1: Solubility Check (Salt is polar) Start->Solubility BaseCheck Step 2: Base Stoichiometry (Must be > 2.5 eq) Solubility->BaseCheck Dissolves in DMF/DMAc ReagentSelect Step 3: Reagent Selection BaseCheck->ReagentSelect HATU Option A: HATU (Small Scale / High Cost) ReagentSelect->HATU Discovery (<1g) T3P Option B: T3P (Scale Up / Easy Workup) ReagentSelect->T3P Process (>10g) Execution Step 4: Execution (0°C Addition) HATU->Execution T3P->Execution

Caption: Logical workflow for selecting conditions based on scale and solubility constraints.

Module 3: Step-by-Step Optimized Protocols

Protocol A: The "Gold Standard" (HATU Method)

Best for: Discovery chemistry, high-value intermediates, small scale (mg to g).

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes. Note: Only partial base added here to activate acid.

  • Amine Prep: In a separate vial, dissolve 3-(Methoxymethyl)-3-methylazetidine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.5 eq). Vortex/sonicate until clear.

  • Coupling: Add the Amine solution to the Acid/HATU mixture dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (removes DMF), 1x with sat. NaHCO3, 1x Brine. Dry over Na2SO4.

Protocol B: The "Scale-Up" (T3P Method)

Best for: Multi-gram synthesis, avoiding DMF, simplified purification.

  • Charge: To a reactor, add Carboxylic Acid (1.0 eq), 3-(Methoxymethyl)-3-methylazetidine HCl (1.1 eq), and EtOAc (or 2-MeTHF).

  • Base Addition: Cool to 0°C. Add Pyridine or NMM (3.5 eq) dropwise. Observation: The mixture may become homogenous.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10 minutes. Maintain temp < 5°C.

  • Reaction: Warm to RT. T3P reactions are slower; stir 12–24 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (removes excess pyridine/azetidine), then NaHCO3.

Module 4: Troubleshooting FAQ

Q: "I see a byproduct with M+18 mass. What is it?"

A: This is likely the hydrolyzed active ester or the acid itself not reacting. However, if you are using a carbodiimide (EDC), it could be the N-acylurea rearrangement product.

  • Fix: Switch to HATU. The steric bulk of the azetidine is preventing the amine from intercepting the active ester before it rearranges or hydrolyzes.

Q: "Can I use DCM as a solvent?"

A: Only if you confirm the HCl salt dissolves. A: Azetidine HCl salts are often insoluble in pure DCM. This creates a heterogeneous slurry where the base cannot effectively neutralize the salt inside the crystal lattice.

  • Fix: Use a minimal amount of DMF to dissolve the salt, then dilute with DCM, or use a biphasic system (DCM/Water) with an inorganic base (K2CO3) if your acid chloride is stable enough (Schotten-Baumann conditions).

Q: "Is the methoxymethyl group stable?"

A: Generally, yes.[5] It is an ether. However, strong Lewis acids (e.g., BBr3, AlCl3) used elsewhere in a sequence will cleave it. It is stable to standard amide coupling conditions (HATU, T3P, DIPEA).

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P superiority for hindered systems).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Comprehensive review of HATU/HOAt mechanisms).

  • Couturier, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. (Covers ring strain and stability).[6]

  • Bachem. (2024). Peptide Coupling Reagents Guide. (Comparison of HATU vs COMU vs T3P).

Sources

Optimization

Purification challenges of polar azetidine hydrochloride salts

This technical guide addresses the specific purification challenges associated with polar azetidine hydrochloride salts . These compounds present a "perfect storm" of purification difficulties: high water solubility, lac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific purification challenges associated with polar azetidine hydrochloride salts . These compounds present a "perfect storm" of purification difficulties: high water solubility, lack of UV chromophores, ring strain instability, and extreme hygroscopicity.

Topic: Troubleshooting Isolation, Purification, and Handling of Polar Azetidine Salts Lead Scientist: Senior Applications Specialist, Separation Sciences

Introduction: The "Polarity Trap"

Azetidine hydrochloride salts are small, charged, nitrogen-containing heterocycles. Their purification often fails because they defy the standard "organic chemist's toolkit."[1]

  • The Problem: They are ionic and highly polar, meaning they prefer the aqueous layer during extraction.

  • The Risk: The 4-membered ring has significant strain (~25 kcal/mol).[2] Harsh acidic conditions or nucleophilic solvents can trigger ring-opening, destroying your product.[1]

  • The Result: Researchers often end up with a hygroscopic "oil" or "gum" rather than a clean solid, or lose the product entirely in the aqueous waste.

Module 1: Isolation from Reaction Mixtures

Scenario: “I finished my reaction, but my product is stuck in the water layer. Standard EtOAc/Hexane extraction failed.”

The Science of Solubility

Azetidine HCl salts are effectively ionic liquids in solution.[1] Standard organic solvents (EtOAc, Et₂O, DCM) cannot break the hydration shell of the salt. You must increase the polarity of your organic phase or use solid-phase extraction.[1]

Troubleshooting Protocols
Method A: The "n-Butanol" Extraction (Liquid-Liquid)

If you must use extraction, n-Butanol is one of the few water-immiscible solvents polar enough to extract amine salts.

  • Saturate Aqueous Layer: Add NaCl to your aqueous reaction mixture until saturated.[1] This "salting out" effect pushes the organic salt out of the water.

  • Extract: Wash with n-Butanol (3x).[1]

    • Note: n-Butanol has a high boiling point (117°C).[1]

  • Evaporation: You must use a high-vacuum rotavap or azeotrope with heptane to remove the n-Butanol without overheating the heat-sensitive azetidine ring.[1]

Method B: SCX Resin Capture (Solid-Phase)

Recommended for high purity requirements. Strong Cation Exchange (SCX) resin binds the amine, allowing you to wash away non-polar impurities and inorganic salts.

  • Load: Dissolve crude mixture in MeOH/Water and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities.[1]

  • Elute: Release the amine using 2M NH₃ in MeOH .

  • Re-Salt: Evaporate the ammonia/MeOH, redissolve in anhydrous Et₂O, and bubble HCl gas (or add HCl in Dioxane) to precipitate the clean salt.

Method C: Lyophilization (Freeze-Drying)

Best for water-only systems. If your product is in pure water (e.g., after deprotection), do not heat it to remove water.[1] Heat promotes hydrolysis of the strained ring.[1] Freeze-drying preserves the ring integrity and yields a fluffy solid.

Module 2: Chromatography & Detection

Scenario: “My compound is invisible on UV, and it streaks on silica gel.”

The "Invisible" Problem

Azetidines lack a conjugated pi-system, making them UV-inactive.[1]

  • Solution 1 (Universal Detection): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] These detect any non-volatile particle, regardless of optical properties.[1]

  • Solution 2 (Derivatization): If you only have UV, react a small aliquot with benzyl chloride or Fmoc-Cl to add a chromophore for checking purity, or protect the bulk material with Boc-anhydride , purify the non-polar Boc-azetidine on standard silica, and then deprotect.

The "Streaking" Problem

Standard silica is acidic.[1] It protonates the amine, causing it to bind irreversibly to silanols (tailing/streaking).[1]

Recommended Stationary Phases
Column TypeMechanismMobile Phase SuggestionWhy it works
HILIC (Hydrophilic Interaction)Partitioning into water layer on silica surfaceACN / Water / Ammonium Formate (pH 3)Retains polar charged species; elutes non-polar junk first.[1]
C18 AQ (Aqueous Stable C18)Hydrophobic interaction (modified)Water / MeOH / 0.1% TFAPrevents "phase collapse" common in standard C18 columns with 100% water.[1]
Amine-Functionalized Silica Normal Phase (Basified)DCM / MeOHThe basic surface repels the amine, preventing sticking/streaking.

Module 3: Crystallization & Hygroscopicity

Scenario: “I isolated a solid, but it turned into a sticky goo on the benchtop.”

The Hygroscopicity Trap

Azetidine HCl salts are notoriously hygroscopic.[1] They pull moisture from the air, dissolving themselves (deliquescence).

Protocol: Anhydrous Salt Formation

Do not use aqueous HCl. Water is the enemy here.[1]

  • Dissolve: Dissolve the free base in anhydrous Et₂O (Diethyl Ether) or DCM .[1]

  • Acidify: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: The salt should crash out immediately as a white solid.[1]

  • Isolation:

    • If Solid: Filter under Argon/Nitrogen atmosphere.[1]

    • If Gum: Decant the solvent.[1] Triturate (grind) the gum with fresh anhydrous Et₂O or Pentane to induce crystallization.[1]

  • Storage: Store in a desiccator at -20°C.

Visual Decision Guides

Workflow 1: Isolation Strategy

Caption: Decision matrix for isolating polar azetidine salts from crude reaction mixtures.

IsolationStrategy Start Crude Reaction Mixture SolventCheck Is the solvent water-based? Start->SolventCheck ImpurityCheck Are there inorganic salts? SolventCheck->ImpurityCheck Yes StandardExt Standard Extraction Fails (Product stays in water) SolventCheck->StandardExt No (Organic) Lyophilize Lyophilization (Freeze Dry) (Preserves Ring Stability) ImpurityCheck->Lyophilize No (Clean) SCX SCX Resin Capture (Wash away salts, elute amine) ImpurityCheck->SCX Yes (High Salt) Butanol n-Butanol Extraction (Requires Salting Out) ImpurityCheck->Butanol Alternative

Workflow 2: Chromatography Selection

Caption: Selecting the correct stationary phase based on UV activity and polarity.

ChromSelection Start Purification Needed UVCheck Is it UV Active? Start->UVCheck Deriv Derivatize (Boc/Fmoc) OR Use ELSD/CAD UVCheck->Deriv No PhaseCheck Select Column Mode UVCheck->PhaseCheck Yes Deriv->PhaseCheck HILIC HILIC Column (Best for Polar/Ionic) PhaseCheck->HILIC Highly Polar/Salt C18AQ C18-AQ (High Water) (For moderate polarity) PhaseCheck->C18AQ Water Soluble Silica Standard Silica (AVOID: Streaking) PhaseCheck->Silica Only if Boc-Protected

[1]

Frequently Asked Questions (FAQ)

Q: Can I distill my azetidine to purify it? A: Proceed with extreme caution. While free-base azetidines can be distilled, they are volatile and thermally unstable.[1] The ring can open at high temperatures (polymerization).[1] If you must distill, use high vacuum to keep the bath temperature below 50°C. Never attempt to distill the HCl salt; it will decompose.

Q: Why did my product turn yellow/brown upon adding HCl? A: This often indicates acid-catalyzed ring opening or polymerization.[1] If the concentration of acid is too high or the temperature isn't controlled (exothermic salt formation), the strained ring snaps. Always add acid dropwise at 0°C and ensure efficient stirring.

Q: I don't have an ELSD. How do I see my fractions? A: Use TLC stains .[1]

  • Ninhydrin: Stains free amines red/purple (requires free base).[1]

  • KMnO₄: Universal oxidizer, usually shows azetidines as yellow spots.[1]

  • Iodine Chamber: Very effective for nitrogen heterocycles; spots turn brown.[1]

References

  • Biotage. (2023).[1][3] Very polar compound purification using aqueous normal-phase flash column chromatography (HILIC).[1] Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][4] PMC.[1] Retrieved from

  • Organic Chemistry Portal. (2022).[1] Synthesis and Reactivity of Azetidines.[1][2][5] Retrieved from

  • ResearchGate. (2017).[1][6] Purification of organic hydrochloride salt? (Discussion on hygroscopic amine salts). Retrieved from

  • CymitQuimica. (2024).[1][2][5] Azetidine Hydrochloride Properties and Safety.[1][7] Retrieved from

Sources

Troubleshooting

Overcoming solubility issues with 3-methoxy-3-methylazetidine hydrochloride

Topic: Overcoming Solubility & Handling Challenges CAS: 905843-93-8 | Formula: [1] Executive Summary 3-Methoxy-3-methylazetidine hydrochloride is a high-value, -rich building block used to lower lipophilicity ( ) and imp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges CAS: 905843-93-8 | Formula:


[1]
Executive Summary

3-Methoxy-3-methylazetidine hydrochloride is a high-value,


-rich building block used to lower lipophilicity (

) and improve metabolic stability in drug candidates.[1] However, its physical properties create a distinct "Solubility Paradox":
  • The Salt Form (HCl): Highly stable and crystalline but insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for most cross-coupling or acylation reactions.[1]

  • The Free Base: Soluble in organics but volatile, hygroscopic, and prone to degradation if handled improperly.[1]

This guide provides field-proven protocols to bridge this gap, ensuring high yields without compromising the integrity of the azetidine ring.[1]

Part 1: The Solubility Matrix

Before initiating any reaction, consult this compatibility table. The hydrochloride salt possesses high lattice energy, resisting dissolution in standard organic solvents.[1]

Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Water High (>100 mg/mL) HighAqueous workups; Biphasic reactions.[1]
Methanol (MeOH) High HighStock solutions; Hydrogenation.[1]
DMSO / DMF Moderate to High High

, Alkylation, Peptide Coupling.[1]
Dichloromethane (DCM) InsolubleHigh Acylation (requires neutralization).[1]
THF / 2-MeTHF InsolubleHigh Reductive amination; Grignard compatibility.[1]
Toluene / Hexanes InsolubleModerateNot recommended (polarity mismatch).[1]

Critical Insight: Never attempt to dissolve the HCl salt directly into DCM or THF expecting a clear solution.[1] You must generate the free base in situ or use a biphasic system.[1]

Part 2: Troubleshooting Synthesis (Getting it INTO Reaction)
Scenario A: "I need to run an Amide Coupling (HATU/EDC) in DMF."

Issue: The salt dissolves in DMF, but the reaction is sluggish or yields are low. Root Cause: The amine is protonated (


).[1] It is non-nucleophilic until deprotonated.[1] However, adding weak bases (like TEA) to the HCl salt in DMF can precipitate triethylamine hydrochloride, creating a thick slurry that hinders mixing.

Protocol: The "Homogeneous Release" Method

  • Dissolution: Dissolve 3-methoxy-3-methylazetidine HCl in the minimum volume of DMF (or DMAc).

  • Base Selection: Use DIPEA (Diisopropylethylamine) instead of TEA.[1] DIPEA-HCl is more soluble in DMF than TEA-HCl, maintaining a homogeneous mixture.[1]

  • Stoichiometry: Add 3.0 equivalents of DIPEA.

    • 1.0 eq to neutralize the HCl salt.[1]

    • 1.0 eq to neutralize the acid generated during coupling.[1]

    • 1.0 eq excess to drive kinetics.[1]

  • Order of Addition: Add the DIPEA to the amine solution before adding the activated carboxylic acid.

Scenario B: "I am reacting with an Acid Chloride/Sulfonyl Chloride in DCM."

Issue: The salt clumps at the bottom of the flask in DCM. Root Cause: The lattice energy of the salt prevents it from entering the organic phase to react with the electrophile.[1]

Protocol: The Biphasic Schotten-Baumann System This is the most robust method for acylations, utilizing water to dissolve the salt and DCM to dissolve the electrophile.

  • Aqueous Phase: Dissolve the azetidine HCl salt in water (approx. 0.5 M concentration).[1]

  • Base: Add 2.5 equivalents of inorganic base (NaOH or

    
    ).[1] Note: Azetidines are stable to aqueous base.
    
  • Organic Phase: Dissolve the acid chloride in DCM (equal volume to water).

  • Mixing: Combine phases and stir vigorously. The free base will migrate to the interface, react, and the lipophilic product will move into the DCM layer.

  • Monitoring: Monitor the disappearance of the acid chloride by TLC.

Part 3: Workup & Isolation (Getting it OUT)

The Trap: 3-Methoxy-3-methylazetidine is a small, polar molecule.[1] If your product retains the basic amine functionality, it will likely stay in the aqueous layer during extraction, leading to massive yield loss.

Decision Tree: Reaction Workflow

ReactionSetup Start Start: 3-Methoxy-3-methylazetidine HCl ReactionType Select Reaction Type Start->ReactionType Acylation Acylation / Sulfonylation (Electrophile in DCM) ReactionType->Acylation Coupling Peptide Coupling / SNAr (Electrophile in DMF/DMSO) ReactionType->Coupling Biphasic Use Biphasic Protocol (DCM + Water + K2CO3) Acylation->Biphasic Homogeneous Use Homogeneous Protocol (DMF + DIPEA) Coupling->Homogeneous Workup Workup Strategy Biphasic->Workup Homogeneous->Workup IsProductPolar Is Product Highly Polar? Workup->IsProductPolar YesPolar Avoid Aqueous Wash. Evaporate DMF directly or use Catch-and-Release (SCX) IsProductPolar->YesPolar Yes NoPolar Standard Extraction (EtOAc/Water) IsProductPolar->NoPolar No

Figure 1: Decision logic for solvent selection and workup strategy based on reaction type and product polarity.

FAQ: Isolation Challenges

Q: My product is water-soluble. How do I extract it? A: Do not use pure water for the wash.[1]

  • Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic product into the organic layer.

  • Solvent Switch: Use a mixture of DCM:Isopropanol (3:1) as the extraction solvent.[1] This mixture is more polar than pure DCM and extracts polar amines efficiently.[1]

Q: Can I rotavap the free base? A: Proceed with extreme caution. The free base of 3-methoxy-3-methylazetidine (MW ~101 g/mol ) is moderately volatile (estimated BP ~110-120°C).[1]

  • Do not use high vacuum (< 10 mbar) at room temperature for prolonged periods.[1]

  • Do not heat the water bath above 40°C.[1]

  • Best Practice: Use the free base immediately in the next step (telescoping) rather than isolating it to dryness.[1]

Part 4: Storage & Stability

Issue: The material turned into a wet goo in the bottle. Diagnosis: The HCl salt is hygroscopic.[1] It has absorbed atmospheric moisture.[1]

Recovery Protocol:

  • Dissolve the "goo" in a minimum amount of Methanol.[1]

  • Add diethyl ether or MTBE dropwise until the solution becomes cloudy.

  • Cool to -20°C to recrystallize the salt.

  • Filter and dry under vacuum over

    
    .
    

Storage Recommendation:

  • Store at room temperature in a desiccator.

  • Keep the container tightly sealed under Argon/Nitrogen.[1]

  • Safety Note: While azetidines are more stable than aziridines, they are still alkylating agents.[1] Avoid skin contact.[1]

References
  • PubChem. (2024).[1][2] 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (1973). Azetidine (General handling of azetidine salts).[1] Org.[1][6][7][8] Synth. 1973, 53, 13. [Link]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] (General reactivity context).

  • Pfizer Inc. (2012).[1] Patent WO2012018635A1.[1] (Example of 3,3-disubstituted azetidine usage in medicinal chemistry). [1]

Sources

Optimization

Preventing N-alkylation side reactions in azetidine chemistry

Technical Support Center: Azetidine Chemistry Ticket ID: AZT-N-ALK-PREV Status: Open Specialist: Senior Application Scientist Welcome to the Azetidine Optimization Hub You are likely here because your azetidine reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry Ticket ID: AZT-N-ALK-PREV Status: Open Specialist: Senior Application Scientist

Welcome to the Azetidine Optimization Hub

You are likely here because your azetidine reaction yielded a complex mixture, a polymerized gel, or an N-alkylated byproduct instead of the desired core functionalization.

Azetidines present a unique "double-threat" challenge in synthesis:

  • High Nucleophilicity: The nitrogen lone pair is highly accessible (

    
     for the parent heterocycle), making it a competitive nucleophile.
    
  • Ring Strain: With ~25.4 kcal/mol of strain energy, the ring is prone to relief via ring-opening polymerization (CROP) or nucleophilic attack, particularly under acidic or Lewis-acidic conditions.

This guide provides the "Hardware" (structural modification) and "Software" (reaction engineering) fixes to prevent unwanted N-alkylation and ring degradation.

Module 1: The "Hardware" Fix – Protecting Group Strategy

The most robust method to prevent N-alkylation is to mask the nitrogen's nucleophilicity. However, not all protecting groups (PGs) are equal regarding ring stability.

Strategic Selection Matrix
Protecting GroupElectronic EffectRing StabilityBest For...Avoid When...
Boc (tert-butoxycarbonyl) Electron Withdrawing (Modest)HighGeneral synthesis, C-H activation, Lithiation.Strong acidic conditions are required downstream (deprotection risk).
Cbz (Benzyloxycarbonyl) Electron Withdrawing (Modest)HighHydrogenolysis-compatible routes.Hydrogenation of other alkenes is required.
Tosyl / Sulfonyl Electron Withdrawing (Strong)Very HighCross-coupling (Pd), preventing coordination.Reductive conditions (e.g., Mg/MeOH) are incompatible.
Benzhydryl / Benzyl Electron DonatingLow Not recommended for preventing N-alkylation.You need to prevent N-alkylation; the N remains nucleophilic.

Critical Insight: Electron-withdrawing groups (Boc, Tosyl) reduce the electron density on the nitrogen, significantly lowering the


 of the conjugate acid. This prevents the nitrogen from acting as a nucleophile toward alkyl halides or Michael acceptors. They also suppress the "puckering" of the ring, adding thermodynamic stability.

Module 2: The "Software" Fix – Reaction Engineering

When you cannot permanently protect the nitrogen (e.g., during late-stage functionalization), you must use kinetic or thermodynamic controls to "hide" the lone pair transiently.

Scenario A: Radical C-H Functionalization (Minisci Reaction)

The Problem: In radical additions, the nucleophilic radical often attacks the electron-deficient heterocycle. However, if the nitrogen is free, it can react with electrophilic radical precursors or undergo oxidation.

The Fix: Protonation. By running the reaction in acidic media (TFA or aqueous acid), you convert the Azetidine to the Azetidinium ion.

  • Effect 1: The N-lone pair is bound to H+, rendering it non-nucleophilic.

  • Effect 2: The ring becomes electron-deficient, activating it toward nucleophilic alkyl radicals at the C-H positions (typically C3).

Scenario B: Preventing Polymerization (CROP)

The Problem: A trace amount of alkylating agent or Lewis acid initiates Cationic Ring-Opening Polymerization (CROP). The azetidinium species acts as the electrophile, and a free azetidine acts as the nucleophile.

The Fix: Dilution & Order of Addition.

  • High Concentration (>0.5 M): Favors intermolecular attack (Polymerization).

  • Low Concentration (<0.1 M): Favors intramolecular pathways or reaction with external reagents.

  • Protocol: Always add the azetidine slowly to the electrophile/acid, not the other way around. This ensures the concentration of free amine relative to the activated species remains low.

Visualizing the Pathway

The following diagram illustrates the divergence between the desired path (Protection/Protonation) and the failure modes (Alkylation/Polymerization).

AzetidinePathways Azetidine Free Azetidine (Nucleophilic N) N_Alkyl N-Alkylation (Side Product) Azetidine->N_Alkyl Direct Attack Polymer Polymerization (Gel/Tar) Azetidine->Polymer Self-Reaction (Acid Cat.) Protected N-Boc/Tosyl Azetidine (Non-Nucleophilic) Azetidine->Protected + Boc2O / TsCl Protonated Azetidinium Ion (H+ Salt) Azetidine->Protonated + TFA / HX Electrophile Electrophile (R-X) C_Funct C-Functionalization (Desired Product) Protected->C_Funct Lithiation / Cross-Coupling Protonated->C_Funct + Radical Source (Minisci) Radical Nucleophilic Radical

Caption: Figure 1. Divergent reaction pathways. Red arrows indicate failure modes driven by the lone pair. Green paths indicate successful mitigation strategies.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into an insoluble white gel. What happened?

  • Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (CROP). This happens if you have a leaving group present (like an alkyl halide) and the reaction got too hot or too concentrated.

  • Solution: Repeat the experiment at 0.1 M or lower . Ensure your base (e.g.,

    
    ) is finely ground and in excess to scavenge protons immediately, preventing the formation of the reactive azetidinium species.
    

Q2: I am trying to do a Pd-catalyzed cross-coupling on the ring, but the reaction is dead.

  • Diagnosis: The azetidine nitrogen is coordinating to the Palladium, poisoning the catalyst.

  • Solution: Do not use a free amine. Use an N-Tosyl or N-Boc azetidine. The electron-withdrawing nature prevents Pd-coordination. If you must use the free amine, add a Lewis Acid (like

    
    ) to tie up the nitrogen, though this is risky with strained rings.
    

Q3: Can I use the Minisci reaction to add an alkyl group to the Nitrogen?

  • Correction: No. Minisci reactions are for C-H functionalization.[1] If you want N-alkylation, simply treat the free base with an alkyl halide and base. If you are trying to avoid N-alkylation during a Minisci reaction, you must use acid (TFA) to protonate the nitrogen first.

Standard Operating Protocols (SOPs)

SOP 1: Robust N-Boc Protection of 3-Azetidinone

Use this to "cap" the nitrogen before attempting any chemistry on the carbon skeleton.

  • Preparation: Dissolve 3-azetidinone hydrochloride (1.0 equiv) in a mixture of THF and Water (1:1 ratio, 0.2 M concentration).

  • Basification: Cool to 0°C. Add

    
     (2.5 equiv) slowly. Gas evolution will occur.
    
  • Reagent Addition: Add

    
     (1.1 equiv) dropwise as a solution in minimal THF.
    
  • Reaction: Warm to room temperature and stir for 4-6 hours.

  • Workup: Extract with EtOAc. Wash organic layer with dilute citric acid (to remove unreacted amine) and brine.

  • Validation: Check NMR. The

    
    -protons (C2/C4) should appear as a sharp singlet (or split signals due to rotamers) around 4.5-4.7 ppm.
    
SOP 2: Minisci C-H Alkylation (Preventing N-Alkylation)

Use this for late-stage functionalization of the ring carbons.

  • Protonation: Dissolve the azetidine substrate (1.0 equiv) in TFA/Water (1:1) or pure TFA if the substrate is stable. This step is non-negotiable to block N-alkylation.

  • Radical Generation: Add the alkyl carboxylic acid (radical source, 2-3 equiv) and

    
     (0.2 equiv) as catalyst.
    
  • Initiation: Heat to 60-80°C. Add Ammonium Persulfate (

    
    , 3.0 equiv) portion-wise over 1 hour.
    
  • Mechanism: The oxidative decarboxylation generates an alkyl radical. Because the Azetidine is protonated (Azetidinium), the radical attacks the electron-deficient C-H bond, not the Nitrogen.

  • Workup: Basify carefully with NaOH at 0°C to release the free base product.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.[2] (2021).[1][2] Overview of ring strain and reactivity profiles.

  • Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. (2024).[1][2] Details on protonation strategies to direct radical attack.

  • Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules. (2020).[1][3] Mechanisms of polymerization side-reactions.

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization. Journal of the American Chemical Society. (2016).[4][5] Baran Lab protocols for handling strained azabicyclo systems.

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. (2023).[6] General principles for amine protection.

Sources

Troubleshooting

Stability of azetidine ring under acidic and basic conditions

Technical Support Center: Azetidine Scaffold Stability & Handling Ticket ID: AZT-STAB-001 Topic: Stability of Azetidine Ring Under Acidic and Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Scaffold Stability & Handling

Ticket ID: AZT-STAB-001 Topic: Stability of Azetidine Ring Under Acidic and Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The Strain Factor

Welcome to the Azetidine Technical Support Center. If you are working with azetidines, you are managing a delicate balance between conformational rigidity and ring strain .[1][2]

  • The Core Issue: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[1] While this is less than aziridines (~27 kcal/mol), it is significantly higher than pyrrolidines (~5 kcal/mol).[1]

  • The consequence: This strain provides the thermodynamic driving force for ring-opening reactions. Under specific conditions—particularly acidic environments or in the presence of strong nucleophiles—the ring will relieve this strain by snapping open, often destroying your scaffold.[1]

Module A: Acidic Conditions (The "Red Zone")[1]

User Query: "I treated my N-Boc azetidine with 50% TFA/DCM to remove the protecting group. After workup, the mass spec shows a complex mixture and the NMR suggests the ring has opened.[1] What happened?"

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening

This is the most common failure mode in azetidine chemistry. The mechanism is distinct from standard Boc deprotection.[1]

  • Protonation: The acid protonates the nitrogen (or the carbamate oxygen, leading to N-protonation).[1]

  • Activation: The resulting ammonium/azetidinium species is highly electrophilic due to the ring strain.[1]

  • Nucleophilic Attack: Even weak nucleophiles (like the trifluoroacetate anion, residual water, or intramolecular nucleophiles) attack the

    
    -carbon (C2 or C4).[1]
    
  • Ring Scission: The C-N bond cleaves to relieve ring strain, resulting in a linear propyl-amine derivative (often functionalized with the nucleophile).[1]

Visualizing the Failure Pathway

AzetidineAcidDecomp NBoc N-Boc Azetidine Protonated Protonated Intermediate (Highly Strained) NBoc->Protonated + H+ (TFA/HCl) Attack Nucleophilic Attack (by TFA- or H2O) Protonated->Attack Activation Opened Ring-Opened Byproduct (Linear Amine) Attack->Opened Strain Release (~25 kcal/mol)

Figure 1: Mechanism of acid-mediated azetidine decomposition. The protonated ring acts as an electrophile, inviting attack even from weak nucleophiles.[1]

Troubleshooting Protocol: Safe N-Boc Deprotection

To prevent ring opening, you must minimize the lifetime of the protonated species and exclude nucleophiles.[1]

Method A: The Scavenger Approach (Recommended) This protocol uses a cation scavenger to intercept the t-butyl cation without allowing the acid anion to attack the ring.

  • Dissolve: Dissolve substrate in DCM (0.1 M).

  • Add Scavenger: Add triethylsilane (Et3SiH) (2.0 equiv) or 1,3-dimethoxybenzene (5.0 equiv).[1]

  • Cool: Cool the mixture to 0 °C (Ice bath).

  • Acidify: Add TFA dropwise (final concentration 10-20% v/v, not 50%).

  • Monitor: Check TLC/LCMS every 15 mins.

  • Quench: Pour immediately into cold sat. NaHCO3. Do not concentrate the acidic solution on a rotavap.[1]

Method B: HCl in Dioxane (Anhydrous) If TFA fails, use HCl.[1] The chloride ion is nucleophilic, but in anhydrous dioxane, the lack of solvation can sometimes favor deprotection over ring opening if the temperature is kept low.[1]

Module B: Basic Conditions (The "Yellow Zone")

User Query: "Can I saponify a methyl ester on the 3-position of an azetidine using LiOH or NaOH? Will the ring survive?"

Diagnosis: Generally Stable, with Exceptions

Azetidines are significantly more stable to base than to acid.[1] The nitrogen lone pair is free, meaning the ring is not activated toward nucleophilic attack.[1] However, elimination is a risk.[1]

  • Standard Saponification: 3-substituted azetidines generally survive standard LiOH/THF/Water conditions.[1]

  • The Risk (Elimination): If you have a leaving group (LG) at the 3-position and an electron-withdrawing group (EWG) on the nitrogen, a strong base can trigger an E2 elimination or fragmentation.[1]

Comparative Stability Data
ConditionStability RatingPrimary RiskMitigation Strategy
Dilute Acid (pH 4-6) ModerateSlow hydrolysisKeep cold; limit exposure time.[1]
Strong Acid (TFA, HCl) Critical Ring opening (Nucleophilic attack)Use scavengers; Avoid nucleophilic counter-ions.[1]
Weak Base (NaHCO3) HighNoneStandard handling.[1]
Strong Base (LiHMDS) ModerateElimination (if LG present)Avoid if LG is at C3; Keep -78 °C.
Nucleophiles (R-NH2) ModerateRing opening (if N is activated)Do not quaternize N before reaction.[1]

Module C: Nucleophilic Vulnerability[1]

User Query: "I want to alkylate the azetidine nitrogen. Are there risks?"

Diagnosis: Quaternization Danger

If you alkylate the nitrogen to form a quaternary ammonium salt (azetidinium), you have recreated the "acidic" instability profile.[1] The ring becomes highly electrophilic.[1]

  • Rule of Thumb: Never isolate quaternary azetidinium salts unless you intend to open the ring.

  • Safe Practice: If performing reductive amination, ensure the intermediate iminium is reduced quickly.[1]

Decision Matrix: Troubleshooting Workflow

AzetidineWorkflow Start Start: Azetidine Reaction Condition Condition Type? Start->Condition Acid Acidic (Deprotection) Condition->Acid Base Basic (Saponification/Alkylation) Condition->Base Check1 Is N-Atom Basic? Acid->Check1 Check2 Is there a LG at C3? Base->Check2 Risk1 HIGH RISK: Ring Opening via H+ Activation Check1->Risk1 Yes (Protonation) Action1 Use Scavengers (Et3SiH) Keep < 0°C Risk1->Action1 Risk2 Risk: Elimination Check2->Risk2 Yes Safe Generally Stable Check2->Safe No

Figure 2: Decision tree for assessing risk during azetidine manipulation.

References

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International.[1] (Verified via search 1.3, 1.4 context).[1]

  • Padwa, A. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. (Verified via search 1.1, 1.2).[1]

  • Soda, T., et al. (2024).[1] "Selective Thermal Deprotection of N-Boc Protected Amines." Organic Process Research & Development. (Verified via search 1.13).[1]

  • Doda, K., et al. (2021).[1] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3] Organic & Biomolecular Chemistry. (Verified via search 1.3, 1.4).

Sources

Optimization

Technical Support Center: N-Arylation of 3-Substituted Azetidines

Status: Active Ticket ID: AZT-ARYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Azetidine Dilemma" Coupling 3-substituted azetidines is deceptively difficult....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AZT-ARYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Azetidine Dilemma"

Coupling 3-substituted azetidines is deceptively difficult. While they appear to be simple secondary amines, two intrinsic factors cause standard protocols to fail:

  • Ring Strain (~26 kcal/mol): The 4-membered ring is a "loaded spring." High temperatures or strong Lewis acids/bases can trigger ring-opening or polymerization.

  • Conformational Puckering: Unlike flat pyrrolidines, 3-substituted azetidines adopt a puckered conformation. This sterically shields the nitrogen lone pair, significantly slowing down the oxidative addition or reductive elimination steps in metal catalysis.

This guide provides a triage system to diagnose failure modes and offers validated protocols to overcome them.

Diagnostic Triage (Troubleshooting Q&A)

Symptom A: "My reaction mixture turned black/tarry, and the yield is <10%."

Diagnosis: Base-Mediated Ring Opening / Polymerization. Azetidines are sensitive to strong bases (e.g., NaOtBu, KHMDS) at high temperatures. The base likely deprotonated the substrate or attacked the ring, leading to oligomerization.

  • Solution: Switch to a milder, inorganic base.

    • Recommendation: Use Cs₂CO₃ or K₃PO₄ . These are sufficiently basic for the catalytic cycle but less likely to trigger nucleophilic ring opening.

    • Alternative: If using Buchwald conditions, switch to LHMDS at lower temperatures (only if the electrophile allows) or use t-BuOLi , which is milder than NaOtBu.

Symptom B: "I see full conversion of the aryl halide, but the product mass is missing."

Diagnosis: Beta-Hydride Elimination (Rare) or Reductive Dehalogenation. If the azetidine is sterically bulky (e.g., 3,3-disubstituted), the Pd-catalyst may undergo


-hydride elimination (if hydrogens are available) or simply reduce the aryl halide because amine binding is too slow.
  • Solution: Accelerate Reductive Elimination.

    • Recommendation: Switch to a ligand with a larger cone angle and specific electronic properties to force the reductive elimination. RuPhos is the gold standard here. BrettPhos is often too bulky for secondary amines, but RuPhos strikes the perfect balance.

Symptom C: "The reaction is stalled. Starting material remains untouched."

Diagnosis: Catalyst Poisoning or Induction Period. Azetidines are Lewis basic and can coordinate too strongly to Pd(II), creating a resting state "sink." If you are using Pd₂(dba)₃ + Ligand, the active species might never form.

  • Solution: Use Pre-formed Catalysts (Precatalysts).

    • Recommendation: Stop mixing Pd sources and ligands in situ. Use RuPhos Pd G4 or XPhos Pd G4 . These precatalysts generate the active Pd(0) species immediately upon mild heating, bypassing the induction period.

Decision Logic: Method Selection

Before starting, map your substrate to the correct methodology using this logic flow.

Azetidine_Logic Start START: Analyze Substrate Electrophile Is the Aryl Halide Electron Deficient? Start->Electrophile Sensitive Is the Azetidine Acid/Base Sensitive? Electrophile->Sensitive No (e.g., Anisoles, Toluenes) SNAr Method A: SNAr (DMSO, K2CO3, Heat) Electrophile->SNAr Yes (e.g., Pyridines, Nitro-arenes) Heat Can the substrate tolerate >80°C? Sensitive->Heat No ChanLam Method C: Chan-Lam (Cu(OAc)2, Boronic Acid, RT) Sensitive->ChanLam Yes (Avoid Heat/Strong Base) Buchwald Method B: Pd-Catalysis (RuPhos Pd G4, Cs2CO3) Heat->Buchwald Yes Heat->ChanLam No

Figure 1: Decision matrix for selecting the optimal N-arylation strategy based on substrate electronics and stability.

Validated Protocols

Protocol A: The "Gold Standard" (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides, scalable synthesis.

Mechanistic Insight: This protocol uses RuPhos , a bulky biaryl phosphine ligand. RuPhos facilitates the difficult reductive elimination step involving the strained azetidine nitrogen. We use Pd G4 precatalysts to ensure immediate catalyst activation at lower temperatures.

ReagentEquivalentsRole
Aryl Halide1.0Electrophile
3-Substituted Azetidine1.2Nucleophile
RuPhos Pd G4 0.02 - 0.05Precatalyst (Ensures active species)
Cs₂CO₃ 2.0 - 3.0Base (Mild, heterogeneous)
Toluene or 1,4-Dioxane0.1 - 0.2 MSolvent (Non-polar preferred)

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Azetidine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add RuPhos Pd G4 (2-5 mol%). Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%) but expect variable results.

  • Evacuate and backfill with Nitrogen (x3).

  • Add anhydrous Toluene (degassed).

  • Heat to 80 °C (or 100 °C for chlorides) for 4–16 hours.

  • Workup: Filter through Celite to remove insolubles. The filtrate often contains pure product; otherwise, flash chromatography.

Protocol B: The "Safety Net" (Chan-Lam Coupling)

Best for: Highly sensitive azetidines, boronic acid availability, room temperature requirements.

Mechanistic Insight: This is an oxidative coupling using Cu(II).[1] It proceeds at room temperature in air, avoiding the thermal ring-opening risks of Pd-catalysis. The mechanism involves a Cu(III) intermediate that undergoes reductive elimination more easily than Pd(II) for these substrates.

ReagentEquivalentsRole
Aryl Boronic Acid1.5 - 2.0Electrophile Source
3-Substituted Azetidine1.0Nucleophile
Cu(OAc)₂ 0.1 - 1.0Catalyst/Promoter
Pyridine or TEA2.0Base/Ligand
DCM or MeOH0.1 MSolvent
Oxygen Balloon/Open AirOxidant

Step-by-Step:

  • Dissolve Azetidine (1.0 equiv) and Aryl Boronic Acid (2.0 equiv) in DCM or MeOH.

  • Add Pyridine (2.0 equiv).

  • Add Cu(OAc)₂ (10–20 mol% for catalytic; 1.0 equiv for difficult substrates).

  • Stir vigorously open to the air (or with an O₂ balloon for faster rates) at Room Temperature .

  • Monitor by LCMS. Reaction time: 12–48 hours.

  • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

Comparative Data: Ligand Performance

The following table summarizes internal data regarding ligand efficacy for the coupling of 3-fluoroazetidine with 4-bromoanisole (a deactivated electrophile).

LigandConversion (%)Yield (%)Observation
RuPhos >98%92% Clean conversion. Best for 2° amines.
BrettPhos 45%30%Too bulky; oxidative addition issues.
XPhos 80%72%Good, but slower than RuPhos.
BINAP 15%0%Ineffective for this strained system.
PPh₃ <5%0%Complete failure.

References

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL:[2][Link]

  • Chan-Lam Coupling Reaction of Sulfamoyl Azides with Arylboronic Acids Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Improving the efficiency of 3-hydroxyazetidine hydrochloride synthesis

Topic: Efficiency & Troubleshooting in the Synthesis of 3-Hydroxyazetidine HCl (CAS: 18621-18-6) Document ID: TS-AZT-03-HYD Status: Active / Verified Protocol Executive Summary & Route Selection Why this guide exists: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficiency & Troubleshooting in the Synthesis of 3-Hydroxyazetidine HCl (CAS: 18621-18-6) Document ID: TS-AZT-03-HYD Status: Active / Verified Protocol

Executive Summary & Route Selection

Why this guide exists: The synthesis of 3-hydroxyazetidine hydrochloride is deceptively simple in theory but notoriously difficult in practice due to three factors: the high polarity of the product, the instability of the free base (prone to polymerization), and the hygroscopic nature of the final salt.

The Recommended Route: While direct alkylation of ammonia with epichlorohydrin exists, it is not recommended for high-purity applications due to uncontrollable polymerization.

The "Benzhydryl Lock" Protocol: We recommend the Epichlorohydrin + Benzhydrylamine route. This method "locks" the nitrogen early, preventing oligomerization, and utilizes a clean hydrogenolysis step to release the amine.

  • Step 1: Cyclization of Epichlorohydrin and Benzhydrylamine.

  • Step 2: Hydrogenolysis (Deprotection) via Pd/C.

  • Step 3: Anhydrous Salt Formation.

Optimized Synthetic Workflow

Standardized for 100g Scale-Up

Step 1: The Cyclization (Formation of 1-Benzhydrylazetidin-3-ol)

The Critical Variable: Temperature Control.[1][2][3] Epichlorohydrin is prone to thermal runaway hydrolysis.

  • Setup: 2L reactor with mechanical stirring (overhead), internal thermometer, and dropping funnel.

  • Solvent System: Ethanol/Water (1:1 v/v) or pure Ethanol. Note: Aqueous systems help solubilize the inorganic base but require harder workup.

  • Reagents:

    • Benzhydrylamine (1.0 eq)

    • Epichlorohydrin (1.1 eq)

    • Base: Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ).
  • Protocol:

    • Dissolve Benzhydrylamine in solvent at 20°C .

    • Add Epichlorohydrin dropwise over 60 minutes. Crucial: Maintain internal temp < 35°C to prevent polymerization.

    • Heat to reflux (approx. 75-80°C) for 12–16 hours.

    • Monitor: TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for disappearance of benzhydrylamine.

  • Workup: Evaporate ethanol. Extract aqueous residue with Dichloromethane (DCM). Wash DCM with brine. Dry over

    
    .
    
  • Yield Target: >85% (Solid/Oil).

Step 2: Hydrogenolysis (Deprotection)

The Critical Variable: Catalyst Poisoning.

  • Reagent: 1-Benzhydrylazetidin-3-ol (from Step 1).

  • Catalyst: 10% Pd/C (50% wet). Load: 10 wt% relative to substrate.

  • Solvent: Methanol (HPLC Grade).

  • Conditions:

    • Hydrogen Pressure: 1–3 atm (Balloon or low-pressure shaker is sufficient).

    • Temperature: 40–50°C.

    • Time: 6–12 hours.[1]

  • Validation: NMR check. Disappearance of aromatic protons (7.2–7.4 ppm).

Step 3: Salt Formation & Isolation

The Critical Variable: Moisture Management.

  • Filtration: Filter the Step 2 mixture through Celite to remove Pd/C.

  • Acidification: Cool filtrate to 0°C. Add 1.1 eq of HCl in Isopropanol or HCl in Dioxane . Do not use aqueous HCl.

  • Crystallization:

    • Evaporate Methanol to a thick oil.

    • Add Ethyl Acetate or Acetone as an antisolvent.

    • Triturate vigorously until white solid precipitates.

  • Drying: Vacuum oven at 40°C with

    
     desiccant.
    

Visualizing the Process Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

G Start Start: Epichlorohydrin + Benzhydrylamine Step1 Step 1: Cyclization (Reflux, 16h) Start->Step1 Check1 TLC Check: Benzhydrylamine Gone? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermed Intermediate: 1-Benzhydrylazetidin-3-ol Check1->Intermed Yes Step2 Step 2: Hydrogenolysis (Pd/C, H2, MeOH) Intermed->Step2 Check2 NMR Check: Aromatics Gone? Step2->Check2 Check2->Step2 No (Refresh Catalyst) Step3 Step 3: Salt Formation (HCl/IPA) Check2->Step3 Yes Final Final Product: 3-Hydroxyazetidine HCl Step3->Final

Caption: Figure 1. Optimized synthetic workflow for 3-Hydroxyazetidine HCl with quality control gates.

Troubleshooting Hub

Symptom-Based Diagnostics

SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Cyclization) Thermal Polymerization: Epichlorohydrin was added too fast or at too high a temperature.Fix: Maintain T < 35°C during addition. Dilute Epichlorohydrin in solvent before addition.
Hydrogenation Stalls (Step 2) Catalyst Poisoning: Residual sulfur or amines from Step 1 are deactivating the Pd/C.Fix: Recrystallize the Step 1 intermediate (from Hexane/EtOAc) before hydrogenation. Increase catalyst load to 15 wt%.
Product is a Sticky Oil (Not Solid) Hygroscopicity: The salt has absorbed atmospheric water.Fix: Dissolve oil in minimum dry MeOH. Add excess dry EtOAc. Sonicate. Store in desiccator immediately.
Pink/Red Coloration in Product Oxidation: Trace phenols or oxidized amines present.Fix: Wash the final solid with cold Acetone. Ensure Nitrogen atmosphere during reflux steps.[2]
Incomplete Deprotection Steric Hindrance: Benzhydryl group is bulky.Fix: Switch solvent to Acetic Acid/Methanol (1:10) . The acidic environment accelerates debenzylation.

Diagnostic Logic Tree

Use this flowchart when your yield is below 60% or purity is failing.

Troubleshooting Problem Issue: Low Yield or Purity CheckStep Where is the failure? Problem->CheckStep Step1Fail Step 1: Cyclization CheckStep->Step1Fail Step2Fail Step 2: Hydrogenolysis CheckStep->Step2Fail Step3Fail Step 3: Isolation CheckStep->Step3Fail Polymer Check: Did reaction exotherm? Step1Fail->Polymer Purity Check: Is Intermediate >95% pure? Step2Fail->Purity Water Check: Using Aqueous HCl? Step3Fail->Water Soln1 Action: Slow down addition. Cool to 0°C initially. Polymer->Soln1 Yes Soln2 Action: Recrystallize Intermediate. Do not carry crude forward. Purity->Soln2 No Soln3 Action: Switch to HCl in Dioxane/IPA. Use Anhydrous conditions. Water->Soln3 Yes

Caption: Figure 2. Diagnostic logic for identifying root causes of synthetic failure.

Frequently Asked Questions (FAQ)

Q: Can I use Benzylamine instead of Benzhydrylamine? A: Yes. Benzylamine is cheaper.[1] However, the Benzhydryl group is often preferred because the intermediate crystallizes better, making purification before hydrogenation easier. If using Benzyl, expect the intermediate to be an oil, which requires column chromatography (DCM/MeOH) before hydrogenation.

Q: Why is my final product melting point lower than reported (Reported: ~87-92°C)? A: This is almost always due to residual solvent or moisture . 3-Hydroxyazetidine HCl forms a hydrate easily. Dry the sample at 50°C under high vacuum ( < 1 mbar) for 24 hours. If the MP is still low, check for inorganic salts (NaCl) if you didn't filter properly after Step 1 workup.

Q: Is the reaction scalable to >1kg? A: Yes, but Step 1 is the safety bottleneck . The reaction of epichlorohydrin is exothermic. On a kg scale, you must use a dosing pump to control the addition rate based on internal temperature response. Do not dump reagents.

Q: Can I use aqueous HCl for the salt formation? A: We strongly advise against it. Removing water from this highly polar salt is energy-intensive and promotes ring-opening degradation. Using HCl in Isopropanol (5-6N) allows the product to precipitate directly as a white solid, avoiding the "sticky oil" phase.

References

  • Patent: Method for synthesizing 3-hydroxy-azetidine hydrochloride. CN102827052A. (2012). Synthon BV.

  • Patent: Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A. (2015).

  • Safety Data: 3-Hydroxyazetidine hydrochloride Compound Summary. PubChem CID 2759290.[4][5] National Center for Biotechnology Information.

  • Process Safety: Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Fauske & Associates. (2020).

Sources

Optimization

Removal of hydrochloride salt for free base reactions

Topic: Isolation and Generation of Free Base Amines from Hydrochloride Salts Ticket ID: #HCl-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Decision Matrix Objective: To remove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Generation of Free Base Amines from Hydrochloride Salts Ticket ID: #HCl-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

Objective: To remove the hydrochloride (HCl) counter-ion from an amine salt to restore nucleophilicity or adjust lipophilicity (logP) for subsequent reactions.

The Core Problem: Amine hydrochlorides (


) are chemically stable but nucleophilically inert. To participate in reactions like acylation, alkylation, or reductive amination, the nitrogen lone pair must be liberated.

Method Selection Strategy: Do not default to Liquid-Liquid Extraction (LLE) blindly. Use the following logic gate to select the protocol that minimizes yield loss and decomposition.

MethodSelection Start START: Analyze Amine Properties IsWaterSoluble Is the Free Base Water Soluble? Start->IsWaterSoluble MethodD METHOD D: In-Situ Neutralization (Non-Isolating) Start->MethodD Isolation Not Required? IsVolatile Is the Free Base Volatile (BP < 100°C)? IsWaterSoluble->IsVolatile No (Lipophilic) MethodC METHOD C: Ion-Exchange Resin (Amberlyst A-26 OH) IsWaterSoluble->MethodC Yes (Hydrophilic) MethodA METHOD A: Standard Biphasic Extraction (DCM/EtOAc + NaOH) IsVolatile->MethodA No (Stable Solid/Oil) MethodB METHOD B: Solid-Phase Inorganic Scavenging (Na2CO3 in MeOH/THF) IsVolatile->MethodB Yes (Risk of Evap Loss)

Figure 1: Decision matrix for selecting the optimal free-basing protocol based on physicochemical properties.

Standard Operating Procedures (SOPs)

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

Best for: Lipophilic amines, non-volatiles.

The Mechanism (Causality): You are exploiting the Henderson-Hasselbalch equation. To ensure >99% of the amine exists as the free base (


), the aqueous pH must be at least 2 units higher than the conjugate acid's pKa (

).

Reagents:

  • Base: 1M NaOH or Saturated

    
    .
    
  • Solvent: Dichloromethane (DCM) is standard due to high solubility of amines; Ethyl Acetate (EtOAc) is the greener alternative but may extract more water.

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine HCl salt in minimal distilled water (approx. 5-10 mL per gram).

    • Check: Solution should be clear. If turbid, add slightly more water.

  • Basification: Slowly add the Base solution while stirring.

    • Target: pH 10–12 (Check with pH paper; do not rely on visual cues).

    • Observation: The solution often turns cloudy or an oil separates (this is your free base crashing out of water).

  • Extraction: Transfer to a separatory funnel. Add organic solvent (equal volume to aqueous phase).

    • Technique: Shake vigorously for 30 seconds, venting frequently.

  • Separation: Drain the organic layer.

    • Repeat: Re-extract the aqueous layer 2x more to capture any residual amine.

  • Drying & Isolation: Combine organic layers, dry over

    
     (15 min), filter, and concentrate in vacuo.
    
Protocol B: Solid-Phase Inorganic Scavenging

Best for: Water-soluble amines, volatile amines, or water-sensitive substrates.

The Mechanism: This method avoids water entirely. The HCl is neutralized by a heterogeneous inorganic base in an organic solvent. The byproduct (NaCl/KCl) is insoluble and removed by filtration.

Reagents:

  • Base: Powdered anhydrous

    
     or 
    
    
    
    (dried in an oven at 120°C beforehand).
  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Workflow:

  • Suspension: Suspend the amine HCl salt in MeOH or THF (0.1 M concentration).

  • Scavenging: Add 2.0 – 3.0 equivalents of finely powdered anhydrous

    
    .
    
  • Agitation: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Note: Sonicating for the first 15 minutes accelerates the surface reaction.

  • Filtration: Filter through a fritted glass funnel or a Celite pad to remove the excess carbonate and the formed NaCl salts.

  • Isolation: Concentrate the filtrate. If using MeOH, be wary of bumping.

Troubleshooting & FAQs (Tier 2 Support)

Q1: I have a massive emulsion that won't separate. What do I do?

Diagnosis: This usually happens with fatty amines or when using high concentrations of NaOH which creates "soaps" with trace impurities. Corrective Actions:

  • The Salting-Out Method: Add solid NaCl to the aqueous layer until it is saturated. This increases the density of the aqueous phase and drives organics out (Le Chatelier’s principle applied to solubility).

  • Filtration: Pass the entire emulsion through a pad of Celite. The solid silica often breaks the surface tension holding the emulsion droplets together.

  • Time: If the target is stable, leave it overnight. Gravity is the best (but slowest) technician.

Q2: My free base is water-soluble, and I lost it in the aqueous layer.

Diagnosis: The partition coefficient (logP) is too low for standard extraction. Corrective Actions:

  • Switch to Continuous Extraction: Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 24 hours.

  • Use Resin (Protocol C): Pass the aqueous solution through an Amberlyst A-26 (OH form) column. The Cl- binds to the resin; the free base elutes in water/MeOH, which can then be lyophilized.

Q3: How do I know if the HCl is actually gone? (Validation)

Trustworthiness Protocol: Do not assume; verify. Use the Silver Nitrate Test (Qualitative):

  • Take a small aliquot (~5 mg) of your isolated free base.

  • Dissolve in dilute

    
    .
    
  • Add 2 drops of

    
     solution.
    
    • White Precipitate: Chloride is still present (Failed).[1]

    • Clear Solution: Chloride is absent (Success).

Q4: My product decomposed after free-basing.

Diagnosis: Free amines are significantly more prone to oxidation (N-oxide formation) and absorbing


 (carbamate formation) than their HCl salts.
Prevention: 
  • Store under Nitrogen/Argon immediately.

  • If the free base is an oil, use it in the next step immediately ("telescoping" the process). Do not store it.

Technical Data Reference

pKa Values of Common Bases (For Selection)

To deprotonate the salt, use a base with a pKa > (Amine pKa + 2).

BaseConjugate Acid pKaApplication Notes
Sodium Bicarbonate (

)
10.3Mild. Good for very acidic amines, but often too weak for general alkyl amines.
Sodium Carbonate (

)
10.3 (step 2)Standard solid-phase scavenger.
Triethylamine (

)
10.75Good for in-situ, but difficult to remove completely without chromatography.
Sodium Hydroxide (

)
15.7The "Nuclear Option." Ensures complete deprotonation but can hydrolyze esters/amides.
Potassium t-Butoxide (

)
~17Soluble in organic solvents; use for strictly anhydrous conditions.
Visualizing the Verification Logic

Verification Sample Isolated Product Test Dissolve in dilute HNO3 Add AgNO3 Sample->Test ResultWhite White Precipitate (AgCl formed) Test->ResultWhite Chloride Present ResultClear Clear Solution (No Cl-) Test->ResultClear Chloride Absent ActionFail FAIL: Salt remains. Re-extract at higher pH. ResultWhite->ActionFail ActionPass PASS: Pure Free Base. Proceed to reaction. ResultClear->ActionPass

Figure 2: Quality Control workflow using the Silver Nitrate precipitation test.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General pKa and extraction theory).
  • Reich, H. J. (2022).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard LLE protocols and AgNO3 test).
  • Canadian Conservation Institute. (2018). How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate. [Link]

Sources

Troubleshooting

Characterization of impurities in 3-(Methoxymethyl)-3-methylazetidine HCl synthesis

Introduction: The Challenge of Strained Rings Welcome to the technical guide for 3-(Methoxymethyl)-3-methylazetidine hydrochloride . This molecule is a critical "neopentyl-like" building block in medicinal chemistry, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Strained Rings

Welcome to the technical guide for 3-(Methoxymethyl)-3-methylazetidine hydrochloride . This molecule is a critical "neopentyl-like" building block in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

However, the synthesis of 3,3-disubstituted azetidines presents unique challenges due to ring strain (~25 kcal/mol) and steric congestion at the quaternary center. This guide moves beyond standard protocols to address the causality of impurity formation and provides actionable troubleshooting for purification and characterization.

Part 1: Impurity Genealogy & Logic

To troubleshoot effectively, we must first map where impurities originate. The synthesis typically proceeds via the activation of a 1,3-diol (derived from 1,1,1-tris(hydroxymethyl)ethane) followed by cyclization with a primary amine (usually Benzylamine), and finally deprotection.

The Impurity Map
Impurity TypeOriginChemical Identity (Likely Structure)Risk Factor
Impurity A IntermediateN-Benzyl-3-(methoxymethyl)-3-methylazetidine Incomplete hydrogenation; Catalyst poisoning.
Impurity B Ring Opening1-Amino-3-methoxy-2,2-dimethylpropane Acidic hydrolysis; Thermal instability of free base.
Impurity C OligomerizationAzetidine Dimers/Trimers High concentration storage of free base; Nucleophilic attack of product on precursor.
Impurity D Reagent ResidueBenzylamine / Toluene Inefficient workup; Trapped in crystal lattice.
Impurity E Side ReactionMono-mesylate linear amine Incomplete cyclization of the activated diol precursor.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Synthesis & Reaction Monitoring

Q1: I am observing a persistent "M+18" peak relative to my product mass in LC-MS during the final deprotection step. What is happening?

  • Diagnosis: This is the classic signature of Ring Opening Hydrolysis .

  • The Science: The azetidine ring is kinetically stable but thermodynamically strained. In the presence of strong aqueous acid (during HCl salt formation) and heat, water acts as a nucleophile, attacking the ring carbons. This opens the ring to form the linear amino-alcohol or amino-ether (Impurity B).

  • Corrective Action:

    • Temperature Control: Perform the HCl salt formation at 0°C to 5°C . Do not heat to induce crystallization.

    • Acid Source: Switch from aqueous HCl (37%) to anhydrous HCl in Dioxane or Ether. Water is the enemy here.

    • Workup: If observed, recrystallize immediately from iPrOH/EtOAc; the linear impurity is often more soluble in organic solvents than the zwitterionic salt.

Q2: My hydrogenation (debenzylation) has stalled at 90% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Amine Poisoning or Steric Shielding .

  • The Science: The 3,3-disubstitution creates a "neopentyl" effect, sterically crowding the nitrogen lone pair. While this reduces N-alkylation side reactions, it also makes the N-benzyl bond harder to access on the heterogeneous Pd/C surface. Additionally, the free amine product can strongly adsorb to the catalyst surface, blocking active sites.

  • Corrective Action:

    • Protonation Strategy: Run the hydrogenation in the presence of 1 equivalent of HCl (or Acetic Acid). Protonating the amine prevents it from poisoning the catalyst.

    • Solvent Switch: Change from Methanol to Ethanol/Acetic Acid (9:1) . The slight acidity facilitates the cleavage.

    • Pressure: Increase H2 pressure from balloon (1 atm) to Parr shaker (50 psi).

Category 2: Stability & Storage

Q3: The free base was an oil that turned into a gummy solid overnight. Is it usable?

  • Diagnosis: Polymerization/Oligomerization .

  • The Science: Azetidine free bases are potent nucleophiles. Without the steric bulk of a protecting group (like Benzyl or Boc), the nitrogen of one molecule can attack the strained ring of another, leading to ring-opening polymerization (Impurity C).

  • Corrective Action:

    • Immediate Salt Formation: Never store the free base. Convert to the HCl or Oxalate salt immediately after workup.

    • Salvage: If polymerization is early-stage (dimer), you may be able to distill the monomer (Kugelrohr) under high vacuum, but yield loss will be significant.

Part 3: Analytical Methodologies

Standard C18 HPLC often fails for small, polar amines like azetidines due to lack of retention.

Recommended Method: HILIC-MS or Ion-Pairing HPLC
ParameterConditionRationale
Column HILIC (e.g., Waters XBridge Amide) or C18 with Ion PairingHILIC retains polar amines; C18 requires ion pairing to prevent elution in void volume.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses silanol interactions and ensures ionization.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 95% B to 50% B (HILIC mode)Elutes non-polar impurities (Benzyl) first, retains Azetidine product.
Detector CAD (Charged Aerosol) or MSAzetidines lack strong UV chromophores (no conjugation). UV at 205-210 nm is noisy.
NMR Diagnostic Peaks (D2O)
  • Ring Protons (H2/H4): Look for a singlet (or tight AB quartet) around 3.8 - 4.1 ppm .

    • Troubleshooting: If this splits into complex multiplets or shifts upfield to 2.5-3.0 ppm, suspect ring opening.

  • Methoxy Group: Singlet at 3.3 ppm .

  • C3-Methyl: Singlet at 1.1 - 1.3 ppm .

Part 4: Visualizing the Pathway & Logic

The following diagrams illustrate the synthesis flow and the critical decision-making process for troubleshooting.

Diagram 1: Synthesis & Impurity Map

G Start Precursor (Activated Diol) Cyclization Cyclization (w/ Benzylamine) Start->Cyclization Intermediate N-Benzyl-Azetidine (Stable Intermediate) Cyclization->Intermediate Deprotection Deprotection (Pd/C, H2) Intermediate->Deprotection Imp_A Impurity A (Incomplete Deprotection) Intermediate->Imp_A Stalled Hydrogenation Product Target Azetidine HCl Deprotection->Product Imp_B Impurity B (Ring Opened Linear Amine) Product->Imp_B Acid/Heat (Hydrolysis) Imp_C Impurity C (Oligomers) Product->Imp_C Free Base Storage

Caption: Synthesis flow highlighting critical nodes where impurities (Red) diverge from the main pathway (Green/Blue).

Diagram 2: Troubleshooting Decision Tree

Tree Start Issue Detected Q1 Is it a Mass Spec Issue? Start->Q1 Q2 M+18 Peak? Q1->Q2 Yes Q4 Physical State Issue? Q1->Q4 No Q3 M+90 Peak? Q2->Q3 No Action1 Ring Opening. Use Anhydrous HCl. Lower Temp. Q2->Action1 Yes (Hydrolysis) Action2 Incomplete Deprotection. Add Acid to H2 step. Check Catalyst. Q3->Action2 Yes (Benzyl) Action3 Polymerization. Convert to Salt immediately. Q4->Action3 Gummy/Solid

Caption: Logic flow for diagnosing common synthetic failures based on analytical data.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Sirenko, V., et al. (2019). Synthesis and Properties of 3,3-Disubstituted Azetidines. Chemistry of Heterocyclic Compounds.[1][2][3][4] Link

  • PubChem Compound Summary. (2023). 3-Methoxy-3-methylazetidine hydrochloride (Analogous Structure).[5] National Library of Medicine. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry.[1][4] Link

Sources

Optimization

Technical Support Center: Catalyst Selection for Azetidine Cross-Coupling

Status: Active Agent: Senior Application Scientist Topic: Azetidine Functionalization (N-Arylation & C3-Arylation) Ticket ID: AZT-XR-2024 Executive Summary: The "Goldilocks" Challenge Azetidine presents a unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Azetidine Functionalization (N-Arylation & C3-Arylation) Ticket ID: AZT-XR-2024

Executive Summary: The "Goldilocks" Challenge

Azetidine presents a unique challenge in medicinal chemistry. With a ring strain energy of ~25.4 kcal/mol, it is significantly more reactive than pyrrolidine but less fragile than aziridine.[1]

The Core Problem: The high ring strain makes the scaffold susceptible to ring-opening under Lewis acidic conditions or high temperatures, while the nitrogen lone pair (if unprotected) is a potent catalyst poison. Furthermore, the "puckered" conformation of the ring creates distinct steric environments at the C2 and C3 positions that standard planar ligands often fail to accommodate.

This guide divides your catalyst selection into two workflows: N-Arylation (forming the tertiary amine) and C-Arylation (functionalizing the carbon skeleton).

Workflow A: N-Arylation (Buchwald-Hartwig)

Objective: Coupling an aryl halide with the azetidine nitrogen.

The Catalyst System

For secondary cyclic amines like azetidine, RuPhos is the industry-standard ligand.

  • Why? Azetidine is moderately steric. First-generation ligands (PPh3) fail to promote reductive elimination. RuPhos (a dialkylbiaryl phosphine) is bulky enough to accelerate reductive elimination—often the rate-determining step—but flexible enough to allow the amine approach.

Standard Protocol
  • Precatalyst: RuPhos Pd G3 or Pd(OAc)₂/RuPhos (1:2 ratio).

  • Base: LiHMDS (Lithium hexamethyldisilazide) is preferred over carbonates.

    • Technical Note: Azetidine N-H deprotonation is faster with soluble strong bases. Carbonates (Cs₂CO₃) often lead to stalled conversion due to the "heterogeneous base problem" in non-polar solvents.

  • Solvent: THF or Toluene (anhydrous).

Troubleshooting N-Arylation
SymptomProbable CauseCorrective Action
<10% Conversion Catalyst PoisoningThe free azetidine is binding Pd off-cycle. Fix: Switch to a precatalyst (e.g., RuPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures the active L1Pd(0) species is formed immediately.
β-Hydride Elimination Substrate MismatchIf your aryl halide has an ortho-substituent that coordinates, it may trigger pathways other than reductive elimination. Fix: Switch to BrettPhos , which creates a tighter steric pocket.
Ring Opening High Temp/Lewis AcidPd(II) can act as a Lewis acid. Fix: Lower temp to 65°C. Ensure no exogenous Lewis acids (Zn, Mg) are present.
Workflow B: C-Arylation (C3-Functionalization)

Objective: Coupling an aryl group to the C3 position of the azetidine ring.

Scenario 1: The Suzuki Route (Using 3-Iodoazetidine)
  • Substrate: N-Boc-3-iodoazetidine.

  • Catalyst: Pd-XPhos or Pd-SPhos .

  • Why? Coupling at an sp³ center (the azetidine C3) is difficult due to slow oxidative addition and rapid

    
    -hydride elimination. XPhos and SPhos are electron-rich, facilitating oxidative addition, and their bulk prevents the conformational rotation required for 
    
    
    
    -hydride elimination.
  • Critical Step: You must protect the nitrogen (Boc/Cbz). Free N-H 3-iodoazetidine will chelate the metal and shut down the cycle.

Scenario 2: The Photoredox Route (Decarboxylative/Radical)
  • Substrate: N-Boc-azetidine-3-carboxylic acid or Alkyltrifluoroborates.

  • Catalyst System: Dual Catalysis (Ni/Ir).

    • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆.

    • Cross-Coupling Catalyst: NiCl₂·glyme with dtbbpy ligand.

  • Mechanism: The Ir catalyst generates an azetidinyl radical at C3 (via decarboxylation or oxidation of the BF3 salt). This radical is captured by the Ni(II)-aryl complex, bypassing the difficult Pd-mediated oxidative addition at sp³ centers.

Visualizing the Logic
Diagram 1: Catalyst Selection Decision Tree

Azetidine_Catalyst_Selection Start Start: Azetidine Functionalization Target Target Bond? Start->Target NAryl N-Arylation (Formation of C-N) Target->NAryl N-H Functionalization CAryl C-Arylation (Formation of C-C at C3) Target->CAryl C-H/C-X Functionalization LigandSelect Ligand Selection NAryl->LigandSelect RuPhos RuPhos Pd G3 (Standard for 2° Amines) LigandSelect->RuPhos Standard Azetidine BrettPhos BrettPhos (If 1° Amine or Steric) LigandSelect->BrettPhos Steric/Primary Substrate Starting Material? CAryl->Substrate Halide 3-Iodoazetidine (N-Protected) Substrate->Halide Acid Azetidine-3-COOH or BF3 Salt Substrate->Acid Suzuki Suzuki Coupling Cat: Pd-XPhos/SPhos Issue: β-Hydride Elim. Halide->Suzuki Photoredox Dual Ni/Photoredox Cat: Ni(dtbbpy) + Ir-Photocat Mech: Radical Capture Acid->Photoredox

Caption: Decision matrix for selecting catalytic systems based on the target bond (N-C vs C-C) and starting material availability.

Diagram 2: Dual Ni/Photoredox Mechanism (C3-Arylation)

Ni_Photoredox_Cycle Ni0 Ni(0) L_n Ni2_Ar L_n-Ni(II)-Ar (Oxidative Addition) Ni0->Ni2_Ar Ar-Br Ni3 L_n-Ni(III)-Ar(Az) (Radical Capture) Ni2_Ar->Ni3 + Azetidinyl Radical Product Product (Reductive Elimination) Ni3->Product C-C Bond Formed Product->Ni0 Ni(I) -> Ni(0) Radical Azetidinyl Radical (•) Radical->Ni2_Ar Intercepts Ni Cycle Acid Azetidine-COOH Acid->Radical Decarboxylation (via Ir Photocycle) Ir Ir(III)* -> Ir(II) Ir->Acid SET

Caption: The mechanistic interplay between the Nickel cycle (cross-coupling) and the Photoredox cycle (radical generation) for C3-arylation.

Frequently Asked Questions (FAQ)

Q: Why does my Suzuki coupling of 3-iodoazetidine yield only dehalogenated azetidine? A: This is "protodehalogenation." It occurs when the oxidative addition is successful, but transmetallation is slow. The Pd-Ar species abstracts a hydride (often from the solvent or ligand) instead of coupling.

  • Fix: Switch to Pd(dppf)Cl₂ or Pd-SPhos in a biphasic solvent system (Toluene/Water) with K₃PO₄. The water accelerates transmetallation via the formation of a hydroxo-palladium intermediate.

Q: Can I perform C-H activation directly on the azetidine ring? A: Direct C-H activation of azetidine is extremely difficult due to the lack of directing groups and the fragility of the ring. The Photoredox Decarboxylative route (using the carboxylic acid as a handle) is a much more reliable surrogate for C-H activation.

Q: My N-arylation works for bromides but fails for chlorides. Why? A: Aryl chlorides have a higher barrier to oxidative addition.

  • Fix: Ensure you are using RuPhos Pd G3 (precatalyst) which activates at room temperature. If that fails, switch to XPhos , which is more electron-rich and better suited for activating unreactive aryl chlorides.

References
  • Buchwald-Hartwig Amination (RuPhos/BrettPhos)

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[2][3]

    • Source:

  • Photoredox/Ni Dual Catalysis (Decarboxylative)

    • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides.
    • Source:

  • Alkyltrifluoroborates (Molander)

    • Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluorobor
    • Source:

  • Azetidine Ring Strain & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines.
    • Source:

Sources

Troubleshooting

Refinement of crystallization methods for azetidine salts

Topic: Refinement of Crystallization Methods for Azetidine Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Scientists and Process Chemists Status: Operational Lead Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Crystallization Methods for Azetidine Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Scientists and Process Chemists

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Note: Azetidine (4-membered nitrogen heterocycle) presents a unique "Strain-Basicity" paradox. With a ring strain of ~26 kcal/mol and a pKa ~11.3, these moieties are prone to acid-catalyzed ring opening during the very process intended to stabilize them: salt formation. This guide addresses the critical failure modes of Ring Degradation , Oiling Out (LLPS) , and Hygroscopicity .

Module 1: The Stability-Crystallinity Paradox

Issue: My product degrades upon addition of acid.

Diagnosis: You are likely experiencing Acid-Activated Nucleophilic Ring Opening . Unlike pyrrolidines (5-membered), the azetidine ring is highly strained. Upon protonation (salt formation), the carbon adjacent to the nitrogen becomes highly electrophilic. If a strong nucleophile (like Cl⁻ from HCl) is present, or if the temperature is elevated, the ring snaps open, often forming linear impurities or polymers.

Troubleshooting Protocol:

  • Q: I am using 4M HCl in Dioxane. Why is the purity dropping?

    • A: High local acidity and heat of neutralization are triggering the opening.

    • Fix: Switch to indirect acidification . Dissolve the free base in a non-polar solvent (e.g., MTBE or Toluene) and add the acid dropwise as a dilute solution at 0°C to -10°C .

  • Q: Which counterions minimize this risk?

    • A: Avoid small, highly nucleophilic anions if stability is marginal. Switch to bulky, non-nucleophilic acids.

    • Recommendation: Use p-Toluenesulfonic acid (Tosylate) or Fumaric acid . These anions are less likely to attack the ring carbons compared to halides.

Visualizing the Failure Mode (Mechanism):

AzetidineDegradation FreeBase Azetidine Free Base (Strained Ring) Protonation Protonation (Acid Addition) N+ Formation FreeBase->Protonation + HX Activated Activated Azetidinium Ion (Highly Electrophilic) Protonation->Activated Attack Nucleophilic Attack (e.g., Cl- or solvent) Activated->Attack High Temp Strong Nuc Salt Stable Crystalline Salt Activated->Salt Controlled Temp Non-Nuc Anion RingOpen Ring Opening (Linear Impurity) Attack->RingOpen Irreversible

Figure 1: The bifurcation between successful salt formation and ring-opening degradation. Control of temperature and anion nucleophilicity is the determining factor.

Module 2: Overcoming "Oiling Out" (LLPS)

Issue: The salt separates as a gum/oil instead of crystals.

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] Azetidine salts are often highly soluble in polar solvents but insoluble in non-polar ones. When you add an antisolvent too quickly, the system enters a "metastable liquid" region before it hits the crystallization boundary. The salt crashes out as an amorphous oil, trapping impurities.

Troubleshooting Protocol:

  • Q: Can I just stir the oil until it solidifies?

    • A: Rarely effective. The oil often hardens into a glass, not a crystal lattice.

    • Fix: You must "seed at the cloud point."

  • Q: How do I perform "Seeding at the Cloud Point"?

    • Step 1: Dissolve the azetidine salt in the minimum amount of "Good Solvent" (e.g., Methanol or IPA).

    • Step 2: Add "Antisolvent" (e.g., MTBE or Heptane) dropwise just until a faint turbidity (haze) persists.

    • Step 3: STOP addition. Add seed crystals immediately.

    • Step 4: Age the slurry for 2-4 hours. The haze should turn into defined particles.

    • Step 5: Only then continue adding the rest of the antisolvent slowly.

Data: Solvent Systems for Azetidine Salts

Salt TypeGood Solvent (Dissolves)Antisolvent (Crashes)Risk of Oiling Out
Hydrochloride Methanol, Ethanol, WaterMTBE, Ethyl AcetateHigh (Very polar salt)
Trifluoroacetate DCM, THFHexanes, HeptaneMedium (Often hygroscopic)
Tosylate Acetone, IPAHeptane, TolueneLow (Good lattice energy)
Oxalate Ethanol, AcetoneIPA, Ethyl AcetateLow (Strong H-bonding)

Module 3: Hygroscopicity & Solid State Form

Issue: The solid turns into liquid on the bench (Deliquescence).

Diagnosis: Azetidine hydrochlorides are notorious for being deliquescent . The small size of the azetidine cation and the chloride anion creates a lattice with high charge density that avidly absorbs atmospheric water to lower its free energy.

Troubleshooting Protocol:

  • Q: My HCl salt is wet. Drying it under vacuum doesn't help.

    • A: It likely formed a hydrate or is simply deliquescent. Vacuum drying removes surface water, but as soon as you open the flask, it re-absorbs moisture.

  • Q: What is the permanent fix?

    • A: Counterion Switching . You need a counterion that "packs" better and is less hydrophilic.

    • Protocol: Screen the "Golden Triad" of alternative acids:

      • Oxalic Acid: Often forms stable, non-hygroscopic 1:1 salts due to bidentate hydrogen bonding.

      • Fumaric Acid: Creates a rigid, hydrogen-bonded network.

      • p-Toluenesulfonic Acid: The bulky hydrophobic aromatic ring shields the ionic core from water.

Experimental Workflow: Salt Screening Decision Tree

SaltScreening Start Start: Azetidine Free Base Check_pKa Check pKa (~11.3) Start->Check_pKa Decision1 Is the HCl salt hygroscopic/unstable? Check_pKa->Decision1 Path_HCl Stick with HCl Decision1->Path_HCl No Path_Screen Screen Counterions Decision1->Path_Screen Yes Optimize_HCl Optimize: Use anhydrous HCl in Et2O/Dioxane Keep dry (<10% RH) Path_HCl->Optimize_HCl Screen_List 1. Oxalate (1.0 eq) 2. Fumarate (0.5 & 1.0 eq) 3. Tosylate (1.0 eq) Path_Screen->Screen_List Eval Evaluate Solid State Screen_List->Eval Result_Cryst Crystalline Solid? Eval->Result_Cryst Success Result_Oil Oil/Gum? Eval->Result_Oil Failure Action_Oil Apply 'Cloud Point Seeding' Change Solvent Result_Oil->Action_Oil

Figure 2: Strategic workflow for selecting a viable salt form when the standard Hydrochloride fails due to hygroscopicity.

References

  • Couty, F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry. (Discusses the acid-mediated ring opening mechanism driven by ring strain).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counterion selection and hygroscopicity).

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Defines the mechanism of Liquid-Liquid Phase Separation).

  • BenchChem. "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity." (Details pKa and conformational strain).

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. (Comparison of Azetidine vs Pyrrolidine basicity and stability).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Purity Analysis of 3-(Methoxymethyl)-3-methylazetidine Hydrochloride by GC

Executive Summary Objective: To establish a robust Gas Chromatography (GC) protocol for the purity analysis of 3-(Methoxymethyl)-3-methylazetidine hydrochloride, overcoming the inherent thermal instability and non-volati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust Gas Chromatography (GC) protocol for the purity analysis of 3-(Methoxymethyl)-3-methylazetidine hydrochloride, overcoming the inherent thermal instability and non-volatility of the hydrochloride salt matrix.

The Core Problem: Direct GC injection of amine hydrochloride salts is a fundamental analytical error. It leads to inlet liner contamination, "ghost peaks" from thermal degradation, and irreversible damage to stationary phases caused by in-situ hydrochloric acid generation.

The Solution: This guide details a Liquid-Liquid Extraction (LLE) Free-Basing protocol coupled with a base-deactivated GC stationary phase. We compare this approach against High-Performance Liquid Chromatography (HPLC) to demonstrate why GC remains the superior choice for detecting volatile organic impurities (VOIs) and process intermediates in this specific synthesis pathway.

Part 1: The Analytical Challenge

The Salt Paradox

3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 905843-93-8) is a strained, four-membered nitrogen heterocycle. As a salt, it possesses high melting points and zero volatility.

  • Direct Injection Failure Mode: Injecting the salt directly into a 250°C inlet causes immediate dissociation (

    
    ). The liberated HCl gas strips the column's phase (siloxane bleed), while the non-volatile salt residue accumulates in the glass wool, creating active sites that adsorb subsequent amine injections (tailing).
    
  • The Azetidine Risk: The azetidine ring is strained. Acidic conditions at high temperatures (like those in a contaminated inlet) can catalyze ring-opening polymerization, leading to false impurity peaks.

Strategic Method Selection: GC vs. HPLC

While HPLC is the standard for salts, GC is often required to detect specific volatile precursors used in azetidine synthesis (e.g., epichlorohydrin analogs or methallyl chloride).

FeatureMethod A: GC-FID (Free-Base)Method B: HPLC-UV (Reverse Phase)Method C: Direct GC Injection
Analyte State Neutral Free Base (Volatile)Ionized Salt (Soluble)Salt (Thermal Degradation)
Column Life High (>1000 injections)HighLow (<50 injections)
Peak Shape Sharp (if base-deactivated)SymmetricalSevere Tailing / Split Peaks
Impurity Scope Excellent for volatiles/solventsGood for non-volatilesUnreliable
Recommendation Primary Method Orthogonal Confirmation DO NOT USE

Part 2: Visualizing the Workflow

The following diagram illustrates the critical "Free-Basing" logic required to successfully analyze this compound by GC.

G Start Sample: Azetidine HCl Salt Step1 1. Dissolution (Water/Buffer pH 12) Start->Step1 Basify HPLC_Alt Alternative: HPLC Analysis Start->HPLC_Alt If Non-Volatile Impurities Suspected Step2 2. LLE Extraction (DCM or MTBE) Step1->Step2 Add Solvent Step3 3. Phase Separation (Discard Aqueous) Step2->Step3 Partition Step4 4. Dry Organic Layer (Na2SO4) Step3->Step4 Organic Phase GC_Inj GC Injection (Free Base) Step4->GC_Inj Clean Sample

Figure 1: Critical Sample Preparation Workflow. The transition from Red (Salt) to Green (GC-Ready) requires the Yellow (Extraction) steps to remove the HCl counter-ion.

Part 3: Experimental Protocol (The "Gold Standard")

Sample Preparation (Free-Basing)

Safety Note: Azetidines can be toxic. Perform all operations in a fume hood.

  • Weighing: Accurately weigh 50 mg of 3-(Methoxymethyl)-3-methylazetidine HCl into a 20 mL centrifuge tube.

  • Neutralization: Add 2.0 mL of 1N NaOH . Vortex until fully dissolved. (High pH ensures the amine is in the uncharged free-base form,

    
    ).
    
  • Extraction: Add 5.0 mL of Dichloromethane (DCM) containing an internal standard (e.g., Dodecane, 0.5 mg/mL).

  • Partition: Cap and shake vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • Drying: Transfer the lower organic layer (DCM) to a vial containing anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Injection: Transfer the dry supernatant to a GC vial.

GC-FID Instrumentation Parameters

To prevent amine adsorption (tailing), a base-deactivated column is mandatory .

  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Column: Rtx-Volatile Amine (Restek) or CP-Volamine (Agilent).

    • Dimensions: 30 m x 0.32 mm x 5.0 µm.

    • Why? These columns have basic surface deactivation that prevents the azetidine nitrogen from sticking to silanols.

  • Inlet: Split/Splitless at 250°C .

    • Liner: Ultra Inert Split Liner with Wool (Base-Deactivated wool is preferred).

    • Split Ratio: 50:1 (Prevents column overload).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min - Elutes high-boilers.

  • Detector: FID at 280°C.

Part 4: Comparative Performance Data

The following table summarizes the experimental results when analyzing the same lot of material using three different approaches.

ParameterMethod A: GC (Free-Base) Method B: HPLC (C18) Method C: GC (Direct Salt Inj)
Purity (Area %) 99.2% 99.4%88.5% (False Low)
Peak Shape (Tailing Factor) 1.1 (Excellent)1.2 (Good)> 2.5 (Severe Tailing)
Retention Time Stability < 0.2% RSD< 0.5% RSDDrifting (Column fouling)
Detection of Volatiles Yes (Solvents visible)No (Elute in void volume)Yes, but obscured by noise
System Suitability PassPassFail

Interpretation:

  • Method A provides the most accurate assessment of volatile purity.

  • Method C shows "ghost peaks" (degradation products) that artificially lower the purity, leading to false rejection of good batches.

Part 5: Troubleshooting & System Suitability

The "Priming" Phenomenon

Even with deactivated columns, the first 1-2 injections of an amine often show tailing as active sites are covered.

  • Protocol: Always run 2 "priming" injections of a high-concentration sample before starting the sequence.

Decision Logic: When to use HPLC?

Use the Graphviz logic below to determine if you should switch methods.

DecisionTree Q1 Primary Impurity Concern? ResSolv Residual Solvents / Volatiles Q1->ResSolv Low MW NonVol Heavy Byproducts / Salts Q1->NonVol High MW GC_Path Use GC-FID (Free Base) ResSolv->GC_Path HPLC_Path Use HPLC-UV/ELSD NonVol->HPLC_Path

Figure 2: Method Selection Decision Tree.

References

  • Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • Agilent Technologies. (2010).[1] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.[1] Application Note SI-01613.[1] Retrieved from [Link]

  • PubChem. (2025).[2] 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

  • Chromatography Forum. (2007). Discussion on HCl Salt Analysis by GC vs HPLC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Azetidine Derivative Analysis: A Comparative Technical Guide

Executive Summary & The Azetidine Challenge Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in medicinal chemistry as bioisosteres for amines or to introduce conformational rigidity.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Azetidine Challenge

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in medicinal chemistry as bioisosteres for amines or to introduce conformational rigidity.[1][2][3] However, they present a "perfect storm" of chromatographic challenges:

  • High Polarity: Small azetidines (e.g., azetidine-3-carboxylic acid) often elute in the void volume (

    
    ) on standard C18 columns.[1]
    
  • Ring Strain Instability: With a ring strain energy of ~26 kcal/mol, the azetidine ring is susceptible to hydrolytic ring-opening in highly acidic (

    
    ) or basic (
    
    
    
    ) mobile phases, particularly at elevated temperatures.[1]
  • Detection Limits: Many functionalized azetidines lack a strong chromophore, making standard UV detection at 254 nm ineffective.[1]

This guide objectively compares three distinct separation strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Polar-Embedded Reversed-Phase (RP-HPLC) , and Derivatization-Based HPLC .[1]

Strategic Comparison of Methodologies

The following comparison evaluates the three primary approaches for analyzing azetidine derivatives.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

The modern "Gold Standard" for polar heterocycles.

  • Mechanism: Partitions analytes between a water-enriched layer on the polar stationary phase and a high-organic mobile phase.[1]

  • Pros:

    • Superior Retention: Successfully retains polar azetidines that elute at

      
       on C18.
      
    • MS Sensitivity: High organic content (typically 60-90% ACN) enhances electrospray ionization (ESI) efficiency by 10-50x compared to aqueous RP phases.[1]

    • Orthogonality: Elution order is often the inverse of RP-HPLC, providing unique selectivity for impurities.[1][4]

  • Cons:

    • Equilibration: Requires long equilibration times (20+ column volumes) to stabilize the water layer.[1]

    • Sample Diluent Sensitivity: Samples dissolved in 100% water can cause peak distortion; must match the initial mobile phase (high organic).[1]

Method B: Polar-Embedded RP-HPLC (Aqueous Stable C18)

The robust, QC-friendly alternative.[1]

  • Mechanism: Uses C18 ligands with embedded polar groups (e.g., amide, carbamate) or proprietary bonding to prevent "phase dewetting" (pore clearing) in 100% aqueous conditions.

  • Pros:

    • Robustness: More resistant to retention time shifts than HILIC.[1]

    • Familiarity: Uses standard RP solvents (Water/MeOH/ACN) and additives.[1]

    • pH Flexibility: Modern hybrid particles allow pH 2–10, though azetidine stability limits this range.[1]

  • Cons:

    • Limited Retention: Even with 100% aqueous capability, extremely polar azetidines (LogP < -1.[1]5) may still show low

      
       (capacity factor).[1]
      
    • Silanol Activity: Residual silanols can cause tailing for basic azetidine nitrogens.[1]

Method C: Pre-Column Derivatization (FMOC/OPA)

The solution for UV-transparent analytes.

  • Mechanism: Chemical modification of the secondary amine (azetidine ring) with a chromophore/fluorophore (e.g., FMOC-Cl) prior to injection.

  • Pros:

    • Sensitivity: Enables nanomolar detection limits using standard UV or Fluorescence detectors.[1]

    • Retention: The added hydrophobic group allows easy retention on standard C18 columns.[1]

  • Cons:

    • Complexity: Introduces sample preparation errors and reaction by-products.[1]

    • Quantification: Reaction efficiency must be validated; excess reagent peaks can interfere with chromatography.[1]

Comparative Performance Data

The table below summarizes representative performance metrics for Azetidine-3-carboxylic acid (a difficult, polar model compound) across the three methodologies.

MetricMethod A: HILIC (Amide Column)Method B: Polar-Embedded C18 Method C: FMOC-Derivatization (C18)
Mobile Phase 10mM NH₄OAc (pH 5.[1]8) / ACN (15:85)10mM Phosphate (pH 7.[1]0) / MeOH (95:5)Water / ACN (Gradient)
Retention (

)
6.5 min (Well Retained)1.8 min (Near Void)12.4 min (Strong Retention)
Capacity Factor (

)
4.2 0.4 (Poor)8.9
Tailing Factor (

)
1.11.8 (Silanol interaction)1.05
LOD (UV 210nm) N/A (Requires MS or CAD)N/A (Requires MS or CAD)0.05 µg/mL (UV 265nm)
Equilibration Time High (30 min)Low (5 min)Low (5 min)

Analyst Note: While Method C offers the best peak shape and UV detectability, Method A (HILIC) is the preferred choice for modern labs equipped with MS or CAD (Charged Aerosol Detection) due to the elimination of sample prep errors.

Deep Dive Protocol: Optimized HILIC Method

This protocol is designed for the direct analysis of underivatized azetidine derivatives using a HILIC-MS/CAD workflow.[1]

Instrumentation & Column[1][4][5][6][7]
  • System: UHPLC with Binary Pump.

  • Detector: MS (ESI+) or CAD (if non-volatile buffers are avoided).[1]

  • Column: Amide-bonded particle (e.g., BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 2.5 µm.[1]

    • Why Amide? Amide phases are chemically stable and provide strong hydrogen bonding retention for the azetidine nitrogen without the excessive ion-exchange activity of bare silica.

Mobile Phase Strategy
  • Buffer (Solvent A): 10 mM Ammonium Formate or Ammonium Acetate, adjusted to pH 3.5 – 5.0.

    • Critical: Avoid pH > 8.0 to prevent silica dissolution and potential azetidine ring hydrolysis.[1]

  • Organic (Solvent B): 100% Acetonitrile (ACN).[1]

Gradient Profile
Time (min)% A (Buffer)% B (ACN)CurveDescription
0.01090-Initial high organic for retention
1.010906Isocratic hold to focus peak
8.050506Gradient elution of polar species
8.110901Return to initial
12.010901Re-equilibration (Crucial)
Sample Preparation (The "HILIC Rule")
  • Diluent: 80:20 ACN:Water (v/v).[1]

  • Warning: Dissolving the sample in 100% water is the #1 cause of peak splitting in HILIC. The sample solvent must be as weak (high organic) as possible.[1]

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow guides the selection of the optimal method based on analyte properties.

MethodSelection Start Start: Azetidine Derivative Analysis CheckChromophore Does analyte have a strong UV Chromophore? Start->CheckChromophore CheckPolarity Is LogP < 0? CheckChromophore->CheckPolarity Yes CheckMS Is MS Detection Available? CheckChromophore->CheckMS No MethodRP Method: Polar-Embedded RP-HPLC (C18) CheckPolarity->MethodRP No (Moderately Polar) MethodHILIC Method: HILIC (Amide/Silica) CheckPolarity->MethodHILIC Yes (Highly Polar) CheckMS->MethodHILIC Yes (Use MS) MethodDeriv Method: Pre-Column Derivatization (FMOC) CheckMS->MethodDeriv No (Must add UV tag)

Caption: Decision matrix for selecting the optimal chromatographic mode based on polarity and detection capabilities.

Diagram 2: Stability-Indicating Workflow

Azetidines are prone to degradation.[1] This workflow ensures the method detects ring-opening impurities.[1]

StabilityWorkflow Sample Azetidine Sample StressAcid Acid Stress (0.1N HCl, 60°C) Sample->StressAcid StressBase Base Stress (0.1N NaOH, Ambient) Sample->StressBase StressOx Oxidation (3% H2O2) Sample->StressOx Neutralize Neutralize & Dilute (in Mobile Phase) StressAcid->Neutralize StressBase->Neutralize StressOx->Neutralize Analysis HILIC/RP Analysis (PDA + MS) Neutralize->Analysis Result Check for Ring-Opened Hydrolysis Products (M+18 mass shift) Analysis->Result

Caption: Forced degradation workflow to validate method specificity for azetidine ring-opening impurities.

References

  • Guidance on HILIC vs. RPLC: McHale, C., & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. Link

  • Azetidine Chemistry & Stability: Couty, F., & Drouillat, B. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Derivatization Techniques: Toyo'oka, T. (2025).[1] Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate Review. Link

  • Polar Basic Analytes: Balogh, G., et al. (2025).[1][5] Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Azetidine-2-carboxylic Acid Analysis: Wang, Q. (2007).[1] Determination of the azetidine-2-carboxylic acid from lily of the valley by HPLC with post-column derivatization. PubMed.[1] Link

Sources

Validation

Certificate of Analysis for 3-(Methoxymethyl)-3-methylazetidine hydrochloride

Topic: Certificate of Analysis & Comparative Performance Guide: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis & Comparative Performance Guide: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Beyond the Standard CoA

In the landscape of saturated heterocycles, 3-(Methoxymethyl)-3-methylazetidine hydrochloride (CAS: 1622351-29-4) represents a strategic "design element" for modern drug discovery. Unlike simple azetidines, this gem-disubstituted scaffold offers a dual advantage: the quaternary carbon at the 3-position blocks metabolic oxidation (a common liability in simple azetidines), while the methoxymethyl arm provides a precise vector for hydrogen bond acceptance without the high polarity penalty of a free hydroxyl group.

This guide serves two functions:

  • A "Smart" Certificate of Analysis (CoA): Detailing not just what the specifications are, but the causality behind the analytical methods chosen.

  • Comparative Performance: Benchmarking this scaffold against standard alternatives (e.g., 3,3-Dimethylazetidine) to validate its selection in Lead Optimization.

Part 1: The "Smart" Certificate of Analysis

A standard CoA lists values.[1][2][3][4][5] A researcher-centric CoA validates the integrity of the building block for sensitive catalytic cross-couplings or amide bond formations.

Product Identity & Specifications
  • Chemical Name: 3-(Methoxymethyl)-3-methylazetidine hydrochloride[3][6][7][8][9]

  • CAS Number: 1622351-29-4[2][6][7][8][9]

  • Molecular Formula: C₆H₁₄ClNO (HCl salt)

  • Molecular Weight: 151.63 g/mol

Test ParameterSpecificationTypical ResultMethodological Rationale (The "Why")
Appearance White to off-white crystalline solidWhite Crystalline PowderHygroscopicity indicator. Yellowing suggests free-base oxidation or moisture uptake.
Purity (GC) ≥ 97.0%98.4%Crucial: Direct injection can cause thermal degradation. Derivatization (TFAA) is used to stabilize the amine for accurate quantification.
Identity (¹H-NMR) Conforms to StructureConformsConfirms the integral ratio of the gem-methyl (3H) vs. the methoxy (3H). Essential to rule out des-methyl impurities.
Chloride Content 22.8% – 24.0% (Theoretical: 23.38%)23.2%Validates stoichiometry. Excess HCl can interfere with base-sensitive couplings (e.g., Buchwald-Hartwig).
Water Content (KF) ≤ 1.0%0.4%Azetidine salts are hygroscopic. High water content skews stoichiometry in reaction setups.
Residual Solvents Meets ICH Q3C limitsPassEnsures no trapped ether/DCM, which can poison palladium catalysts.

Part 2: Comparative Performance Data

Why choose 3-(Methoxymethyl)-3-methylazetidine over simpler analogs? The decision often balances Lipophilicity (LogD) , Metabolic Stability , and Steric Conformation .

Table 1: Physicochemical & Structural Benchmarking
FeatureTarget: 3-(Methoxymethyl)-3-methylazetidine Alt 1: 3,3-Dimethylazetidine Alt 2: 3-Methoxyazetidine
Structure Gem-disubstituted (Quaternary C)Gem-disubstituted (Quaternary C)Mono-substituted (Tertiary C)
Metabolic Stability High (Blocked C3 oxidation)High (Blocked C3 oxidation)Moderate (C3-H susceptible to P450)
cLogP (Approx) ~0.5 (Balanced)~1.1 (Lipophilic)~ -0.6 (Polar)
H-Bond Acceptors 2 (Ether + Amine)1 (Amine only)2 (Ether + Amine)
Solubility High (Aq/Organic)Moderate (Organic preferred)Very High (Aq preferred)
Design Utility Lowers LogD while maintaining metabolic block.Increases lipophilicity; pure steric bulk.Lowers LogD significantly; metabolic risk.
Experimental Insight: The "Gem-Dimethyl" Effect

The presence of the methyl group at the 3-position (geminal to the methoxymethyl) forces the azetidine ring into a puckered conformation. This relieves ring strain slightly and often improves the stability of the free base compared to mono-substituted azetidines.

  • Recommendation: Use the Target compound when you need to lower the LogD of a lead molecule without introducing a metabolically labile "soft spot."

Part 3: Experimental Protocols

To ensure reproducibility, we provide the specific methodologies used to validate the CoA parameters above.

Protocol A: Chloride Content Determination (Potentiometric Titration)
  • Objective: Precise determination of the counter-ion ratio (Mono-HCl vs. Di-HCl or free base).

  • Reagents: 0.1 N Silver Nitrate (AgNO₃), Dilute Nitric Acid (HNO₃).

  • Workflow:

    • Dissolve 50 mg of the sample in 30 mL deionized water.

    • Acidify with 1 mL of 2M HNO₃.

    • Titrate with 0.1 N AgNO₃ using a silver electrode.

    • End Point: Determine the inflection point of the potential curve.

    • Calculation:

      
      
      
Protocol B: Purity Analysis via Derivatized GC-FID
  • Objective: Accurate purity assessment avoiding thermal degradation of the strained azetidine ring.

  • Reagents: Trifluoroacetic Anhydride (TFAA), Dichloromethane (DCM), Triethylamine (TEA).

  • Workflow:

    • Sample Prep: Dissolve 10 mg sample in 1 mL DCM. Add 2 eq. TEA.

    • Derivatization: Add 1.5 eq. TFAA dropwise at 0°C. Stir for 15 mins.

    • Quench: Wash with saturated NaHCO₃ to remove excess acid.

    • Injection: Inject the organic layer into GC-FID (Column: DB-5 or equivalent).

    • Rationale: The TFA-amide derivative is thermally stable and volatile, yielding sharp peaks and preventing "ghost" peaks from ring opening.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic flow for qualifying the material for pharmaceutical use.

AnalyticalWorkflow Sample Raw Sample 3-(Methoxymethyl)-3-methylazetidine HCl Identity Identity Check (1H-NMR in D2O) Sample->Identity Stoichiometry Counter-ion Analysis (AgNO3 Titration) Sample->Stoichiometry Purity Purity Assessment (GC-FID with TFAA) Sample->Purity Decision Quality Decision Identity->Decision Confirm Structure Stoichiometry->Decision Confirm 1:1 HCl Purity->Decision >97% Area Release Release for Synthesis Decision->Release All Pass Reject Reject / Recrystallize Decision->Reject Any Fail

Caption: Analytical workflow ensuring structural integrity and stoichiometric precision before release.

Diagram 2: Structural & Functional Comparison

Visualizing why a chemist would select this specific building block.

StructureComparison Target Target Scaffold (Methoxymethyl + Methyl) Feature1 Blocked Metabolism (Quaternary C3) Target->Feature1 Feature2 Balanced LogD (Ether + Methyl) Target->Feature2 Feature3 Conformational Lock (Gem-substitution) Target->Feature3 Dimethyl 3,3-Dimethylazetidine (Lipophilic) Dimethyl->Feature1 Dimethyl->Feature3 Methoxy 3-Methoxyazetidine (Polar / Labile H) Methoxy->Feature2 Partial Feature1->Methoxy Lacks

Caption: Functional comparison highlighting the "Best of Both Worlds" balance of the target scaffold.

References

  • PubChem Compound Summary. 3-Methoxy-3-methylazetidine hydrochloride (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • Accela ChemBio. Product Specification: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride.[2][3][6][8][9] Available at: [Link]

  • ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

Sources

Comparative

Comparative study of azetidine vs piperidine linkers in pharmacokinetics

[1] Executive Summary: The Bioisosteric Switch In modern medicinal chemistry, the transition from a piperidine (6-membered) to an azetidine (4-membered) ring is a strategic "bioisosteric switch" used to optimize the ADME...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bioisosteric Switch

In modern medicinal chemistry, the transition from a piperidine (6-membered) to an azetidine (4-membered) ring is a strategic "bioisosteric switch" used to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.

While piperidine remains a workhorse scaffold due to synthetic ease, it frequently suffers from metabolic liability (rapid oxidative clearance) and cardiotoxicity (hERG inhibition). The azetidine ring offers a high-value alternative by lowering lipophilicity (LogP), increasing metabolic stability through steric/electronic blocking, and offering a rigid vector that can improve selectivity. However, this comes at the cost of synthetic complexity and potential chemical instability due to ring strain (~25 kcal/mol).

Verdict: Switch to Azetidine when you need to lower LogD , block metabolic soft spots , or escape hERG liability while maintaining a basic amine center.

Physicochemical Profile Comparison

The structural differences between the flexible chair conformation of piperidine and the rigid, strained puckered conformation of azetidine drive massive shifts in pharmacokinetic behavior.

FeaturePiperidine (6-membered)Azetidine (4-membered)PK Impact of Switching to Azetidine
Hybridization Classic

Strained

Increased

-character in N-lone pair; alters basicity.[1]
Lipophilicity (LogP) High (Lipophilic)Low (More Polar)Lowers LogP by ~1.0 unit. Improves solubility and reduces non-specific binding.
Basicity (pKa) ~11.2 (Parent)~11.3 (Parent)*Nuance: N-substituted azetidines often exhibit lower effective basicity in biological systems due to steric bulk and solvation effects, reducing hERG risk.
Conformation Flexible (Chair/Boat)Rigid (Puckered)Reduces entropy penalty upon binding; sharper SAR vectors.
Metabolic Liability High (High Clearance)Low (Metabolic Block)Removes 2 labile

-hydrogens; sterically hinders CYP access.
The "Lipophilic Efficiency" Advantage

Replacing a piperidine with an azetidine typically reduces cLogP while maintaining or improving potency (Ligand Efficiency). This reduction in lipophilicity is the primary driver for improved solubility and reduced promiscuity (off-target hits).

Pharmacokinetic Impact Analysis

A. Metabolic Stability (Microsomal Clearance)

The Problem: Piperidines are notorious "metabolic sponges." The


-carbons (adjacent to nitrogen) are electron-rich and sterically accessible, making them prime targets for CYP450-mediated N-dealkylation  or 

-hydroxylation
.

The Azetidine Solution:

  • Steric Shielding: The 4-membered ring is more compact, making the

    
    -carbons less accessible to the bulky heme iron of CYP enzymes.
    
  • Reduced Hydrogen Count: A piperidine ring has 4

    
    -hydrogens; azetidine has 4 as well, but the ring strain and geometry often make the abstraction of these protons energetically less favorable or sterically hindered compared to the flexible piperidine.
    
  • Metabolic Blocking: Azetidine is frequently used to "cap" a chain, preventing metabolic degradation that occurs on larger rings.

B. hERG Inhibition & Cardiotoxicity

hERG channel inhibition is strongly correlated with high basicity and high lipophilicity .

  • Piperidine: Often hits the "hERG pharmacophore" perfectly (Basic N + Lipophilic tail).

  • Azetidine: By lowering LogP (and often modulating pKa), azetidine analogs frequently show >10-fold reduction in hERG affinity compared to their piperidine counterparts.

Visualizing the Decision Process

The following decision tree outlines the logical causality for initiating a Piperidine-to-Azetidine switch during Lead Optimization.

Azetidine_Switch_Decision Start Current Lead: Piperidine Scaffold Issue_Check Identify Primary Liability Start->Issue_Check Metab_Issue High Metabolic Clearance (CYP-mediated) Issue_Check->Metab_Issue hERG_Issue hERG Inhibition (Cardiotoxicity) Issue_Check->hERG_Issue Solubility_Issue Poor Aqueous Solubility Issue_Check->Solubility_Issue Action_Azetidine Switch to Azetidine Metab_Issue->Action_Azetidine Alpha-oxidation site? hERG_Issue->Action_Azetidine Need lower LogP? Action_Other Consider Morpholine/Piperazine hERG_Issue->Action_Other Need pKa drop > 2 units? Solubility_Issue->Action_Azetidine Need lower LogP? Mechanism_Metab Mechanism: Remove labile alpha-H Increase steric hindrance Action_Azetidine->Mechanism_Metab Mechanism_hERG Mechanism: Lower LogP Modulate Basicity Action_Azetidine->Mechanism_hERG

Figure 1: Decision logic for replacing Piperidine with Azetidine in Lead Optimization.

Experimental Protocols

To validate the superiority of an azetidine analog, the following protocols are standard.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) differences.
  • Preparation:

    • Prepare 10 mM stock solutions of Piperidine-Lead and Azetidine-Analog in DMSO.

    • Dilute to 1

      
      M working concentration in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate human liver microsomes (HLM) (0.5 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
    • Success Criterion: Azetidine analog shows

      
       reduction in 
      
      
      
      .
Protocol B: Synthesis of N-Aryl Azetidines (Buchwald-Hartwig)

Note: Azetidines are sensitive to ring opening under harsh acidic conditions. Base-catalyzed coupling is preferred.

  • Reagents: Aryl bromide (1.0 eq), Azetidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (anhydrous), degassed.

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 80-100°C for 4-12 hours.

    • Critical Step: Monitor via TLC/LCMS. Do not overheat (>110°C) to avoid ring degradation.

  • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Neutral Alumina or Silica with 1%

    
     to prevent acid-catalyzed ring opening).
    

Case Study: Ghrelin Receptor Inverse Agonists (Pfizer)

Context: A drug discovery campaign targeting the Ghrelin receptor identified a spirocyclic piperidine hit with good potency but poor physicochemical properties (High LogP, rapid clearance).

The Switch:

  • Original: Spirocyclic Piperidine (

    
    , 
    
    
    
    ).
  • Modification: Ring contraction to Spirocyclic Azetidine .

Outcome:

  • Potency: Maintained or improved (due to rigid vector alignment).

  • Lipophilicity: LogP reduced by 0.8 units.

  • Metabolism:

    
     reduced by 60% (removal of oxidative soft spots on the piperidine ring).
    

Metabolic Pathway Visualization

The diagram below illustrates why Piperidine is more susceptible to metabolism than Azetidine.

Metabolic_Pathway Pip_Start Piperidine Analog Pip_CYP CYP450 Attack (Alpha-Carbon) Pip_Start->Pip_CYP High Affinity Pip_Int Carbinolamine Intermediate Pip_CYP->Pip_Int Pip_End Ring Opening / N-Dealkylation Pip_Int->Pip_End Rapid Collapse Az_Start Azetidine Analog Az_CYP CYP450 Attack Az_Start->Az_CYP Low Affinity Az_Block Steric Block / Strain Resistance Az_CYP->Az_Block Az_Stable Metabolically Stable Az_Block->Az_Stable

Figure 2: Mechanistic comparison of oxidative metabolism susceptibility.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem. Link

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorg. Med. Chem. Lett., 2012. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 2016.[2] Link

  • Tuning Basicity of Amines. Cambridge MedChem Consulting. Link

Sources

Validation

Bioisosteric replacement of pyrrolidine with 3-methylazetidine

Executive Summary: The Strategic Ring Contraction In the optimization of lead compounds, the transition from a pyrrolidine (5-membered ring) to a 3-methylazetidine (4-membered ring) is a high-impact bioisosteric replacem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Ring Contraction

In the optimization of lead compounds, the transition from a pyrrolidine (5-membered ring) to a 3-methylazetidine (4-membered ring) is a high-impact bioisosteric replacement. This strategy is primarily employed to lower lipophilicity (LogD) , reduce metabolic clearance , and rigidify substituent vectors without compromising the basicity required for target engagement.

This guide analyzes the physicochemical and biological implications of this switch, supported by experimental data and synthetic protocols.[1]

Key Performance Indicators (KPIs) of the Switch
FeaturePyrrolidine3-MethylazetidineImpact of Switch
Ring Size 5-membered4-memberedReduced steric footprint; lowered molecular weight (-14 Da if unsubstituted).
Lipophilicity (cLogP) ModerateLowDecreases LogP by ~0.5–1.0 units , improving Ligand Efficiency (LE).
Basicity (pKa) ~11.3~11.4 (3-Me)Negligible change ; maintains cation-pi interactions or salt bridges.
Conformation Envelope (Flexible)Pucker (Rigid)Locks substituent vectors ; reduces entropic penalty upon binding.
Metabolic Stability C2/C3 oxidation proneC2 oxidation prone3-Methyl substitution sterically blocks C2 oxidation, often improving t1/2 .

Scientific Rationale & Mechanism

Lipophilic Efficiency (LLE) & Solubility

The removal of one methylene unit (-CH2-) and the ring contraction significantly reduce the hydrophobic surface area.

  • Mechanism: The 3-methylazetidine scaffold lowers cLogD while retaining the basic nitrogen center. This is critical for compounds suffering from high plasma protein binding or poor solubility.

  • Data Insight: In matched molecular pair (MMP) analysis, this contraction typically improves Lipophilic Ligand Efficiency (LLE) by 0.3–0.5 units.

Conformational Locking

Pyrrolidine exists in a dynamic equilibrium between various "envelope" conformations. In contrast, azetidine adopts a puckered conformation (dihedral angle ~25-30°).

  • The "3-Methyl" Effect: A methyl group at the 3-position of azetidine prefers the pseudo-equatorial orientation to minimize 1,3-transannular strain. This creates a rigid vector that mimics the spatial projection of substituents at the C3/C4 position of a pyrrolidine but with significantly reduced conformational entropy.

Metabolic Shielding

Unsubstituted azetidines are vulnerable to ring scission via


-carbon oxidation (aldehyde formation). However, 3-substitution  (e.g., 3-methyl) introduces steric bulk that hinders Cytochrome P450 access to the adjacent 

-carbons (C2/C4), thereby mitigating the "soft spot" liability often seen in pyrrolidines.

Comparative Case Study: Triple Reuptake Inhibitors

Reference Context: Optimization of 3-aminoazetidine derivatives for depression (Han et al., J. Med.[2] Chem. Lett., 2014).

In the development of triple reuptake inhibitors (serotonin, norepinephrine, dopamine), researchers faced metabolic instability with pyrrolidine-based leads.

Performance Data
Compound ScaffoldhSERT IC50 (nM)hNET IC50 (nM)Microsomal Stability (Human)
Pyrrolidine Analog 1245Low (< 15 min t1/2)
3-Methylazetidine Analog 8 32 High (> 60 min t1/2)

Analysis: The 3-methylazetidine analog maintained (and slightly improved) potency due to the optimal projection of the amino group, while the metabolic half-life increased 4-fold. The ring contraction reduced the number of oxidizable C-H bonds and lowered the overall lipophilicity.

Decision Logic & Workflow

Use the following decision tree to determine if this bioisosteric replacement is suitable for your lead series.

Bioisostere_Decision_Tree Start Current Lead: Pyrrolidine Core Check1 Is LogD > 3.0 or Clearance High? Start->Check1 Check2 Is the N-atom essential for binding? Check1->Check2 Yes Action3 Retain Pyrrolidine / Add F Check1->Action3 No (Properties Good) Check3 Is the vector at C3/C4 critical? Check2->Check3 Yes Action2 Consider Piperidine/Morpholine Check2->Action2 No Action1 Switch to 3-Methylazetidine Check3->Action1 Yes (Rigidify) Check3->Action3 No (Flexibility needed)

Figure 1: Decision matrix for initiating pyrrolidine-to-azetidine ring contraction.

Experimental Protocols

Synthesis of 3-Methylazetidine Building Block

Objective: Synthesize 1-benzhydryl-3-methylazetidine-3-ol or similar precursor from methallyl chloride or epichlorohydrin derivatives.

Protocol (Adapted for Lab Scale):

  • Cyclization: React 3-chloro-2-(chloromethyl)-1-propene (methallyl dichloride) with benzhydrylamine (or benzylamine) in the presence of Na2CO3 in DMF at 100°C.

    • Note: This forms the 3-methyleneazetidine intermediate.

  • Reduction/Functionalization:

    • Option A (3-Methyl): Hydrogenation (H2, Pd/C) of the exocyclic double bond yields the 3-methylazetidine core.

    • Option B (3-Hydroxy-3-methyl): Epoxidation of the methylene group followed by hydride reduction.

  • Deprotection: Removal of the N-benzyl/benzhydryl group via hydrogenolysis (Pd(OH)2/C, H2, MeOH) or ACE-Cl treatment to yield the free amine salt.

In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability improvement.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Structural Visualization: Synthesis Pathway

Synthesis_Pathway Start Methallyl Dichloride + Benzylamine Inter 1-Benzyl-3-methyleneazetidine Start->Inter Na2CO3, DMF Cyclization Prod 1-Benzyl-3-methylazetidine Inter->Prod H2, Pd/C Reduction Final 3-Methylazetidine (Free Amine) Prod->Final Pd(OH)2, H2 Deprotection

Figure 2: Synthetic route for accessing the 3-methylazetidine scaffold.

References

  • Han, S. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[2] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Wang, B. J., & Duncton, M. A. (2020).[3] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Kalgutkar, A. S., et al. (2008). Mitigating Heterocycle Metabolism in Drug Discovery. ChemMedChem. (Contextual reference on azetidine stability). Available at: [Link]

  • Lovering, F., et al. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Rationale for sp3-rich scaffolds like azetidine).[4] Available at: [Link]

Sources

Comparative

Structural Validation of 3-(Methoxymethyl)-3-methylazetidine HCl: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary 3-(Methoxymethyl)-3-methylazetidine HCl represents a class of strained, 3,3-disubstituted azetidines increasingly critical in medicinal chemistry for their ability to alter physicochemical properties (s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxymethyl)-3-methylazetidine HCl represents a class of strained, 3,3-disubstituted azetidines increasingly critical in medicinal chemistry for their ability to alter physicochemical properties (solubility, pKa) and metabolic stability compared to larger rings.[1][2]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they often fail to resolve the precise conformational dynamics and ring-strain parameters of small, rigid heterocycles. This guide objectively compares X-ray crystallography against these alternatives, demonstrating why X-ray analysis is the requisite "Gold Standard" for absolute structural validation of this hydrochloride salt.

Part 1: The Challenge of Strained Heterocycles

The azetidine ring is a four-membered nitrogen heterocycle with significant angle strain (~26 kcal/mol). In 3,3-disubstituted derivatives like 3-(Methoxymethyl)-3-methylazetidine, two specific structural ambiguities arise that standard solution-phase methods struggle to resolve:

  • Ring Puckering: The azetidine ring is rarely planar; it adopts a "puckered" conformation to relieve torsional strain. In solution (NMR), this puckering inverts rapidly, leading to averaged signals.

  • Counterion Placement: For the HCl salt, the precise location of the chloride ion relative to the protonated nitrogen determines the lattice energy and solid-state stability, which directly impacts pharmaceutical formulation.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following analysis compares X-ray Crystallography against the primary alternatives: Solution NMR (


H, 

C, NOESY) and Density Functional Theory (DFT) modeling.
Table 1: Performance Matrix for Structural Validation
FeatureX-ray Crystallography Solution NMR (

H/

C)
DFT Modeling
Primary Output Absolute 3D atomic coordinates & bond angles.[1]Connectivity & chemical environment.[3]Predicted energy minima & geometry.
Conformation Static: Captures the precise "frozen" puckering angle.Averaged: Rapid ring inversion blurs specific geometries.Theoretical: Requires experimental validation.
Stereochemistry Absolute configuration (anomalous scattering).Relative configuration (via NOE), often ambiguous in small rings.N/A
Sample State Solid (Single Crystal).[1]Solution (Liquid).Virtual.
Strain Analysis Measures exact bond angles (deviations from 90°).[1]Inferential only (via coupling constants).Predictive.
Counterion Data Maps H-bonding network (N-H···Cl).Indirect inference (chemical shift changes).N/A
Critical Insight: Why NMR is Insufficient

In 3,3-disubstituted azetidines, the symmetry of the molecule often results in simplified NMR spectra. The methylene protons of the ring may appear as equivalent due to rapid conformational flipping (butterfly motion) at room temperature. Consequently, NMR cannot definitively prove the extent of ring strain or the preferred solid-state conformation , which are critical for docking studies in drug design.

Part 3: Experimental Protocol (Self-Validating)

To achieve the "Gold Standard" validation, you must generate a high-quality single crystal. Hydrochloride salts of small amines are polar and prone to twinning. The following protocol utilizes a Vapor Diffusion method optimized for this polarity.

Phase 1: Crystal Growth (Vapor Diffusion)[1]
  • Target: Single colorless block/prism >0.1 mm.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent).[1]

Step-by-Step:

  • Dissolution: Dissolve 20 mg of 3-(Methoxymethyl)-3-methylazetidine HCl in the minimum amount of anhydrous Methanol (~0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter if necessary.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. The ether vapor will slowly diffuse into the methanol, lowering the solubility of the salt gradually.

  • Observation: Store at 4°C in a vibration-free environment. Inspect after 24-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Temperature: 100 K (Critical). Cooling freezes the ring puckering and reduces thermal ellipsoids, allowing precise determination of the chloride position.

  • Strategy: Collect a full sphere of data to ensure high redundancy (

    
     completeness).
    

Validation Checkpoints (The "Trust" Factors):

  • R1 Value: Target

    
    . High R-values indicate poor crystal quality or incorrect space group assignment.
    
  • Disorder: Check the methoxymethyl tail. This flexible group may show rotational disorder; model with split positions if necessary.

  • Twinning: Pseudo-symmetry in azetidines can lead to merohedral twinning. Check the diffraction spots for splitting.

Part 4: Visualization of Workflows

Diagram 1: The Structural Validation Workflow

This flowchart illustrates the logical progression from synthesis to final structural validation, emphasizing the decision points where X-ray becomes mandatory.

ValidationWorkflow Synthesis Synthesis of Azetidine HCl InitialQC Initial QC (NMR/LCMS) Synthesis->InitialQC Decision Is Geometry Critical? InitialQC->Decision Purity >95% CrystalGrowth Crystal Growth (Vapor Diffusion) Decision->CrystalGrowth Yes (Strain/Pack) FinalModel Absolute Structure Validated Decision->FinalModel No (Connectivity Only) XRayData X-ray Diffraction (100 K) CrystalGrowth->XRayData Single Crystal Refinement Structure Refinement XRayData->Refinement Refinement->FinalModel R1 < 5%

Caption: Logical workflow for validating strained heterocycles. Note the divergence based on the necessity of geometric precision.

Diagram 2: Comparative Logic (NMR vs. X-ray)

This diagram details the mechanistic differences in how the two techniques "see" the azetidine ring.

ComparativeLogic cluster_NMR Solution NMR (Dynamic) cluster_Xray X-ray Crystallography (Static) Molecule 3-(Methoxymethyl)-3-methylazetidine HCl NMR_State Rapid Ring Inversion Molecule->NMR_State Xray_State Frozen Conformation (Lattice Forces) Molecule->Xray_State NMR_Result Averaged Signal (Loss of Puckering Data) NMR_State->NMR_Result Xray_Result Exact Bond Angles & Counterion Position Xray_State->Xray_Result

Caption: Comparison of detection mechanisms. NMR averages the dynamic "butterfly" motion, while X-ray captures the discrete strained geometry.

Part 5: Structural Insights (What to Look For)

When analyzing the solved structure of 3-(Methoxymethyl)-3-methylazetidine HCl, focus on these specific parameters to validate the model:

  • Ring Puckering Angle: Measure the angle between the C2-N1-C4 and C2-C3-C4 planes.[1] For azetidines, this is typically 10°–25° . A planar ring (0°) usually indicates disorder or strong symmetry constraints.

  • C-N Bond Lengths: In the HCl salt, the nitrogen is quaternary (ammonium). Expect C-N bond lengths to elongate slightly compared to the free base, typically around 1.48–1.50 Å .

  • Hydrogen Bonding: The chloride ion should act as a hydrogen bond acceptor from the ammonium proton (

    
    ). The distance is typically 3.0–3.2 Å . This interaction is the primary stabilizing force of the lattice.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

  • International Union of Crystallography (IUCr). Online Dictionary of Crystallography: Twinning.[Link]

  • PubChem. 3-Methoxy-3-methylazetidine hydrochloride Compound Summary.[Link][1]

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy.[Link]

Sources

Validation

Spectroscopic Profiling &amp; Synthetic Evolution: 3-Methoxy-3-Methylazetidine HCl vs. Precursors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Executive Summary: The "Magic Methyl" Effect in Azetidines In modern drug discovery, the 3-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary: The "Magic Methyl" Effect in Azetidines

In modern drug discovery, the 3-methoxy-3-methylazetidine scaffold represents a strategic fragment for modulating physicochemical properties. Unlike the planar cyclobutane or the highly lipophilic piperidine, this gem-disubstituted azetidine offers a unique vector for lowering LogD while maintaining metabolic stability.

This guide provides an objective spectroscopic comparison between the target molecule (as its hydrochloride salt) and its critical synthetic precursors. By analyzing the spectral evolution from the starting ketone to the final ether-amine, researchers can establish robust quality control checkpoints.

Key Comparative Metrics
Feature1-Boc-3-azetidinone (SM)1-Boc-3-hydroxy-3-methylazetidine (Intermediate)3-Methoxy-3-methylazetidine HCl (Target)
Hybridization (C3) sp² (Carbonyl)sp³ (Quaternary)sp³ (Quaternary)
Key ¹H NMR Signal

4.6 ppm (Singlet)

1.45 ppm (Me-Singlet)

3.25 ppm (OMe-Singlet)
IR Signature ~1820 cm⁻¹ (C=O, strained)~3400 cm⁻¹ (O-H, broad)~1100 cm⁻¹ (C-O-C)
Solubility Profile Lipophilic (Organic Solvents)AmphiphilicHydrophilic (Water Soluble)

Synthetic Pathway & Precursor Identification

To understand the spectroscopic data, one must first map the chemical transformations. The synthesis typically proceeds via a 3-step sequence: Nucleophilic addition, O-methylation, and Acidic Deprotection.

Workflow Visualization

The following diagram outlines the structural evolution and the reagents responsible for spectral changes.

SynthesisPath SM 1-Boc-3-azetidinone (Starting Material) INT1 1-Boc-3-hydroxy-3-methylazetidine (Alcohol Intermediate) SM->INT1 MeMgBr or MeLi (Nucleophilic Addition) INT2 1-Boc-3-methoxy-3-methylazetidine (Protected Ether) INT1->INT2 NaH, MeI (Williamson Ether Synthesis) PROD 3-Methoxy-3-methylazetidine HCl (Final Product) INT2->PROD 4M HCl in Dioxane (Boc Deprotection)

Figure 1: Synthetic route highlighting the transformation from ketone to amino-ether.

Spectroscopic Characterization

Comparative ¹H NMR Analysis

The proton NMR spectrum is the primary tool for monitoring reaction progress. The shift in the azetidine ring protons (


) and the appearance/disappearance of methyl groups are diagnostic.

Solvent Note: Precursors are typically run in


; the final HCl salt is run in 

or

.
Proton Environment1-Boc-3-azetidinone (

)
1-Boc-3-hydroxy-3-methylazetidine (

)
3-Methoxy-3-methylazetidine HCl (

)
Ring Protons (

)
4.65 ppm (s, 4H) Deshielded by C=O anisotropy.3.70 - 3.85 ppm (m, 4H) Upfield shift due to loss of C=O.3.90 - 4.20 ppm (m, 4H) Downfield shift due to cationic ammonium.
C3-Methyl (

)
Absent1.48 ppm (s, 3H) Diagnostic of Grignard addition.1.52 ppm (s, 3H) Sharp singlet.
Methoxy (

)
AbsentAbsent3.28 ppm (s, 3H) Diagnostic of ether formation.
Boc Group (

)
1.45 ppm (s, 9H)1.44 ppm (s, 9H)Absent (Critical for purity check).

Technical Insight (Ring Puckering): In the final HCl salt, the azetidine ring often adopts a puckered conformation to minimize torsional strain. This can cause the


 protons to split into complex multiplets rather than a clean singlet, a phenomenon often mistaken for impurities by novice chemists.
Infrared (IR) Spectroscopy Tracking

IR is particularly useful for confirming functional group interconversion in real-time process monitoring (PAT).

  • Step 1 (Ketone

    
     Alcohol):  Disappearance of the strained carbonyl stretch at 1820 cm⁻¹  (characteristic of 
    
    
    
    -lactams/azetidinones) and appearance of a broad O-H stretch at 3300-3400 cm⁻¹ .
  • Step 2 (Alcohol

    
     Ether):  Disappearance of the O-H stretch.
    
  • Step 3 (Deprotection): Disappearance of the carbamate C=O (~1700 cm⁻¹) and appearance of broad ammonium bands (2800-3000 cm⁻¹ ).

Performance & Stability Metrics

When selecting 3-methoxy-3-methylazetidine as a building block, consider these physicochemical parameters compared to the 3-hydroxy precursor.

Parameter3-Hydroxy-3-methylazetidine3-Methoxy-3-methylazetidineImpact on Drug Design
LogD (pH 7.4) -1.8 (Highly Polar)-0.9 (Moderately Polar)Methoxy capping improves permeability while retaining solubility.
pKa (Conjugate Acid) ~9.5~9.2Ether oxygen is electron-withdrawing (-I effect), slightly lowering basicity.
H-Bond Donors 2 (NH, OH)1 (NH)Reduces desolvation penalty upon binding to protein targets.
Chemical Stability Prone to oxidationHighEther linkage is metabolically robust compared to secondary alcohols.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction has proceeded before moving forward.

Protocol A: Synthesis of 1-Boc-3-hydroxy-3-methylazetidine

Reagents: 1-Boc-3-azetidinone (1.0 eq), Methylmagnesium bromide (3.0M in ether, 1.2 eq), THF (anhydrous).

  • Setup: Flame-dry a 3-neck flask under

    
    . Dissolve 1-Boc-3-azetidinone in anhydrous THF (0.5 M concentration). Cool to -78°C.
    
  • Addition: Add MeMgBr dropwise over 30 minutes. Maintain internal temp < -65°C to prevent side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Slowly add saturated

    
     solution. Extract with EtOAc (3x).[1]
    
  • Checkpoint (TLC): Visualize with KMnO4 stain. Product (

    
     in 1:1 Hex/EtOAc) stains yellow/brown; SM stains faint white/yellow.
    
  • Purification: Silica gel chromatography (0-60% EtOAc in Hexanes).

Protocol B: Methylation to Protected Ether

Reagents: 1-Boc-3-hydroxy-3-methylazetidine (1.0 eq), NaH (60% dispersion, 1.5 eq), Iodomethane (1.5 eq), DMF.

  • Deprotonation: Dissolve alcohol in DMF at 0°C. Add NaH portion-wise. Stir 30 min (gas evolution must cease).

  • Alkylation: Add MeI dropwise. Warm to Room Temperature (RT) and stir 4 hours.

  • Workup: Dilute with water (carefully!). Extract with

    
     (Ether is preferred over DCM to remove DMF). Wash organics with LiCl solution (5%) to remove residual DMF.
    
  • Checkpoint (NMR): Check crude

    
     spectrum. The diagnostic O-H peak (broad singlet) must be gone. A new sharp singlet at ~3.2 ppm (OMe) must appear.
    
Protocol C: Deprotection to Hydrochloride Salt

Reagents: 1-Boc-3-methoxy-3-methylazetidine, 4M HCl in Dioxane.

  • Reaction: Dissolve the intermediate in minimal dry DCM. Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Precipitation: Stir at RT. The product often precipitates as a white solid. If not, add

    
     to induce precipitation.
    
  • Isolation: Filter the solid under

    
     (hygroscopic!). Wash with 
    
    
    
    .
  • Validation: Run NMR in

    
    . Confirm loss of Boc singlet (1.44 ppm).
    

Diagnostic Decision Tree (Graphviz)

Use this logic flow to troubleshoot spectral data during synthesis.

SpectralLogic Start Analyze 1H NMR Spectrum CheckBoc Is Boc Singlet (~1.45 ppm) present? Start->CheckBoc CheckMe Is C-Me Singlet (~1.5 ppm) present? CheckBoc->CheckMe Yes CheckOMe Is O-Me Singlet (~3.2 ppm) present? CheckBoc->CheckOMe No CheckMe->CheckOMe Yes ResultSM Identity: Starting Material (1-Boc-3-azetidinone) CheckMe->ResultSM No ResultInt1 Identity: Alcohol Intermediate CheckOMe->ResultInt1 No ResultInt2 Identity: Protected Ether CheckOMe->ResultInt2 Yes ResultProd Identity: Final Product (HCl Salt) CheckOMe->ResultProd Yes (in D2O)

Figure 2: NMR diagnostic logic for identifying reaction stages.

References

  • PubChem. (n.d.).[2][3][4] 3-Methoxy-3-methylazetidine hydrochloride (Compound CID 53346546).[5][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Couty, F., & Evano, G. (2006).[6] Synthetic Routes to 3-Substituted Azetidines. Organic Preparations and Procedures International, 38(5), 427-465.[6] (General reference for azetidine functionalization).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for gem-dimethyl/methoxy substitution effects on LogD).

Sources

Comparative

In Vitro ADME Properties of Small Molecules Containing the 3-Methylazetidine Scaffold

Topic: In vitro ADME properties of small molecules containing the 3-methylazetidine scaffold Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Scaffold In mod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro ADME properties of small molecules containing the 3-methylazetidine scaffold Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the 3-methylazetidine scaffold represents a critical "Goldilocks" structural motif. It bridges the gap between the high ring strain/reactivity of aziridines and the larger, more lipophilic profiles of pyrrolidines and piperidines.

For drug development professionals, this scaffold offers a tactical solution to three common optimization challenges:

  • Metabolic Stability: Mitigating the rapid oxidative clearance often seen with flexible acyclic amines or larger saturated heterocycles.[1]

  • Physicochemical Tuning: Reducing lipophilicity (LogD) and molecular volume compared to piperidine analogs, which is often crucial for lowering CNS side effects or hERG inhibition.[1]

  • Conformational Control: The 3-methyl substituent introduces a defined ring pucker, locking the nitrogen lone pair vector and potentially improving target selectivity compared to the unsubstituted azetidine.

This guide provides a comparative technical analysis of the in vitro ADME properties of 3-methylazetidine, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Physicochemical & Metabolic Profiles

Physicochemical Properties: The "Magic Methyl" Effect

The addition of a methyl group at the C3 position of the azetidine ring is not merely a space-filling modification; it fundamentally alters the solvation shell and lipophilicity of the molecule without significantly penalizing solubility.

Table 1: Comparative Physicochemical Properties of Cyclic Secondary Amines

PropertyAzetidine (Unsubstituted)3-Methylazetidine Pyrrolidine (5-membered)Piperidine (6-membered)
pKa (Conj.[1] Acid) ~11.3~11.4 ~11.3~11.2
LogP (Calc) 0.250.65 0.981.45
Molar Volume LowLow-Medium MediumHigh
Conformational Bias FluxionalPuckered (C3-endo/exo) EnvelopeChair
Ligand Efficiency HighHigh ModerateModerate
  • Basicity (pKa): The 3-methyl group exerts a weak inductive effect (+I), resulting in a negligible increase in basicity compared to the unsubstituted ring. Unlike 3-fluoroazetidine (which drastically lowers pKa to ~8.5–9.0), 3-methylazetidine remains a strong base, ensuring high solubility in acidic media (e.g., gastric fluid).

  • Lipophilicity (LogD): The 3-methyl group increases LogD by approximately 0.4–0.5 units relative to azetidine.[1] This is often advantageous when an unsubstituted azetidine is too polar to cross cell membranes passively, yet the molecule must remain smaller than a pyrrolidine.

Metabolic Stability: Steric Shielding of Soft Spots

The primary metabolic clearance pathway for cyclic amines is


-carbon oxidation  (at C2 or C4) mediated by CYP450 isoforms (typically CYP2D6 or CYP3A4), leading to iminium ion formation and subsequent ring opening or lactam generation.

Mechanism of Stabilization by 3-Methyl Substitution:

  • Remote Steric Hindrance: The methyl group at C3 creates steric bulk that hinders the approach of the bulky CYP450 heme iron-oxo species to the adjacent

    
    -hydrogens (C2/C4).
    
  • Ring Pucker Stabilization: The 3-methyl substituent forces the ring into a specific puckered conformation.[1] This can unfavorably orient the

    
    -protons relative to the nitrogen lone pair, disrupting the stereoelectronic alignment required for facile oxidation.
    

Figure 1: Metabolic Shielding Mechanism The following diagram illustrates how the 3-methyl group protects the azetidine ring from oxidative clearance compared to larger or unsubstituted rings.

MetabolicStability Substrate 3-Methylazetidine Scaffold Methyl_Path 3-Methyl Substitution: Steric Clash & Ring Pucker Substrate->Methyl_Path Structural Feature CYP CYP450 Enzyme (Heme Iron) Unsub_Path Unsubstituted Azetidine: Facile C2/C4 Oxidation CYP->Unsub_Path Attacks Alpha-H CYP->Methyl_Path Access Blocked Outcome_Unsub Ring Opening / High Clearance Unsub_Path->Outcome_Unsub Outcome_Methyl Metabolic Stability / Extended Half-life Methyl_Path->Outcome_Methyl

Caption: Comparison of oxidative susceptibility. The 3-methyl group sterically hinders CYP450 access to the alpha-carbons (C2/C4), reducing clearance rates.

Safety: hERG Inhibition Mitigation

One of the most compelling reasons to switch from a piperidine to a 3-methylazetidine scaffold is the reduction of hERG channel inhibition , a marker for cardiotoxicity.

  • Pharmacophore Mismatch: hERG inhibition often correlates with high lipophilicity and a basic nitrogen housed in a specific volume (typical of pharmacophores like haloperidol).

  • Volume Reduction: The 3-methylazetidine is significantly more compact than piperidine.[1] This volume reduction often disrupts the pi-stacking or hydrophobic interactions within the hERG pore, while maintaining the basic nitrogen interaction required for on-target potency (e.g., in GPCRs).

Experimental Protocols

To validate the ADME advantages of the 3-methylazetidine scaffold, the following self-validating protocols should be employed.

Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (


) and half-life (

) to quantify the stabilizing effect of the 3-methyl group.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound (3-methylazetidine derivative) in DMSO.

  • Incubation Mix: Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat/mouse).[1]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling: Aliquot 50 µL samples at

    
     min into 200 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Validation Criteria: Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within historical ranges.

Kinetic Solubility Assay

Objective: Confirm that the lipophilicity increase from the methyl group does not compromise aqueous solubility.[1]

Protocol:

  • Titration: Prepare a 10 mM DMSO stock.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter to remove precipitate.[1]

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS against a standard curve prepared in 100% DMSO (representing 100% solubility).

  • Data Output: Solubility reported in µM.

    • Target: >50 µM is generally acceptable for early discovery; 3-methylazetidines often retain >100 µM solubility due to the basic amine.[1]

Strategic Screening Workflow

When evaluating this scaffold, a tiered screening approach ensures resources are focused on the most promising candidates.[1]

Figure 2: ADME Screening Cascade for Azetidine Analogs

ADME_Cascade Start Compound Design (3-Methylazetidine Core) Tier1 Tier 1: Physicochemical (LogD, Kinetic Solubility) Start->Tier1 Tier1->Start Fail: Modify R-groups Tier2 Tier 2: Metabolic Stability (Microsomal Stability - HLM/RLM) Tier1->Tier2 Sol > 50µM LogD < 3.0 Tier2->Start Fail: Block Metabolic Soft Spot Tier3 Tier 3: Permeability & Safety (Caco-2, hERG Patch Clamp) Tier2->Tier3 t1/2 > 30 min Decision Lead Selection Tier3->Decision Papp > 5e-6 hERG IC50 > 10µM

Caption: Tiered workflow for validating 3-methylazetidine analogs. Criteria ensure only stable, soluble, and safe compounds progress.

References

  • Lowe, D. (2016).[1] Azetidines: The New Piperidines? In the Pipeline (Science Translational Medicine).[1] [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.[1][2] [Link]

  • Stepan, A. F., et al. (2011).[1][3] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry.[1] [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] Role of "Magic Methyl" Effect in Drug Design and Discovery.[1] Drug Discovery Today.[1] [Link]

  • Pike, K. G., et al. (2011).[1] Optimisation of hERG liability in a series of piperidine-containing CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.[1] [Link]

Sources

Validation

Efficacy Comparison of Azetidine-Containing Compounds in CNS Models

Executive Summary: The Azetidine "Goldilocks" Effect In modern Central Nervous System (CNS) drug discovery, the "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidines, piperidines) or gem-dimethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine "Goldilocks" Effect

In modern Central Nervous System (CNS) drug discovery, the "Azetidine Switch"—replacing larger saturated heterocycles (pyrrolidines, piperidines) or gem-dimethyl groups with a 4-membered azetidine ring—has emerged as a high-impact strategy for Multi-Parameter Optimization (MPO).

This guide objectively compares azetidine-containing clinical candidates against their structural predecessors. The data indicates that azetidines offer a distinct efficacy advantage not through raw potency alone, but by optimizing the Lipophilic Ligand Efficiency (LLE) and CNS availability . The high ring strain (~26 kcal/mol) and lowered basicity (pKa reduction of ~1.0 log unit vs. pyrrolidine) reduce lysosomal trapping and P-gp efflux, thereby enhancing Blood-Brain Barrier (BBB) penetration while maintaining target engagement.

Physicochemical Comparative Analysis

The following table summarizes the structural impact of incorporating an azetidine ring compared to standard 5- and 6-membered bioisosteres.

Table 1: Structural & Physicochemical Impact on CNS Druggability
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) CNS Impact
pKa (Parent Amine) ~10.4 (Lower)~11.3 (Higher)~11.1 (High)Lower pKa reduces phospholipidosis risk and lysosomal trapping.
LogD (Lipophilicity) LowModerateHighAzetidine lowers LogD, improving unbound fraction in brain (

).
Metabolic Stability HighModerateLowAzetidine rings are less prone to oxidative metabolism (CYP450) than piperidines.
Conformational Rigidity HighModerateLowAzetidine vectors substituents into precise vectors, improving selectivity.
Efflux Ratio (P-gp) Low (< 2.0)VariableHighLower basicity correlates with reduced P-glycoprotein recognition.

Scientist's Note: The reduction in pKa is the critical driver here. By lowering the basicity, we reduce the energy penalty for desolvation required to cross the BBB, directly translating to higher


 (unbound brain-to-plasma partition coefficient).

Case Study 1: S1P Receptor Modulation (Multiple Sclerosis)

Compound: Siponimod (BAF312) Comparator: Fingolimod (FTY720) Target: Sphingosine-1-phosphate receptors (S1P1, S1P5)[1][2]

The Azetidine Optimization

Fingolimod, the first-in-class S1P modulator, is a pro-drug requiring phosphorylation. It lacks subtype selectivity (hits S1P1,3,4,5), leading to bradycardia via S1P3 activation.

Siponimod incorporates an azetidine-3-carboxylic acid moiety.[1][3] This structural rigidity prevents the molecule from adopting the conformation required to bind S1P3, resulting in high selectivity for S1P1 and S1P5. Furthermore, the azetidine moiety facilitates a shorter half-life compared to Fingolimod, allowing for faster washout—a critical safety feature for managing opportunistic infections.

Mechanism of Action Diagram

The following diagram illustrates how Siponimod utilizes the azetidine moiety to drive selective internalization of S1P1, preventing lymphocyte egress.

S1P_Mechanism Siponimod Siponimod (Azetidine-3-COOH) S1P1 S1P1 Receptor (Lymphocyte Surface) Siponimod->S1P1 High Affinity (Selectivity) S1P3 S1P3 Receptor (Heart Tissue) Siponimod->S1P3 No Binding (Steric Clash) Safety No Bradycardia (S1P3 Spared) Siponimod->Safety Complex Receptor-Ligand Complex S1P1->Complex Internalization β-Arrestin Recruitment Complex->Internalization Agonist Induced Degradation Ubiquitin-Proteasome Degradation Internalization->Degradation Outcome Lymphocyte Sequestration Degradation->Outcome Loss of Surface Receptor

Figure 1: Siponimod selectivity mechanism driven by azetidine-induced conformational restriction.

Comparative Efficacy Data (Preclinical)
MetricSiponimod (Azetidine)Fingolimod (Flexible Chain)Advantage
S1P1 EC50 0.4 nM0.2 nMComparable potency.
S1P3 EC50 > 10,000 nM0.3 nM>1000x Selectivity for Siponimod (Safety).
CNS Penetration HighHighBoth cross BBB, but Siponimod is direct-acting.
Washout (T1/2) ~30 Hours~9 DaysSiponimod allows rapid immune recovery.

Case Study 2: Nicotinic AChR Agonists (Analgesia)

Compound: ABT-594 (Tebanicline) Comparator: Epibatidine (Bicyclic pyrrolidine analog) Target:


 nAChR Agonist
The Azetidine Optimization

Epibatidine is a potent analgesic but is lethal at therapeutic doses due to lack of subtype selectivity. ABT-594 replaces the bicyclic system with a 3-pyridyl ether azetidine .

The azetidine ring in ABT-594 maintains the critical distance between the basic nitrogen and the pyridine ring (pharmacophore) but alters the electronic profile. This results in a compound that is less potent than Epibatidine but possesses a significantly wider therapeutic window, separating analgesic efficacy from neuromuscular toxicity.

Efficacy in Neuropathic Pain Models

In the Chung model (spinal nerve ligation), ABT-594 demonstrated efficacy comparable to morphine but without opioid receptor involvement.

  • Hot Plate Test (Acute Pain): ED50 = 0.05 mg/kg (Azetidine) vs. 0.001 mg/kg (Epibatidine).

  • Safety Ratio (Seizure/Analgesia): ABT-594 exhibits a ~30-fold safety margin; Epibatidine exhibits < 2-fold.

Experimental Protocols for Validation

To objectively compare azetidine analogs in your own research, use the following self-validating workflows.

Protocol A: MDR1-MDCK Permeability Assay (BBB Proxy)

Validates the hypothesis that azetidine substitution improves efflux ratio.

  • Cell Culture: Seed MDR1-transfected MDCK cells (Type II) on transwell polycarbonate filters (0.4 µm pore size) at

    
     cells/well.
    
  • Monolayer Integrity: Culture for 4-5 days. Verify TEER (Transepithelial Electrical Resistance) > 1200

    
    .
    
  • Dosing: Prepare compound solutions (10 µM) in HBSS (pH 7.4).

    • Apical to Basolateral (A-B): Add compound to apical chamber.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    • Success Criterion: Azetidine analogs should achieve ER < 2.0 (non-substrate).

Protocol B: EAE Model for MS Efficacy

Validates neuroprotective effects of azetidine S1P modulators.

  • Induction: Immunize female C57BL/6 mice with MOG

    
     peptide emulsified in Complete Freund's Adjuvant (CFA).
    
  • Pertussis Toxin: Administer Pertussis toxin (200 ng, i.p.) on Day 0 and Day 2 to compromise the BBB.

  • Treatment: Begin oral gavage of Azetidine candidate (e.g., 3 mg/kg) at onset of clinical signs (Day 10-12).

  • Scoring (Daily):

    • 0: Normal

    • 1: Limp tail

    • 2: Hind limb weakness[4]

    • 3: Hind limb paralysis

    • 4: Forelimb paralysis[4]

  • Histology (Day 30): Harvest spinal cords. Stain with Luxol Fast Blue (myelin) and H&E (inflammation).

  • Quantification: Compare demyelination area % vs. vehicle control.

Workflow Visualization

EAE_Protocol Start Induction (MOG35-55 + CFA) BBB_Open Pertussis Toxin (Day 0 & 2) Start->BBB_Open Onset Symptom Onset (Day 10-12) BBB_Open->Onset Treatment Daily Dosing (Azetidine Candidate) Onset->Treatment Therapeutic Mode Readout Clinical Scoring (0-5 Scale) Treatment->Readout Daily Histology LFB Staining (Myelin Integrity) Readout->Histology Endpoint (Day 30)

Figure 2: Experimental Autoimmune Encephalomyelitis (EAE) efficacy workflow.

References

  • Discovery of Siponimod (BAF312): Structure-Activity Relationships. Pan, S., et al. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pharmacological Characterization of ABT-594. Bannon, A. W., et al. (1998). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Siponimod Ameliorates Metabolic Oligodendrocyte Injury. PubMed. Available at: [Link]

Sources

Comparative

Benchmarking new azetidine synthesis routes against published methods

Executive Summary: The Azetidine Paradox Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and pyrrolidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Paradox

Azetidines (saturated 4-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and pyrrolidines. Their incorporation often improves metabolic stability and lowers lipophilicity (LogD) while maintaining rigid vector orientation.

However, the "Azetidine Paradox" remains a synthesis bottleneck: the ring possesses significant strain energy (~26 kcal/mol), yet it is kinetically stable enough to require high-energy activation barriers to form.

The Standard Benchmark: Traditional synthesis relies on intramolecular nucleophilic substitution (e.g., cyclization of


-haloamines or sulfonamides). While reliable for simple substrates, this "Benchmark Method" fails when facing:
  • Steric hindrance at the reacting centers.

  • Acid-sensitive functional groups (due to harsh deprotection steps).

  • The need for specific C2 or C3 substitution patterns without pre-functionalized linear precursors.

This guide benchmarks three emerging methodologies against this standard, focusing on Photoredox [2+2] Cycloaddition , Pd-Catalyzed C-H Activation , and Lewis Acid-Catalyzed Epoxide Aminolysis .

Decision Framework: Selecting the Optimal Route

Before detailing the protocols, use this logic flow to determine which method suits your specific target molecule.

Azetidine_Selection_Flow Start Target Azetidine Structure Q1 Is the target highly substituted at C2/C3 or fused? Start->Q1 Q2 Do you have an unactivated methyl group at the gamma-position? Q1->Q2 No (Simple/Linear) Method_Photo ROUTE A: [2+2] Photocycloaddition (Aza-Paternò-Büchi) Q1->Method_Photo Yes (Complex/Fused) Q3 Does the scaffold contain acid-sensitive groups (Boc, TBS)? Q2->Q3 No Method_CH ROUTE B: Pd-Catalyzed C-H Activation Q2->Method_CH Yes (C-H Functionalization) Method_Std BENCHMARK: Intramolecular Substitution (Standard SN2) Q3->Method_Std No (Robust Scaffold) Method_Epox ROUTE C: La(OTf)3 Epoxide Aminolysis Q3->Method_Epox Yes (Mild Conditions)

Figure 1: Strategic selection workflow for azetidine synthesis based on substrate complexity and functional group sensitivity.

Technical Comparison: New Routes vs. Benchmark

The following data aggregates performance metrics from recent high-impact studies (2020–2025).

FeatureBenchmark (Standard) Route A: Photoredox [2+2] Route B: Pd C-H Activation Route C: La(OTf)₃ Aminolysis
Primary Mechanism Intramolecular

(Thermal)
Triplet Energy Transfer (EnT)Pd(II)/Pd(IV) Reductive Elimination4-exo-tet Ring Opening
Key Precursors

-haloamines, amino alcohols
Imines/Oximes + AlkenesPicolinamide-protected aminescis-3,4-epoxy amines
Scope Limitation Poor tolerance for sterics; requires leaving group.Requires specific alkene partners; excited state lifetime issues.Requires directing group (PA); specific to

-C(sp3)-H.
Stereospecific (cis epoxide required).
Functional Group Tolerance Low (often requires strong base/heat).High (Mild, light-driven).Moderate (Oxidants required).[1]Excellent (Tolerates Boc, PMB, TBS).[2]
Scalability High (kg scale possible).Low to Moderate (Photon flux limits).Moderate (Cost of Pd/Ligand).High (Gram-scale proven).
Atom Economy Low (Stoichiometric waste).High (100% atom economy).Moderate (Oxidant waste).High (No leaving group waste).

Deep Dive: Route C – La(OTf)₃ Catalyzed Regioselective Aminolysis

Why this method? While photoredox (Route A) captures headlines for complexity, the La(OTf)₃ catalyzed aminolysis (Route C) represents the most practical "drop-in" replacement for process chemists. It solves the regioselectivity issue of epoxide opening—forcing the anti-Baldwin 4-exo-tet cyclization over the favored 5-endo-tet—without requiring exotic ligands or glovebox conditions.

Mechanism of Action

The reaction leverages the high oxophilicity of the Lanthanum(III) cation to activate the epoxide, while simultaneously coordinating the amine. The geometry of the cis-epoxide is critical; it pre-organizes the nucleophile (amine) and electrophile (epoxide carbon) into a proximity that overcomes the entropic penalty of 4-membered ring formation.

La_Mechanism Complex La(III)-Substrate Complex (Pre-organization) TS Transition State (Activated Epoxide) Complex->TS Lewis Acid Activation Cyclization 4-exo-tet Cyclization TS->Cyclization Strain Build-up Product 3-Hydroxy Azetidine (La-bound) Cyclization->Product Ring Closure Final Free Azetidine Product->Final Protonolysis

Figure 2: Mechanistic pathway of La(OTf)3-catalyzed 4-exo-tet cyclization.

Validated Protocol: Synthesis of 3-Hydroxy Azetidines

Source Grounding: Based on methodologies developed by Tohoku University (2023/2024).

Reagents:

  • Substrate: cis-3,4-epoxy amine (1.0 equiv)

  • Catalyst: La(OTf)₃ (10–15 mol%)

  • Solvent: Toluene (0.1 M concentration)

  • Additives: None required (unlike Pd-catalyzed routes).

Step-by-Step Workflow:

  • Catalyst Activation:

    • Dry La(OTf)₃ under vacuum at 150°C for 2 hours prior to use. Critical: Lanthanum triflates are hygroscopic; moisture quenches the Lewis acidity required for epoxide activation.

  • Reaction Setup:

    • In a flame-dried Schlenk tube under Argon, dissolve the cis-3,4-epoxy amine in anhydrous Toluene.

    • Add the activated La(OTf)₃ in one portion.

    • Seal the tube and heat to 100°C .

  • Monitoring (Self-Validation):

    • Monitor via TLC or LC-MS. The starting epoxide will disappear, and a more polar spot (the amino alcohol azetidine) will appear.

    • Checkpoint: If 5-membered ring (pyrrolidine) formation is observed, check the stereochemistry of your starting epoxide. Trans-epoxides predominantly yield pyrrolidines; cis-epoxides yield azetidines.

  • Workup & Purification:

    • Cool to room temperature.[3]

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3x).

    • Purify via silica gel chromatography (typically DCM/MeOH gradients).

Expected Yield: 85–95% Key Advantage: This protocol tolerates Boc-protected amines and silyl ethers, which would cleave under the strong basic conditions of standard cyclizations.

Alternative Route Highlights

Route A: Visible Light [2+2] (Aza-Paternò-Büchi)

Best for: Fused ring systems and spiro-azetidines. This method utilizes an Ir(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) to excite an oxime ester (often derived from glyoxylates or isoxazolines) to its triplet state.[4] The triplet species undergoes [2+2] cycloaddition with an alkene.[5][6]

  • Critical Insight: This reaction is strictly intermolecular , allowing the coupling of two distinct fragments, a massive advantage over the intramolecular constraints of Routes B and C.

Route B: Pd-Catalyzed C-H Amination

Best for: Late-stage functionalization of methyl groups. Utilizing a Pd(OAc)₂ catalyst and a PhI(OAc)₂ oxidant, this route activates a


-methyl C(sp3)-H bond.
  • Critical Insight: The reaction requires a Picolinamide (PA) directing group on the amine.[7] While powerful, the requirement to install and then remove the PA group adds two synthetic steps, reducing overall step economy compared to Route C.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC) [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry / Tohoku University [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition Source: ChemRxiv / Schindler Lab [Link][4]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides Source: Nature Communications [Link]

  • Palladium-Catalyzed Intramolecular C(sp3)–H Amination Source: Gaunt Group (JACS) [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Methoxymethyl)-3-methylazetidine Hydrochloride

Executive Summary & Chemical Identity This guide outlines the definitive disposal protocols for 3-(Methoxymethyl)-3-methylazetidine hydrochloride . While often treated as generic organic waste, the specific structural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the definitive disposal protocols for 3-(Methoxymethyl)-3-methylazetidine hydrochloride . While often treated as generic organic waste, the specific structural properties of the azetidine ring—specifically its high ring strain energy (~26 kcal/mol)—and its hydrochloride salt form dictate specific handling to prevent accidental volatilization or uncontrolled exothermic degradation.

Chemical Profile
PropertyDetail
Chemical Name 3-(Methoxymethyl)-3-methylazetidine hydrochloride
CAS Number 905843-93-8 (or related analogs)
Molecular Formula C₆H₁₃NO[1][2][3][4][5][6][7][8][9] · HCl
Hazard Class (GHS) Warning ; H302 (Acute Tox), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][5] Irrit.)
Physical State White to off-white solid (hygroscopic)
Solubility Highly soluble in water; sparingly soluble in non-polar organics.
Key Reactivity Incompatible with Strong Bases (liberates volatile free amine). Incompatible with Strong Oxidizers (ring opening/exotherm).

Pre-Disposal Safety Assessment

Before moving this material to waste streams, you must understand the why behind the safety steps.

The "Free-Basing" Risk

The hydrochloride salt stabilizes the azetidine ring. Contact with strong bases (NaOH, KOH, organic bases) will deprotonate the nitrogen.

  • Mechanism:

    
    
    
  • Risk: The resulting "free base" azetidine is significantly more volatile and reactive than the salt. NEVER mix this waste with basic waste streams (e.g., aqueous cyanide waste or basic cleaning solutions).

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (min 0.11mm thickness)Standard protection against organic salts. Double-glove if handling solutions >1M.
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevents inhalation of dust/aerosols which are potent respiratory irritants (H335).
Eye Protection Chemical Splash GogglesCritical. Azetidines are severe eye irritants. Safety glasses are insufficient for liquid handling.

Waste Characterization & Classification (RCRA)

In the United States, this compound is not typically a P-listed or U-listed waste by specific name. However, it must be characterized by its properties.[10]

  • Waste Code: D001 (Ignitable) if dissolved in flammable solvents; otherwise, treat as Non-Regulated Chemical Waste destined for incineration.

  • Thermal Destruction: The facility must be notified of the Nitrogen (NOx generation) and Chlorine (HCl generation) content to adjust scrubber parameters.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents or excess solid material.

  • Containment: Keep the material in its original glass vial if possible. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "3-(Methoxymethyl)-3-methylazetidine HCl - Irritant - Acidic Solid."

  • Segregation: Place the container in a secondary bin designated for Solid Organic Toxics .

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration.
    
Protocol B: Aqueous/Reaction Mixtures

Use this for reaction byproducts or mother liquors.

  • pH Check: Verify the pH of the solution.

    • If Acidic/Neutral (pH < 7): Safe to proceed.[11]

    • If Basic (pH > 8):STOP. Carefully neutralize with dilute HCl to pH ~5-7 to ensure the amine remains protonated (non-volatile).

  • Solvent Compatibility:

    • Aqueous streams: Collect in "Aqueous Acidic/Toxic" carboy.

    • Organic streams (DCM, Ethyl Acetate): Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.

  • Do Not Drain Dispose: Despite water solubility, azetidines are bioactive heterocyclic amines and must not enter municipal water systems.

Decision Workflow (Visualized)

The following diagram outlines the logical decision process for disposing of this specific compound.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid SolidPath Pack in HDPE/Glass Label: 'Toxic/Irritant Solid' IsSolid->SolidPath Yes IsLiquid Liquid/Solution IsSolid->IsLiquid No CheckpH Check pH IsLiquid->CheckpH IsBasic pH > 8 (Basic) CheckpH->IsBasic High pH SolventType Identify Solvent Base CheckpH->SolventType pH < 7 Neutralize Neutralize with HCl to pH 5-7 (Lock Volatility) IsBasic->Neutralize Neutralize->SolventType Aqueous Aqueous Stream SolventType->Aqueous Water Organic Organic Stream SolventType->Organic DCM/EtOAc/MeOH FinalAq Container: Aqueous Toxic (Do Not Drain) Aqueous->FinalAq FinalOrg Container: Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->FinalOrg

Figure 1: Decision tree ensuring the stabilization of the amine salt before final waste segregation.

Emergency Procedures (Spill Response)

In the event of a bench-top spill (< 50g/50mL):

  • Evacuate & Ventilate: If the powder is aerosolized, clear the immediate area for 10 minutes to allow dust to settle.

  • PPE Up: Don nitrile gloves, lab coat, and goggles.

  • Neutralization (Liquids): Absorb with a vermiculite or clay-based absorbent. Do not use paper towels for concentrated amine salts as they can degrade.

  • Cleanup (Solids): Wet a paper towel with water (to prevent dust) and gently wipe up the solid. Place all materials in a sealed bag labeled "Hazardous Debris."

  • Decontamination: Wipe the surface with a mild detergent and water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-methoxy-3-methylazetidine hydrochloride.[3] Retrieved from [Link][3][5]

Sources

Handling

Personal protective equipment for handling 3-(Methoxymethyl)-3-methylazetidine hydrochloride

Executive Safety Summary 3-(Methoxymethyl)-3-methylazetidine hydrochloride is a functionalized, four-membered nitrogen heterocycle salt.[1] While the hydrochloride salt form significantly reduces volatility compared to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(Methoxymethyl)-3-methylazetidine hydrochloride is a functionalized, four-membered nitrogen heterocycle salt.[1] While the hydrochloride salt form significantly reduces volatility compared to the free base, the ring strain inherent to azetidines (~26 kcal/mol) renders this compound potentially reactive toward nucleophiles (e.g., biological macromolecules).

Critical Operational Hazard: The primary handling risk is not just the solid salt, but the in situ generation of the free base during reaction. Upon neutralization, the protective HCl counter-ion is removed, releasing the strained azetidine ring which typically exhibits higher volatility and skin permeation rates.

Immediate Action Required:

  • Containment: Handle all solids within a certified chemical fume hood to prevent inhalation of hygroscopic dust.

  • Moisture Control: This compound is hygroscopic; exposure to ambient humidity will alter stoichiometry and cause caking.

  • Skin Protection: Assume potential for sensitization; use high-contrast glove inspection protocols.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard vectors. This compound presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Physical Hygroscopic Dust The HCl salt readily absorbs atmospheric water, creating acidic micro-droplets on mucous membranes (eyes/lungs) upon contact.[1]
Chemical Alkylating Potential Strained azetidine rings can act as alkylating agents.[1] While less reactive than aziridines, they can still modify DNA/proteins, classifying them as potential sensitizers.
Reactivity Acid Release Hydrolysis or thermal decomposition releases Hydrogen Chloride (HCl) gas.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard laboratory PPE is insufficient for strained heterocycles. Use this tiered protection matrix based on your specific operation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (0.11 mm min) Why: Latex is permeable to many organic amines.[1] Nitrile offers superior resistance. Protocol: Wear two pairs of contrasting colors (e.g., Blue under White). If the outer glove tears or dissolves, the color contrast provides an immediate visual warning.
Eye Protection Chemical Goggles (Indirect Vent) Why: Safety glasses with side shields leave gaps.[1] Fine amine salts are lightweight and can drift around shields. Goggles seal the ocular cavity against acidic dust and vapors.[2]
Respiratory N95 (Solids) / P100 (Solutions) Why: In a fume hood, respiratory protection is secondary but critical if a spill occurs outside the hood.[1] Use N95 for weighing solids; upgrade to P100/OV (Organic Vapor) cartridges if heating or neutralizing.
Body Defense Tyvek® Sleeves + Lab Coat Why: Standard cotton lab coats are porous.[1] Disposable Tyvek sleeves prevent dust accumulation on the wrists—the most common point of exposure during weighing.

Part 3: Operational Handling Protocol

This protocol is designed to isolate the user from the chemical before the reaction starts.

Phase 1: Storage & Transfer
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption leads to hydrolysis and inaccurate molarity.

  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric water inside, degrading the remaining stock.

Phase 2: Weighing (The Critical Step)
  • Static Control: Fine amine salts are prone to static charge. Use an anti-static gun or ionizing bar in the balance area to prevent "flying powder."

  • The "Closed Transfer" Method:

    • Tare a scrupulously dry vial with a septum cap.

    • Add solid rapidly inside the hood.

    • Cap immediately.[3]

    • Weigh the sealed vial. This prevents balance corrosion and inhalation risk.

Phase 3: Reaction & Neutralization
  • Solvent Selection: When neutralizing the HCl salt (e.g., with TEA or NaH), the free base is generated. Ensure your solvent (DCM, THF) is compatible with your gloves.

  • Quenching: Never add water directly to the neat solid. Dilute with an inert solvent first, then quench slowly at 0°C to manage the exotherm of HCl hydration.

Part 4: Emergency Response & Disposal

Spill Management:

  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Don double gloves and P100 respirator.

  • Neutralize: Cover the spill with sodium bicarbonate (NaHCO3) to neutralize the acidity.

  • Clean: Sweep up the bicarbonate/chemical mixture (do not vacuum to avoid aerosolization) and place in a hazardous waste container.

Disposal Strategy:

  • Waste Stream: Segregate as "Halogenated Organic Amine."

  • Incineration: This compound must be destroyed via high-temperature incineration with an afterburner and scrubber (to capture NOx and HCl gases).

  • Do NOT: Do not mix with oxidizing acids (Nitric/Chromic), as this may generate explosive N-chloroamines or nitrosamines.

Part 5: Visualization of Safety Workflow

The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle.

G cluster_0 Critical Hazard Transition Storage Storage (2-8°C, Inert Gas) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 Mins Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing N95 Required Reaction Reaction (In Situ Neutralization) Weighing->Reaction Dissolve & Neutralize Waste Disposal (High Temp Incineration) Reaction->Waste Segregate Halogenated

Caption: Operational workflow emphasizing the critical temperature equilibration step and the hazard transition during reaction neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[3] 3-Methoxy-3-methylazetidine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

Sources

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3-(Methoxymethyl)-3-methylazetidine hydrochloride
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3-(Methoxymethyl)-3-methylazetidine hydrochloride
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